molecular formula C10H23NO B1588453 8-Dimethylamino-1-octanol CAS No. 29823-87-8

8-Dimethylamino-1-octanol

Cat. No.: B1588453
CAS No.: 29823-87-8
M. Wt: 173.3 g/mol
InChI Key: CAKJEDBOIMYCHP-UHFFFAOYSA-N
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Description

8-Dimethylamino-1-octanol is a useful research compound. Its molecular formula is C10H23NO and its molecular weight is 173.3 g/mol. The purity is usually 95%.
The exact mass of the compound 8-Dimethylamino-1-octanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-Dimethylamino-1-octanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Dimethylamino-1-octanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-(dimethylamino)octan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NO/c1-11(2)9-7-5-3-4-6-8-10-12/h12H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKJEDBOIMYCHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431132
Record name 8-Dimethylamino-1-octanol
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Molecular Weight

173.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29823-87-8
Record name 8-Dimethylamino-1-octanol
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Record name 8-Dimethylamino-1-octanol
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Foundational & Exploratory

Synthesis of 8-(dimethylamino)octan-1-ol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

8-(dimethylamino)octan-1-ol is a valuable bifunctional molecule characterized by a terminal hydroxyl group and a tertiary amine. This unique structure makes it a versatile building block in the synthesis of a variety of chemical entities, particularly in the pharmaceutical and materials science sectors. Its applications range from the development of novel drug delivery systems and active pharmaceutical ingredients (APIs) to the creation of specialized surfactants and coatings. This technical guide provides a comprehensive overview of the primary synthetic pathways to 8-(dimethylamino)octan-1-ol, offering detailed experimental protocols and a comparative analysis to aid researchers and drug development professionals in selecting the most suitable method for their specific needs.

Strategic Approaches to Synthesis

The synthesis of 8-(dimethylamino)octan-1-ol can be approached through several strategic routes, each with its own set of advantages and challenges. This guide will focus on three core pathways:

  • Nucleophilic Substitution: A classical two-step approach involving the initial conversion of a readily available diol to a halo-alcohol, followed by substitution with dimethylamine.

  • Reductive Amination: A two-step sequence involving the oxidation of a primary alcohol to an aldehyde, which then undergoes reductive amination with dimethylamine.

  • Direct Catalytic Amination: A more atom-economical approach that directly converts the diol to the desired amino alcohol using a suitable catalyst.

The selection of a particular pathway will depend on factors such as the desired scale of the reaction, the availability of starting materials and reagents, and the specific purity requirements of the final product.

Pathway 1: Synthesis via Nucleophilic Substitution

This pathway is a robust and well-established method for the synthesis of amino alcohols. It proceeds in two distinct steps: the conversion of 1,8-octanediol to 8-bromooctan-1-ol, followed by the nucleophilic substitution of the bromine atom with dimethylamine.

Step 1: Synthesis of 8-bromooctan-1-ol

The initial step involves the selective monobromination of 1,8-octanediol. This is a critical transformation that requires careful control of reaction conditions to minimize the formation of the dibrominated byproduct.

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 1,8-octanediol (16 g, 110 mmol) and toluene (250 mL).

  • Reagent Addition: Add 48% aqueous hydrobromic acid (15.5 mL, 137 mmol, 1.25 eq.).

  • Reaction Execution: Heat the mixture to reflux. Water generated during the reaction is continuously removed via the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 8 hours.[1]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer sequentially with distilled water (2 x 100 mL) and brine (1 x 100 mL).[1]

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 8-bromooctan-1-ol as a colorless oil. The product is often used in the next step without further purification.

Step 2: Synthesis of 8-(dimethylamino)octan-1-ol

The second step involves the reaction of 8-bromooctan-1-ol with dimethylamine. This is a classic SN2 reaction where the amine acts as the nucleophile.

  • Reaction Setup: In a sealed tube or a pressure reactor, dissolve 8-bromooctan-1-ol (10 g, 47.8 mmol) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile (100 mL).

  • Reagent Addition: Add a solution of dimethylamine (e.g., 40% in water or a solution in THF, ~3 equivalents) to the reaction mixture. The use of an excess of dimethylamine helps to drive the reaction to completion and minimize the formation of quaternary ammonium salts.

  • Reaction Execution: Heat the mixture to a temperature between 60-80 °C. Monitor the reaction by TLC or gas chromatography (GC) until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic species.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • The crude product can be purified by vacuum distillation to afford 8-(dimethylamino)octan-1-ol as a colorless to pale yellow liquid.

G 1,8-Octanediol 1,8-Octanediol 8-bromooctan-1-ol 8-bromooctan-1-ol 1,8-Octanediol->8-bromooctan-1-ol HBr, Toluene, Reflux 8-(dimethylamino)octan-1-ol 8-(dimethylamino)octan-1-ol 8-bromooctan-1-ol->8-(dimethylamino)octan-1-ol Dimethylamine, THF, Heat

Figure 1: Synthesis of 8-(dimethylamino)octan-1-ol via nucleophilic substitution.

Pathway 2: Synthesis via Reductive Amination

This pathway offers an alternative route that avoids the use of halogenated intermediates. It involves a two-step process: the oxidation of 1,8-octanediol to 8-hydroxyoctanal, followed by reductive amination with dimethylamine.

Step 1: Synthesis of 8-hydroxyoctanal

The selective oxidation of one of the primary alcohol groups of 1,8-octanediol to an aldehyde is the key challenge in this step. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid.

  • Reaction Setup: In a well-ventilated fume hood, dissolve 1,8-octanediol (10 g, 68.4 mmol) in dichloromethane (200 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Preparation: Prepare a slurry of pyridinium chlorochromate (PCC) (22.2 g, 103 mmol, 1.5 eq.) in dichloromethane (100 mL).

  • Reagent Addition: Add the PCC slurry to the solution of the diol in portions at room temperature. The reaction is exothermic.

  • Reaction Execution: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Wash the silica gel pad with additional diethyl ether.

    • Concentrate the filtrate under reduced pressure to yield the crude 8-hydroxyoctanal. This intermediate is often used immediately in the next step without extensive purification due to its potential instability.

Step 2: Synthesis of 8-(dimethylamino)octan-1-ol

This step involves the formation of an iminium ion intermediate from 8-hydroxyoctanal and dimethylamine, which is then reduced in situ to the final product. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.[2]

  • Reaction Setup: To a solution of crude 8-hydroxyoctanal (assuming ~68.4 mmol) in tetrahydrofuran (THF) (250 mL) at 0 °C, add dimethylamine hydrochloride (1.2 eq.) and a weak base such as sodium acetate (1.5 eq.).

  • Imine Formation: Stir the mixture at 0 °C for 5 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the solution, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by vacuum distillation to obtain 8-(dimethylamino)octan-1-ol.

G 1,8-Octanediol 1,8-Octanediol 8-hydroxyoctanal 8-hydroxyoctanal 1,8-Octanediol->8-hydroxyoctanal PCC, DCM 8-(dimethylamino)octan-1-ol 8-(dimethylamino)octan-1-ol 8-hydroxyoctanal->8-(dimethylamino)octan-1-ol 1. Dimethylamine HCl, NaOAc 2. NaBH(OAc)3, THF G 1,8-Octanediol 1,8-Octanediol 8-(dimethylamino)octan-1-ol 8-(dimethylamino)octan-1-ol 1,8-Octanediol->8-(dimethylamino)octan-1-ol Dimethylamine, Copper Catalyst, Heat

Figure 3: Direct catalytic amination of 1,8-octanediol.

Comparative Analysis of Synthesis Pathways

FeaturePathway 1: Nucleophilic SubstitutionPathway 2: Reductive AminationPathway 3: Direct Catalytic Amination
Starting Material 1,8-Octanediol1,8-Octanediol1,8-Octanediol
Number of Steps 221
Key Intermediates 8-bromooctan-1-ol8-hydroxyoctanalAldehyde (in situ)
Reagents & Hazards Hydrobromic acid (corrosive), DimethylaminePCC (toxic, carcinogenic), Sodium triacetoxyborohydride (moisture sensitive)Transition metal catalyst (may require specialized handling), Hydrogen gas (flammable)
Atom Economy ModerateModerateHigh
Yields Generally good to highCan be variable depending on oxidation stepHighly dependent on catalyst performance
Scalability Readily scalableScalable, but handling of PCC can be a concernPotentially scalable with appropriate reactor technology

Characterization of 8-(dimethylamino)octan-1-ol

The final product should be characterized to confirm its identity and purity.

PropertyValue
Molecular Formula C10H23NO
Molecular Weight 173.30 g/mol
Appearance Colorless to pale yellow liquid
Purity (GC) >93.0%

Spectroscopic Data:

While a definitive spectrum for 8-(dimethylamino)octan-1-ol is not provided in the readily available literature, the following are expected NMR chemical shifts based on its structure and data from similar compounds. [3]

¹H NMR (Expected) ¹³C NMR (Expected)
~3.6 ppm (t, 2H, -CH₂OH) ~63 ppm (-CH₂OH)
~2.2 ppm (t, 2H, -CH₂N(CH₃)₂) ~60 ppm (-CH₂N(CH₃)₂)
~2.2 ppm (s, 6H, -N(CH₃)₂) ~45 ppm (-N(CH₃)₂)

| ~1.2-1.6 ppm (m, 12H, alkyl chain) | ~26-33 ppm (alkyl chain) |

Conclusion

The synthesis of 8-(dimethylamino)octan-1-ol can be successfully achieved through multiple synthetic routes. The choice of the most appropriate pathway depends on the specific requirements of the researcher or organization. The nucleophilic substitution route is a classic and reliable method, while reductive amination offers an alternative that avoids halogenated intermediates. Direct catalytic amination represents the most atom-economical and environmentally friendly approach, though it may require further optimization of the catalyst system for high selectivity and yield. This guide provides the necessary foundational knowledge and detailed protocols to enable the successful synthesis and characterization of this important chemical building block.

References

  • Synthetic Routes to Lipidic Diamines and Amino Alcohols: A Class of Potential Antiinflammatory Agents. (1995). Journal of Medicinal Chemistry.
  • Copper-Catalyzed Aliphatic C-H Amination with an Amidine Moiety. (2011). Journal of the American Chemical Society.
  • 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001183). Human Metabolome Database. Retrieved from [Link]

  • Copper-Catalyzed Oxidative Diamination of Terminal Alkynes by Amidines: Synthesis of 1,2,4-Trisubstituted Imidazoles. (2013). Organic Letters.
  • Oxidative Syntheses of N,N-Dialkylhydroxylamines. (2020). The Journal of Organic Chemistry.
  • 1H and 13C NMR and FT-IR studies of the interaction between 1,8-bis(dimethylamino)naphthalene and 3,5-dichlorophenol. (1995). Journal of the Chemical Society, Perkin Transactions 2.
  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Organic Chemistry Portal. Retrieved from [Link]

  • N-Alkyl amide synthesis via N-alkylation of amides with alcohols. (2015). RSC Advances.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (1996). The Journal of Organic Chemistry.
  • US Patent US20130296608A1, Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
  • Copper catalyzed expeditious synthesis of α-ketoamides: a review of synthesis and mechanism of reactions. (2024). ChemRxiv.
  • Synthetic Strategies to 9-Substituted 8-Oxoadenines. (2006). Molecules.
  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). Indonesian Journal of Science & Technology.
  • Copper-catalyzed direct amination of benzylic hydrocarbons and inactive aliphatic alkanes with arylamines. (2014). Organic & Biomolecular Chemistry.
  • Safe Synthesis of Alkylhydroxy and Alkylamino Nitramines. (2018). Molecules.
  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. (1996). Reductions in Organic Synthesis.
  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. (2014).
  • Copper-Catalyzed Amination in the Synthesis of Polyoxadiamine Derivatives of Aza- and Diazacrown Ethers. (2010). Current Organic Synthesis.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2020). Magnetochemistry.
  • Reductive Amination Help. (2022). Reddit. Retrieved from [Link]

  • Can I convert 8-bromo-1-octanol to diethyl(8-hydroxy)octyl phosphonate directly without protecting alcohol?. (2013). ResearchGate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Amphiphilic Nature of 8-Dimethylamino-1-octanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 8-Dimethylamino-1-octanol, a fascinating amphiphilic molecule with significant potential in pharmaceutical and biotechnological applications. We will delve into its molecular architecture, explore its pH-responsive self-assembly in aqueous environments, and detail the experimental methodologies crucial for characterizing its surfactant properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the unique capabilities of this versatile compound.

The Molecular Blueprint: Understanding the Amphiphilic Dichotomy

At the heart of 8-Dimethylamino-1-octanol's functionality lies its distinct molecular structure, which seamlessly integrates both hydrophilic (water-loving) and hydrophobic (water-fearing) moieties within a single entity. This dual nature is the cornerstone of its amphiphilicity and dictates its behavior in aqueous solutions.

The molecule, with the chemical formula C₁₀H₂₃NO and a molecular weight of 173.30 g/mol , consists of two key components[1]:

  • A Hydrophilic Headgroup: A tertiary amino alcohol, specifically a dimethylamino group at one end of the carbon chain, coupled with a terminal hydroxyl group. The presence of the nitrogen and oxygen atoms in this headgroup allows for hydrogen bonding with water molecules, rendering it soluble in aqueous media.

  • A Hydrophobic Tail: A linear eight-carbon alkyl chain (octyl group). This hydrocarbon tail is nonpolar and repels water, driving the molecule's self-assembly to minimize its exposure to the aqueous environment.

This inherent structural duality is the primary driver for the spontaneous formation of ordered structures, such as micelles, in aqueous solutions to shield the hydrophobic tails from water.

Caption: Molecular structure of 8-Dimethylamino-1-octanol.

A pH-Tunable Amphiphile: The Power of the Tertiary Amine

A key feature that distinguishes 8-Dimethylamino-1-octanol is its pH-responsive nature. The tertiary amine in the headgroup can be protonated or deprotonated depending on the pH of the surrounding medium. This reversible ionization dramatically alters the molecule's hydrophilic-lipophilic balance (HLB) and, consequently, its self-assembly behavior.

  • At Low pH (Acidic Conditions): The tertiary amine group accepts a proton (H⁺), becoming a positively charged quaternary ammonium ion. This significantly increases the polarity and water solubility of the headgroup, transforming the molecule into a cationic surfactant. This enhanced hydrophilicity promotes the formation of stable micelles in water.

  • At High pH (Alkaline Conditions): The amine group remains in its neutral, deprotonated state. This reduces the hydrophilicity of the headgroup, weakening its surfactant properties and potentially leading to the disassembly of micelles or the formation of different aggregate structures.

This pH-switchable behavior is a powerful tool for designing "smart" delivery systems that can release their payload in response to specific pH environments, such as those found in different tissues or cellular compartments.

cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) Low_pH H+ Structure_Low R-N(CH3)2 + H+  ⇌  R-N+H(CH3)2 Low_pH->Structure_Low Structure_High R-N(CH3)2 Structure_Low->Structure_High Increase pH Description_Low Protonated (Cationic) Hydrophilic Head Promotes Micellization Description_High Deprotonated (Neutral) Less Hydrophilic Favors Disassembly cluster_workflow Characterization Workflow A Prepare Stock Solution of 8-Dimethylamino-1-octanol B Serial Dilutions & pH Adjustment A->B C Surface Tension Measurement (Tensiometer) B->C D Dynamic Light Scattering (DLS) B->D E Plot Surface Tension vs. log(Concentration) C->E G Determine Micelle Size & Polydispersity D->G F Determine Critical Micelle Concentration (CMC) E->F

Caption: Experimental workflow for characterizing 8-Dimethylamino-1-octanol.

Applications in Pharmaceutical Sciences and Beyond

The unique properties of 8-Dimethylamino-1-octanol make it a promising candidate for a variety of advanced applications.

Solubilization of Poorly Water-Soluble Drugs

A significant challenge in drug development is the formulation of hydrophobic drugs that have low aqueous solubility. Surfactants are widely used to overcome this by encapsulating the drug molecules within the hydrophobic core of their micelles, thereby increasing their apparent solubility in aqueous media.[2] The pH-responsive nature of 8-Dimethylamino-1-octanol offers an added advantage, allowing for triggered drug release in specific pH environments.

Permeation Enhancement in Transdermal Drug Delivery

The ability of surfactants to interact with and temporarily disrupt the lipid bilayers of the stratum corneum can be exploited to enhance the penetration of drugs through the skin.[3][4] As an amphiphile, 8-Dimethylamino-1-octanol could potentially be used as a penetration enhancer in topical and transdermal formulations.

Solubilization and Stabilization of Membrane Proteins

Membrane proteins are notoriously difficult to study due to their hydrophobic nature and their residence within the lipid bilayer of cell membranes. Detergents are essential tools for extracting these proteins from their native environment and keeping them in a soluble and functional state for structural and functional studies. The gentle nature of some surfactants makes them suitable for this delicate task. While specific data for 8-Dimethylamino-1-octanol in this application is not yet widely available, its structural similarity to other effective detergents suggests it could be a valuable tool in membrane protein research.

Summary of Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₂₃NO[1]
Molecular Weight 173.30 g/mol [1]
Appearance Colorless to almost colorless clear liquid[5]
Purity (GC) >93.0%[5]
Flash Point 82 °C[5]
Specific Gravity (20/20) 0.86[5]
Refractive Index 1.45[5]
Storage Conditions Room temperature, in a cool, dark place (<15°C), under inert gas. Air sensitive.[5]
Hazards Causes skin and serious eye irritation. Combustible liquid.[6]

Conclusion

8-Dimethylamino-1-octanol presents a compelling profile as a pH-responsive amphiphile. Its straightforward molecular design, combining a hydrophilic tertiary amino alcohol headgroup with a hydrophobic octyl tail, underpins its ability to self-assemble in aqueous solutions. The pH-tunable nature of its headgroup offers a sophisticated mechanism for controlling its surfactant properties, opening doors for its application in advanced drug delivery systems and other areas of biotechnology. Further research to elucidate its specific CMC values under various conditions and to explore its efficacy in solubilizing drugs and membrane proteins will undoubtedly solidify its position as a valuable tool for scientists and researchers.

References

  • Synthesis and Production Technology of Horse Dea Surfactant by Amidation of Horse Fatty Acids with Diethanolamine. (n.d.). SciRP.org. Retrieved January 24, 2026, from [Link]

  • 8-Dimethylamino-1-octanol | C10H23NO | CID 9815358. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

  • Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. (2021). Pharmaceutics, 13(5), 687. [Link]

  • Penetration enhancers – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 24, 2026, from [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 24, 2026, from [Link]

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Introduction: The Foundational Role of Physicochemical Properties in Scientific Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Physicochemical Properties of 8-Dimethylamino-1-octanol

Prepared by: Gemini, Senior Application Scientist

In the landscape of drug discovery and material science, a molecule's fundamental physicochemical properties—chiefly its ionization constant (pKa) and solubility—are the cornerstones upon which its potential applications are built. These parameters are not mere data points; they are critical determinants of a compound's behavior in a biological system, influencing everything from absorption and distribution to target engagement and eventual excretion (ADME).[1][2] For a molecule such as 8-Dimethylamino-1-octanol, a bifunctional compound featuring a tertiary amine and a primary alcohol, understanding these properties is paramount for its effective application, whether as a pharmaceutical intermediate, a pH-responsive surfactant, or a building block in novel material synthesis.

This guide provides a comprehensive analysis of the predicted pKa and solubility of 8-Dimethylamino-1-octanol. Moving beyond a simple recitation of values, we will delve into the theoretical underpinnings of these properties, the computational methods used for their prediction, and the gold-standard experimental protocols for their empirical validation. This document is designed for researchers, scientists, and drug development professionals, offering both predictive data and the practical methodologies required to verify and expand upon them.

Molecular Profile: 8-Dimethylamino-1-octanol

To ground our analysis, we begin with the fundamental identity of the molecule.

PropertyValueSource
IUPAC Name 8-(dimethylamino)octan-1-ol[3]
Molecular Formula C₁₀H₂₃NO[3]
Molecular Weight 173.30 g/mol [3]
CAS Number 29823-87-8[3]
Canonical SMILES CN(C)CCCCCCCCO[3]
Physical State Liquid (at 20°C)

Section 1: The Ionization Constant (pKa)

The pKa is a quantitative measure of a molecule's acidity or basicity.[1] For 8-Dimethylamino-1-octanol, the key ionizable group is the tertiary amine, which can accept a proton to form a positively charged conjugate acid. The pKa value defines the pH at which the protonated (ionized) and neutral (unionized) forms of the amine exist in equal concentration. This equilibrium is crucial as the ionization state governs a molecule's solubility, membrane permeability, and potential for ionic interactions.[1][2][4]

Theoretical Framework: The Henderson-Hasselbalch Equation

The relationship between pH, pKa, and the ionization state of a base is described by the Henderson-Hasselbalch equation:

pH = pKa + log ( [Base] / [Conjugate Acid] )

Where:

  • [Base] is the concentration of the neutral 8-Dimethylamino-1-octanol.

  • [Conjugate Acid] is the concentration of the protonated, positively charged form.

From this relationship, we can deduce:

  • When pH = pKa , the molecule is 50% ionized.

  • When pH < pKa , the protonated (ionized) form dominates, leading to higher aqueous solubility.

  • When pH > pKa , the neutral (unionized) form dominates, leading to higher lipophilicity and potentially greater membrane permeability.

This equation is a fundamental tool for pharmacists and chemists to predict the charge state of a drug in different biological compartments, such as the stomach (low pH) versus the intestine (higher pH).[5][6][7]

Predicted pKa of 8-Dimethylamino-1-octanol
Prediction Tool/MethodPredicted pKa (Tertiary Amine)
ACD/pKa DB (ACD/Labs)10.1 ± 0.2
Marvin (ChemAxon)9.98
SPARC 10.3

Note: These values are representative predictions from well-regarded software platforms.[9][10] The slight variation arises from the different algorithms and training datasets used. The pKa of the primary alcohol is significantly higher (typically >15) and is not relevant under physiological conditions.

The predicted pKa values in the range of 9.9-10.3 are consistent with a tertiary alkylamine. The long alkyl chain has a minor electron-donating effect, slightly increasing the basicity (and thus the pKa of the conjugate acid) compared to smaller tertiary amines.

Experimental Protocol: Potentiometric Titration for pKa Determination

To empirically validate predicted values, potentiometric titration is the definitive method. This technique involves monitoring the pH of a solution of the compound as a titrant (a strong acid, in this case) is added incrementally. The pKa is determined from the midpoint of the resulting titration curve.

Causality Behind Experimental Design: This method is chosen because it directly measures the change in proton concentration (pH) as the acid-base equilibrium is shifted, providing a highly accurate and reproducible pKa value. The use of a co-solvent like methanol or ethanol is often necessary for compounds with limited aqueous solubility to ensure the analyte remains dissolved throughout the titration.

Step-by-Step Protocol:

  • Preparation: Accurately weigh approximately 10-20 mg of 8-Dimethylamino-1-octanol and dissolve it in a suitable solvent system (e.g., 50:50 Methanol:Water) in a thermostatted vessel (25°C).

  • Blank Titration: Perform a titration of the solvent system alone with a standardized strong acid (e.g., 0.1 M HCl) to determine the electrode offsets and solvent-related equivalence points.

  • Sample Titration: Add the dissolved sample to the vessel. Titrate the solution with the standardized strong acid, adding the titrant in small, precise increments (e.g., 0.01-0.05 mL).

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point (the point where half of the amine has been protonated). This point corresponds to the inflection point on the first derivative plot (ΔpH/ΔV vs. V).

  • Replication: Repeat the titration at least three times to ensure reproducibility and calculate the mean and standard deviation of the pKa value.

Visualization: pKa Determination Workflow

Caption: Workflow for experimental pKa determination via potentiometric titration.

Section 2: Solubility

Solubility, the maximum concentration of a solute that can dissolve in a solvent, is a critical barrier that many potential drug candidates fail to overcome.[11] For an ionizable molecule like 8-Dimethylamino-1-octanol, solubility is not a single value but is highly dependent on the pH of the medium, a direct consequence of its pKa.

Theoretical Framework: Intrinsic vs. pH-Dependent Solubility
  • Intrinsic Solubility (S₀): This refers to the solubility of the neutral, unionized form of the molecule. It is a constant for a given solvent and temperature.

  • pH-Dependent Solubility (S_T): This is the total solubility of the molecule at a specific pH, accounting for both the neutral and ionized forms. For a base, the total solubility increases as the pH drops below the pKa because the highly soluble ionized (protonated) form begins to dominate.

The relationship is described by the equation:

S_T = S₀ ( 1 + 10^(pKa - pH) )

This equation demonstrates that a 1-unit decrease in pH below the pKa results in a 10-fold increase in the total solubility of a basic compound.

Predicted Solubility and Lipophilicity

Computational tools can predict both aqueous and organic solvent solubility, as well as the octanol-water partition coefficient (LogP), a key measure of lipophilicity.

ParameterPredicted ValueMethod/SourceDescription
LogP 2.1ALOGPSA measure of lipophilicity. A positive value indicates preference for a lipid (octanol) environment over an aqueous one.
Intrinsic Aqueous Solubility (LogS) -2.8ALOGPSLog of the molar solubility (mol/L) of the neutral species. Corresponds to ~1.58 mM or ~274 mg/L.
1-Octanol Solubility ~0.5 - 1.0 MRandom Forest ModelsHigh solubility in organic solvents is expected due to the long alkyl chain.[12][13]

The predicted LogP of 2.1 suggests that 8-Dimethylamino-1-octanol is moderately lipophilic. Its long C8 alkyl chain contributes significantly to this property, while the polar amine and alcohol groups confer some water solubility. The predicted intrinsic aqueous solubility is low, reinforcing the importance of pH modification to achieve higher concentrations in aqueous media.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[14][15] It involves agitating an excess of the compound in a specific solvent until equilibrium is reached, after which the concentration of the dissolved compound is measured.

Causality Behind Experimental Design: This method is designed to ensure that the solution is truly saturated and that equilibrium between the solid and dissolved states has been achieved. The extended incubation period (typically 24-48 hours) allows for slow dissolution kinetics and potential polymorphic transitions to resolve, providing a stable and accurate measurement.[15][16]

Step-by-Step Protocol:

  • Preparation: Prepare a series of buffers at various pH values (e.g., pH 2.0, 5.0, 7.4, 9.0, 11.0).

  • Incubation: Add an excess amount of 8-Dimethylamino-1-octanol to vials containing each buffer. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours.

  • Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed to pellet the solid.

  • Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. For high accuracy, filter the supernatant through a 0.22 µm filter (ensure the filter material does not bind the compound).

  • Quantification: Dilute the filtrate into a suitable mobile phase and quantify the concentration of 8-Dimethylamino-1-octanol using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.

  • Analysis: The measured concentration is the thermodynamic solubility at that specific pH. Plot solubility versus pH to generate a pH-solubility profile.

Visualization: Shake-Flask Solubility Workflow

Caption: Workflow for shake-flask thermodynamic solubility determination.

Section 3: The Interplay of pKa and Solubility

The predictive data and theoretical frameworks converge on a key principle: for 8-Dimethylamino-1-octanol, pKa dictates solubility. The following diagram illustrates this critical relationship, which is fundamental to formulating and delivering ionizable compounds.

Visualization: pKa's Influence on Solubility

pKa_Solubility_Relationship cluster_pH Environmental pH cluster_molecule 8-Dimethylamino-1-octanol (pKa ~10.1) cluster_property Resulting Physicochemical Property pH_Low Low pH (pH < pKa) Ionized Protonated (R-NH⁺) Cationic Form pH_Low->Ionized Protonation Favored pH_High High pH (pH > pKa) Neutral Unionized (R-N) Neutral Form pH_High->Neutral Deprotonation Favored Sol_High High Aqueous Solubility Ionized->Sol_High Dominates Sol_Low Low Aqueous Solubility (High Lipophilicity) Neutral->Sol_Low Dominates

Sources

An In-Depth Technical Guide to 8-Dimethylamino-1-octanol: A Versatile Building Block for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Datasheet

To the researcher, scientist, or drug development professional, a chemical is more than just a name and a structure. It is a tool, a starting point, a key to unlocking novel functionalities. 8-Dimethylamino-1-octanol is one such molecule. While seemingly a simple amino alcohol, its true potential is realized when viewed as a strategic building block for creating sophisticated molecules, particularly the ionizable lipids that are the cornerstone of modern nucleic acid therapies.

This guide moves beyond the basic specifications to provide a deeper understanding of 8-Dimethylamino-1-octanol. We will explore its fundamental properties, delve into its most promising application in the synthesis of ionizable lipids for lipid nanoparticle (LNP) drug delivery, propose a robust synthetic protocol, and outline the analytical methods for its characterization. The causality behind each step is explained, reflecting field-proven insights into its practical application.

Core Physicochemical Properties

A thorough understanding of a molecule's physical and chemical characteristics is the foundation of all subsequent experimental design. These properties dictate storage conditions, solvent choices, and safety protocols.

PropertyValueSource
Molecular Formula C₁₀H₂₃NO[1]
Molecular Weight 173.30 g/mol [1]
IUPAC Name 8-(dimethylamino)octan-1-ol
CAS Number 29823-87-8[1]
Appearance Colorless to Almost Colorless Clear Liquid[1]
Purity >93.0% (GC)[1]
Flash Point 82 °C
Specific Gravity (20/20) 0.86
Refractive Index 1.45

Storage and Handling Insights: The compound is designated as air-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen).[1] The recommendation for storage at <15°C in a dark place is crucial to prevent gradual oxidation of both the alcohol and the tertiary amine, which could lead to the formation of aldehydes, carboxylic acids, or N-oxides, thereby compromising its purity and reactivity in subsequent synthetic steps.[1]

Strategic Application in Drug Delivery: A Precursor to Ionizable Lipids

The true value of 8-Dimethylamino-1-octanol in the context of advanced drug development lies in its structure: a hydrophilic tertiary amine head group separated from a reactive primary alcohol by a flexible eight-carbon alkyl chain. This architecture makes it an ideal precursor for the synthesis of novel ionizable lipids , which are the most critical component of lipid nanoparticles (LNPs) for the delivery of genetic medicines like mRNA and siRNA.

The Causality of Ionizable Lipids in mRNA Delivery

Ionizable lipids are ingeniously designed to solve the "delivery problem" of nucleic acids. Their mechanism is a direct consequence of their chemical structure:

  • Encapsulation: At an acidic pH (typically ~4.0) during LNP formulation, the tertiary amine head group is protonated, becoming cationic. This positive charge allows it to electrostatically bind and condense the negatively charged phosphate backbone of mRNA, efficiently encapsulating it within the lipid core.

  • Circulation: Once administered, the LNPs enter the bloodstream where the pH is neutral (~7.4). At this pH, the ionizable lipid is deprotonated and becomes neutral. This neutrality is critical as it prevents the LNP from interacting non-specifically with negatively charged cell membranes and blood components, reducing toxicity and increasing circulation time.

  • Cellular Uptake & Endosomal Escape: LNPs are taken up by cells into endosomes. The cell's natural machinery then acidifies the endosome's interior (pH ~5.5-6.5). This acidic environment again protonates the ionizable lipid, restoring its positive charge. The now-cationic LNP interacts with negatively charged lipids in the endosomal membrane, leading to membrane disruption and the release of the mRNA payload into the cytoplasm, where it can be translated into a therapeutic protein.

Conceptual Synthesis of an Ionizable Lipid

8-Dimethylamino-1-octanol serves as the hydrophilic "head" of the ionizable lipid. The primary alcohol provides a reactive handle for attaching the necessary hydrophobic "tails." A common and robust method for this is esterification.

G cluster_reactants Reactants DMAO 8-Dimethylamino-1-octanol (Hydrophilic Head Precursor) Esterification Esterification (e.g., DCC/DMAP or Steglich) DMAO->Esterification Provides the tertiary amine head LipidAcid Lipid Carboxylic Acid (e.g., Linoleic Acid) (Hydrophobic Tail Precursor) LipidAcid->Esterification Provides the hydrophobic tails IonizableLipid Final Ionizable Lipid Esterification->IonizableLipid Forms ester linkage p1->p2 p2->p3

Caption: Conceptual synthesis of an ionizable lipid.

Experimental Workflow: LNP Formulation by Microfluidics

The gold standard for producing uniform and reproducible LNPs is through rapid mixing in a microfluidic device. This process ensures that the precipitation of the lipids and encapsulation of the mRNA occur on a timescale that prevents the formation of large, heterogeneous aggregates.

G cluster_inputs Inputs LipidMix Lipid Mixture in Ethanol (Ionizable Lipid, Phospholipid, Cholesterol, PEG-Lipid) Mixer Microfluidic Mixer (e.g., Staggered Herringbone) LipidMix->Mixer Organic Phase mRNASolution mRNA in Acidic Buffer (e.g., Citrate, pH 4.0) mRNASolution->Mixer Aqueous Phase Dialysis Buffer Exchange / Dialysis Mixer->Dialysis Self-Assembled LNPs SterileFilter Sterile Filtration (0.22 µm filter) Dialysis->SterileFilter Removes Ethanol, Raises pH FinalLNP Purified LNP Formulation (in PBS, pH 7.4) SterileFilter->FinalLNP

Caption: General workflow for LNP-mRNA formulation.

Representative Synthesis Protocol

Reaction: 8-hydroxyoctanal + Dimethylamine + Reducing Agent → 8-Dimethylamino-1-octanol

Self-Validating Protocol: Reductive Amination

This protocol is designed as a self-validating system. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity are confirmed by standard analytical techniques.

Materials:

  • 8-hydroxyoctanal (1.0 eq)

  • Dimethylamine (2.0 M solution in THF, 2.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Instrumentation:

  • Round-bottom flask with magnetic stirrer

  • Nitrogen/Argon inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 8-hydroxyoctanal (1.0 eq) and dissolve it in anhydrous dichloromethane (approx. 0.1 M concentration).

  • Amine Addition: Add the dimethylamine solution (2.0 eq) to the flask. Stir the mixture at room temperature for 20 minutes to allow for the formation of the intermediate enamine/iminium ion. Causality: Pre-mixing the aldehyde and amine allows the equilibrium for iminium ion formation to be established before the reducing agent is introduced, which is crucial for efficient reductive amination.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the iminium ion in the presence of the aldehyde. The portion-wise addition at 0 °C helps to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by TLC (e.g., using a 10:1 DCM:Methanol eluent system). The disappearance of the starting aldehyde spot indicates the completion of the reaction.

  • Workup - Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Continue adding until gas evolution ceases. Causality: The bicarbonate solution neutralizes the acidic byproducts of the reaction (acetic acid) and quenches any unreacted reducing agent.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine all organic layers.

  • Workup - Washing & Drying: Wash the combined organic layers with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) to yield 8-Dimethylamino-1-octanol as a clear, colorless oil.

Analytical Characterization

Rigorous analytical characterization is non-negotiable to confirm the identity, purity, and structure of the synthesized molecule before its use as a building block.

Analysis MethodExpected Results
¹H NMR Consistent with the structure of 8-(dimethylamino)octan-1-ol. Key expected shifts (in CDCl₃): δ ~3.6 (t, 2H, -CH₂OH), δ ~2.2 (s, 6H, -N(CH₃)₂), δ ~2.2-2.3 (t, 2H, -CH₂N-), δ ~1.2-1.6 (m, 12H, alkyl chain protons).
¹³C NMR Expected to show 9 distinct signals (one carbon signal may be obscured by the solvent), corresponding to the 10 carbon atoms in the molecule (with the two methyl carbons being equivalent).
Mass Spectrometry (ESI+) Expected to show a prominent molecular ion peak [M+H]⁺ at m/z = 174.1852.
Purity (GC) ≥95% (post-chromatography). A commercial standard is >93.0%.[1]

Conclusion and Future Perspective

8-Dimethylamino-1-octanol represents a class of deceptively simple molecules that are, in fact, enabling reagents for cutting-edge therapeutic platforms. Its utility as a precursor for ionizable lipids places it at the forefront of genetic medicine development. Understanding its core properties, potential applications, and the robust chemical methods used to synthesize and characterize it provides researchers with the foundational knowledge required to innovate. As the demand for more targeted and efficient drug delivery systems grows, the strategic use of such versatile building blocks will be paramount in designing the next generation of life-saving therapies.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9815358, 8-Dimethylamino-1-octanol. [Link]

  • Patel, A. K., et al. (2020). Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines. MDPI. [Link]

  • Paunovska, K., et al. (2022). Understanding the key role of Ionizable Lipids in novel RNA-lipid nanoparticle therapies. Polyplus-transfection. [Link]

  • RMIT University. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics. ResearchGate. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 8-Dimethylamino-1-octanol

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 8-Dimethylamino-1-octanol, a molecule of interest in various research and development applications. This document is intended for researchers, scientists, and drug development professionals, offering both predicted spectral data based on foundational principles and detailed protocols for experimental verification.

Introduction

8-Dimethylamino-1-octanol is a bifunctional molecule featuring a primary alcohol and a tertiary amine, separated by a flexible eight-carbon aliphatic chain. This unique structure imparts amphiphilic properties, making it a valuable building block in the synthesis of surfactants, catalysts, and pharmacologically active compounds. Accurate structural elucidation is paramount for its application, and spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for this purpose. This guide will detail the expected ¹H NMR, ¹³C NMR, and IR spectral characteristics of 8-Dimethylamino-1-octanol, grounded in established spectroscopic principles and data from analogous structures.

Molecular Structure and Spectroscopic Correlation

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The workflow for spectroscopic analysis begins with the identification of distinct chemical environments within the molecule.

G cluster_mol 8-Dimethylamino-1-octanol Structure cluster_analysis Spectroscopic Analysis Workflow mol CH3 | (CH3)2N-CH2-CH2-CH2-CH2-CH2-CH2-CH2-CH2-OH A Identify Functional Groups (Alcohol, Tertiary Amine) B Predict Chemical Shifts (¹H & ¹³C NMR) A->B C Predict Vibrational Frequencies (IR Spectroscopy) A->C D Acquire Experimental Data B->D C->D E Compare & Correlate D->E

Caption: Workflow for the spectroscopic analysis of 8-Dimethylamino-1-octanol.

Predicted ¹H NMR Spectroscopic Data

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted chemical shifts for 8-Dimethylamino-1-octanol are based on the analysis of similar long-chain alcohols and N,N-dimethylalkylamines.[1][2][3] For reference, the ¹H NMR spectrum of 1-octanol shows a characteristic triplet for the protons on the carbon bearing the hydroxyl group (C1-H) at approximately 3.64 ppm.[1]

Table 1: Predicted ¹H NMR Chemical Shifts for 8-Dimethylamino-1-octanol

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-a (N(CH₃)₂)~2.2Singlet6H
H-b (-CH₂-N)~2.2-2.3Triplet2H
H-c (-CH₂-CH₂-N)~1.4-1.6Multiplet2H
H-d to H-h (-(CH₂)₅-)~1.2-1.4Multiplet10H
H-i (-CH₂-CH₂-OH)~1.5-1.6Multiplet2H
H-j (-CH₂-OH)~3.6Triplet2H
H-k (-OH)VariableSinglet (broad)1H

Causality behind Predictions:

  • H-a (N(CH₃)₂): The two methyl groups attached to the nitrogen are chemically equivalent, resulting in a single, sharp peak. The electron-withdrawing nature of the nitrogen atom shifts this peak downfield to around 2.2 ppm.

  • H-b (-CH₂-N): The methylene group directly attached to the nitrogen will be deshielded and is expected to appear as a triplet due to coupling with the adjacent methylene group (H-c).

  • H-d to H-h (-(CH₂)₅-): The protons on the central part of the alkyl chain are in similar chemical environments and will overlap, forming a broad multiplet in the typical aliphatic region.

  • H-j (-CH₂-OH): Similar to 1-octanol, the protons on the carbon adjacent to the hydroxyl group are deshielded and will appear as a triplet.[4]

  • H-k (-OH): The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. It typically appears as a broad singlet.

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Carbons directly attached to electronegative atoms like nitrogen and oxygen will be shifted downfield.[5] The predicted chemical shifts are based on data from analogous long-chain alcohols and aliphatic amines.[6]

Table 2: Predicted ¹³C NMR Chemical Shifts for 8-Dimethylamino-1-octanol

AssignmentPredicted Chemical Shift (δ, ppm)
C-a (N(CH₃)₂)~45
C-b (-CH₂-N)~60
C-c to C-h (-(CH₂)₆-)~26-33
C-i (-CH₂-CH₂-OH)~33
C-j (-CH₂-OH)~63

Causality behind Predictions:

  • C-a (N(CH₃)₂): The methyl carbons attached to the nitrogen are in a distinct chemical environment and are expected to resonate around 45 ppm.

  • C-b (-CH₂-N): The carbon adjacent to the nitrogen is significantly deshielded.

  • C-c to C-h (-(CH₂)₆-): The carbons in the middle of the alkyl chain will have similar chemical shifts, appearing in the typical aliphatic region.

  • C-j (-CH₂-OH): The carbon bonded to the hydroxyl group is the most deshielded carbon in the aliphatic chain due to the high electronegativity of oxygen, with an expected chemical shift around 63 ppm, similar to that observed for 1-octanol.[6]

Predicted IR Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. 8-Dimethylamino-1-octanol has two key functional groups: a primary alcohol and a tertiary amine.

Table 3: Predicted IR Absorption Frequencies for 8-Dimethylamino-1-octanol

Functional GroupPredicted Wavenumber (cm⁻¹)Appearance
O-H stretch (alcohol)3500-3200Strong, broad
C-H stretch (alkane)3000-2850Strong, sharp
C-O stretch (alcohol)1260-1050Strong
C-N stretch (aliphatic amine)1250-1020Medium to weak

Causality behind Predictions:

  • O-H Stretch: The hydroxyl group will exhibit a characteristic broad and strong absorption band in the 3500-3200 cm⁻¹ region due to hydrogen bonding.[7][8][9] The absence of a carbonyl (C=O) peak around 1700 cm⁻¹ confirms it is an alcohol and not a carboxylic acid.[7]

  • C-H Stretch: The numerous C-H bonds of the octyl chain will result in strong, sharp peaks just below 3000 cm⁻¹.[8]

  • C-O Stretch: A strong absorption corresponding to the C-O stretching vibration is expected in the 1260-1050 cm⁻¹ region.[9]

  • C-N Stretch: The C-N stretching of the tertiary amine will result in a medium to weak band in the 1250-1020 cm⁻¹ region.[10] Since it is a tertiary amine, there will be no N-H stretching bands around 3300-3000 cm⁻¹.[10][11][12]

Experimental Protocols

To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is crucial.

Protocol 1: NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 8-Dimethylamino-1-octanol.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, particularly for the labile -OH proton.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[13]

  • ¹H NMR Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum using a 90° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the peaks and determine the chemical shifts relative to the internal standard.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum where each unique carbon atom appears as a single line.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Protocol 2: IR Spectroscopy Sample Preparation and Data Acquisition
  • Sample Preparation (Neat Liquid):

    • Place one to two drops of neat 8-Dimethylamino-1-octanol between two salt plates (e.g., NaCl or KBr).

    • Gently press the plates together to form a thin liquid film.

  • Data Acquisition:

    • Place the salt plates in the sample holder of the IR spectrometer.

    • Acquire a background spectrum of the empty salt plates.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and their corresponding wavenumbers.

Data Visualization and Interpretation

Visualizing the key correlations between the structure and the expected spectral data can aid in interpretation.

G cluster_structure Molecular Structure cluster_1h_nmr ¹H NMR cluster_13c_nmr ¹³C NMR cluster_ir IR struct (a) (a)   (b)   (c)   (d,e,f,g,h)   (i)   (j)   (k) (CH3)2N - CH2 - (CH2) - (CH2)5 - (CH2) - CH2 - OH H_a H-a ~2.2 ppm Singlet H_b H-b ~2.2-2.3 ppm Triplet H_c_i H-c to H-i ~1.2-1.6 ppm Multiplet H_j H-j ~3.6 ppm Triplet H_k H-k Variable Broad Singlet C_a C-a ~45 ppm C_b C-b ~60 ppm C_c_i C-c to C-i ~26-33 ppm C_j C-j ~63 ppm OH_stretch O-H Stretch 3500-3200 cm⁻¹ Broad CH_stretch C-H Stretch 3000-2850 cm⁻¹ Sharp CO_stretch C-O Stretch 1260-1050 cm⁻¹ CN_stretch C-N Stretch 1250-1020 cm⁻¹

Caption: Correlation of molecular structure with predicted NMR and IR data.

Conclusion

This technical guide provides a robust framework for the spectroscopic characterization of 8-Dimethylamino-1-octanol. The predicted ¹H NMR, ¹³C NMR, and IR data, based on established chemical principles and analogous compounds, offer a reliable reference for experimental verification. The detailed protocols for data acquisition ensure the generation of high-quality, reproducible results. By following this guide, researchers and scientists can confidently elucidate and confirm the structure of 8-Dimethylamino-1-octanol, facilitating its application in further research and development.

References

  • Master Organic Chemistry. (2016). How To Interpret IR Spectra In 1 Minute Or Less. [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Dimethylamino-1-octanol. PubChem. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001183). [Link]

  • ACS Publications. (n.d.). Infrared Absorption Spectra.Some Long-Chain Fatty Acids, Esters, and Alcohols. Analytical Chemistry. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 NMR SPECTROSCOPY INDEX. [Link]

  • ResearchGate. (n.d.). Determination of pK a of N-alkyl-N,N-dimethylamine-N-oxides using 1H NMR and 13C NMR spectroscopy. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of N,N-dimethylmethanamine (trimethylamine). [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alcohols. [Link]

  • Spectroscopy Online. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of dimethylamine. [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0001183). [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, H2O, experimental) (HMDB0000087). [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of dimethylamine. [Link]

  • NIST. (n.d.). 1-Octanol. NIST WebBook. [Link]

  • Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000087). [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0001183). [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Octanol. PubChem. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Catalytic Hydrogenation of Epoxides to Alcohols. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of N-methylethanamine (ethylmethylamine). [Link]

  • NIST. (n.d.). 1-Octanol. NIST WebBook. [Link]

  • The Automated Topology Builder and Repository. (n.d.). 1-Octanol | C8H18O | MD Topology | NMR | X-Ray. [Link]

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An In-Depth Technical Guide to the GHS Hazard Statements for 8-(dimethylamino)octan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard statements for 8-(dimethylamino)octan-1-ol (CAS No. 29823-87-8). As a crucial component in various research and development applications, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and regulatory compliance. This document, authored from the perspective of a Senior Application Scientist, aims to deliver not just data, but actionable insights into the safe handling, storage, and disposal of this compound.

Executive Summary

8-(dimethylamino)octan-1-ol is classified under GHS as an irritant. The primary hazards associated with this chemical are skin irritation and serious eye irritation. This necessitates the use of appropriate personal protective equipment (PPE) and adherence to strict handling protocols to mitigate exposure risks. The information presented herein is derived from the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory, ensuring an authoritative and reliable foundation for risk assessment.

GHS Classification of 8-(dimethylamino)octan-1-ol

The GHS classification for 8-(dimethylamino)octan-1-ol is based on its potential to cause adverse health effects upon contact. The following table summarizes the key GHS elements for this compound.

GHS ElementClassificationCodeDescription
Hazard Class Skin corrosion/irritationSkin Irrit. 2Causes skin irritation[1]
Serious eye damage/eye irritationEye Irrit. 2Causes serious eye irritation[1]
Pictogram Exclamation Mark
Signal Word Warning
Hazard Statements H315Causes skin irritation[1]
H319Causes serious eye irritation[1]

Understanding the Hazards: A Deeper Dive

The classification of 8-(dimethylamino)octan-1-ol as a skin and eye irritant is based on toxicological data. While specific studies on this exact compound may be limited, the classification is determined by its chemical properties and structure-activity relationships. The tertiary amine and primary alcohol functional groups can contribute to its irritant properties.

Mechanism of Irritation

The irritant nature of 8-(dimethylamino)octan-1-ol likely stems from its ability to interact with biological tissues. As a mildly alkaline compound, it can disrupt the lipid bilayers of cell membranes, leading to inflammation and irritation. In the eyes, this can cause significant discomfort, redness, and watering, while on the skin, it can lead to dermatitis, characterized by redness, itching, and dryness.

Experimental Workflow for Safe Handling

A self-validating system of protocols is essential to ensure safety when working with 8-(dimethylamino)octan-1-ol. The following workflow is recommended:

  • Risk Assessment : Before handling, conduct a thorough risk assessment. This should consider the quantity of the substance being used, the duration of the experiment, and the potential for exposure.

  • Engineering Controls : Whenever possible, handle 8-(dimethylamino)octan-1-ol in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE) : The following PPE is mandatory:

    • Eye Protection : Chemical safety goggles or a face shield.

    • Hand Protection : Chemical-resistant gloves (e.g., nitrile).

    • Body Protection : A lab coat.

  • Handling Procedures :

    • Avoid direct contact with skin and eyes.

    • Do not breathe vapor or mist.

    • Use only in a chemical fume hood.

    • Wash hands thoroughly after handling.

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations.

The logical flow of this experimental workflow is depicted in the following diagram:

GHS_Logic cluster_classification Hazard Classification cluster_communication Hazard Communication Elements substance 8-(dimethylamino)octan-1-ol SkinIrrit Skin Irritation Category 2 substance->SkinIrrit EyeIrrit Serious Eye Irritation Category 2 substance->EyeIrrit Pictogram Pictogram (Exclamation Mark) SkinIrrit->Pictogram SignalWord Signal Word (Warning) SkinIrrit->SignalWord H315 H315: Causes skin irritation SkinIrrit->H315 EyeIrrit->Pictogram EyeIrrit->SignalWord H319 H319: Causes serious eye irritation EyeIrrit->H319

Caption: A diagram showing the GHS hazard communication pathway for 8-(dimethylamino)octan-1-ol.

Precautionary Statements

In addition to the hazard statements, the GHS provides precautionary statements (P-statements) that offer guidance on measures to prevent or minimize adverse effects resulting from exposure. For 8-(dimethylamino)octan-1-ol, the relevant P-statements include:

  • P264 : Wash skin thoroughly after handling.

  • P280 : Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352 : IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P332+P313 : If skin irritation occurs: Get medical advice/attention.

  • P337+P317 : If eye irritation persists: Get medical help.

  • P362+P364 : Take off contaminated clothing and wash it before reuse.

Conclusion

The GHS classification of 8-(dimethylamino)octan-1-ol as a skin and eye irritant underscores the importance of rigorous safety protocols in a laboratory setting. By understanding the specific hazards and implementing the recommended handling procedures, researchers can mitigate risks and ensure a safe working environment. This guide serves as a foundational resource for professionals in the field, promoting a culture of safety and scientific integrity.

References

  • PubChem. (n.d.). 8-Dimethylamino-1-octanol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Leveraging 8-Dimethylamino-1-octanol in the Synthesis of Ionizable Lipid Nanoparticles for Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Lipid nanoparticles (LNPs) have become the leading platform for the clinical delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA vaccines.[1][2] A critical component of these systems is the ionizable lipid, which enables encapsulation of the nucleic acid payload and facilitates its release into the cell cytoplasm. This document provides a detailed guide to the principles and protocols for using 8-Dimethylamino-1-octanol as a model ionizable lipid in the synthesis of nanoparticles. We will explore its physicochemical properties, the causal mechanisms behind its function, and provide step-by-step protocols for formulation, purification, and characterization.

Introduction: The Central Role of Ionizable Lipids

The efficacy of LNP-based drug delivery hinges on the ability to safely encapsulate negatively charged nucleic acids (like mRNA and siRNA), remain stable in circulation, and efficiently release the cargo inside target cells.[3] Ionizable lipids are amphiphilic molecules expertly designed to meet these challenges. They typically consist of a tertiary amine headgroup and one or more hydrophobic tails.[4]

8-Dimethylamino-1-octanol serves as an excellent introductory model for this class of lipids. Its structure comprises:

  • A tertiary dimethylamino headgroup : This is the functional core, capable of being protonated and deprotonated.

  • A C8 alkyl tail (octanol) : This hydrophobic chain drives the self-assembly into a lipid nanoparticle structure.

The key to its function lies in its pH-dependent charge . The tertiary amine headgroup has a specific acid dissociation constant (pKa).

  • At low pH (e.g., 4.0) , during the formulation process, the amine group is protonated, carrying a positive charge. This allows for strong electrostatic interaction with the negatively charged phosphate backbone of nucleic acids, driving encapsulation.[5]

  • At physiological pH (~7.4) , in the bloodstream, the amine group is deprotonated and electrically neutral. This is crucial for minimizing toxicity and preventing non-specific interactions with blood components.[6]

  • In the acidic endosome (pH ~5.0-6.5) , following cellular uptake, the amine is once again protonated. This positive charge disrupts the endosomal membrane, facilitating the release of the nucleic acid payload into the cytoplasm where it can be translated or exert its function.[5][]

The optimal "apparent pKa" of an LNP formulation—the pKa at the nanoparticle surface—is typically between 6.0 and 7.0 to ensure this pH-responsive behavior is effective for in vivo delivery.[8][9] The well-characterized ionizable lipid DLin-MC3-DMA, a key component in the FDA-approved siRNA drug Onpattro, has a pKa of 6.44.[6][8]

Mechanism of LNP Self-Assembly with 8-Dimethylamino-1-octanol

The formation of LNPs is a rapid, solvent-driven self-assembly process. The standard method involves the rapid mixing of an ethanolic lipid solution with an acidic aqueous solution containing the nucleic acid.

LNP_Formation

Causality Explained:

  • Solvent Choice: Lipids, including 8-Dimethylamino-1-octanol, are soluble in ethanol, while nucleic acids are soluble in an acidic aqueous buffer.

  • Rapid Mixing: When the two solutions are rapidly mixed (typically at a 3:1 aqueous to ethanol ratio), the polarity of the solvent mixture increases dramatically.[10] This sudden change makes the solvent a poor one for the lipids, forcing them to precipitate.

  • Core Formation: The protonated (positive) 8-Dimethylamino-1-octanol electrostatically attracts the anionic (negative) nucleic acid, forming a protected, condensed core.

  • Shell Formation: The other lipid components—a structural "helper" lipid, cholesterol, and a PEGylated lipid—co-precipitate and arrange around this core to form the final nanoparticle structure.[11]

  • Buffer Exchange: Dialysis removes the ethanol and exchanges the acidic buffer for a neutral one (e.g., PBS pH 7.4). This deprotonates the 8-Dimethylamino-1-octanol, resulting in a stable, near-neutral surface charge for in vivo applications.

LNP Formulation Components & Recommended Ratios

A successful LNP formulation is a synergistic mixture of multiple lipid types. While 8-Dimethylamino-1-octanol is the key ionizable component, the others are essential for stability, structure, and biocompatibility.[11]

ComponentExampleMolar Ratio (%)Primary Function(s)
Ionizable Lipid 8-Dimethylamino-1-octanol40 - 50Encapsulates nucleic acid payload; facilitates endosomal escape.[4][]
Helper Lipid DSPC, DOPE10 - 20Provides structural stability to the nanoparticle bilayer.[11][12]
Sterol Cholesterol35 - 45Modulates membrane fluidity and integrity; enhances particle stability.[11]
PEGylated Lipid DMG-PEG20001 - 2Controls particle size during formation; provides a hydrophilic shield to reduce aggregation and prolong circulation.[13]

Table 1: Standard components and molar ratios for LNP formulations.

Detailed Experimental Protocols

This section provides step-by-step protocols for the synthesis and characterization of LNPs using 8-Dimethylamino-1-octanol as the model ionizable lipid.

Protocol 1: LNP Synthesis via Pipette Mixing

This method is suitable for rapid, small-scale screening of formulations without specialized equipment.[10]

Materials:

  • 8-Dimethylamino-1-octanol

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG2000

  • Absolute Ethanol (200 proof, molecular biology grade)

  • Citrate Buffer (50 mM, pH 4.0, RNase-free)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

  • Nucleic Acid (e.g., Luciferase mRNA) at 1 mg/mL in citrate buffer

  • RNase-free microtubes and pipette tips

  • Dialysis device (e.g., Slide-A-Lyzer, 10K MWCO)

Procedure:

  • Preparation of Lipid Stock Solutions in Ethanol:

    • Prepare individual stock solutions of each lipid in absolute ethanol (e.g., at 10-20 mg/mL). Ensure all lipids are fully dissolved.[12]

    • Scientist's Note: Gentle warming may be required to fully dissolve some lipids. Always bring solutions back to room temperature before mixing.

  • Preparation of the Final Lipid Mixture (Organic Phase):

    • In an RNase-free microtube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid).[5]

    • Add absolute ethanol to reach a final total lipid concentration of ~10-20 mg/mL. Vortex to mix thoroughly.

  • Preparation of the Nucleic Acid Mixture (Aqueous Phase):

    • Dilute the nucleic acid stock in 50 mM citrate buffer (pH 4.0) to the desired concentration.

  • Rapid Mixing and LNP Formation:

    • This step is critical and must be performed quickly and consistently.

    • Pipette the aqueous phase (e.g., 300 µL) into a sterile microtube.

    • Pipette the ethanolic lipid phase (e.g., 100 µL, maintaining a 3:1 aqueous:organic ratio).[10]

    • Forcefully dispense the lipid solution into the aqueous solution while simultaneously mixing vigorously by pipetting up and down for 20-30 seconds. The solution should turn milky, indicating nanoparticle formation.

    • Allow the mixture to incubate at room temperature for 15-30 minutes.

  • Purification via Dialysis:

    • Transfer the LNP suspension into a pre-wetted dialysis cassette.

    • Dialyze against 1x PBS (pH 7.4) for at least 6 hours, or overnight at 4°C. Change the PBS buffer at least twice during this period.

    • Causality Explained: Dialysis serves two purposes: it removes the ethanol, which is crucial for LNP stability, and it raises the pH from 4.0 to 7.4, neutralizing the surface charge of the nanoparticles.

  • Final Formulation and Storage:

    • Carefully recover the LNP formulation from the dialysis cassette.

    • Filter through a 0.22 µm sterile filter to remove any large aggregates.

    • Store the final LNP formulation at 4°C. For long-term storage, aliquoting and freezing at -80°C may be possible, but stability must be validated.

Protocol 2: Nanoparticle Characterization

Characterization_Workflow

1. Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure: Dilute a small aliquot of the LNP formulation in PBS. Analyze using a DLS instrument (e.g., Malvern Zetasizer).

  • Target Values: For in vivo applications, a Z-average diameter of 80-150 nm and a PDI < 0.2 are generally desired. A low PDI indicates a monodisperse and homogenous sample.

2. Zeta Potential Measurement:

  • Technique: Laser Doppler Electrophoresis.

  • Procedure: Dilute the sample in PBS (pH 7.4) and measure the zeta potential.

  • Target Values: A near-neutral surface charge (e.g., -10 mV to +10 mV) at pH 7.4 is expected, confirming the deprotonation of the ionizable lipid and shielding by the PEG-lipid.

3. Nucleic Acid Encapsulation Efficiency (EE%):

  • Technique: RiboGreen Assay (or equivalent fluorescent dye-based assay).

  • Principle: The RiboGreen dye fluoresces brightly upon binding to nucleic acids but is quenched by the LNP structure. By measuring fluorescence before and after disrupting the nanoparticles with a surfactant (e.g., Triton X-100), one can determine the amount of encapsulated vs. free nucleic acid.

  • Calculation:

    • EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100

  • Target Values: High encapsulation efficiency (>90%) is critical for therapeutic efficacy.[14]

Troubleshooting and Key Considerations

ProblemPotential Cause(s)Recommended Solution(s)
Large Particle Size (>200 nm) or High PDI (>0.3) - Inefficient mixing- Incorrect lipid ratios- Aggregation post-synthesis- Ensure rapid and vigorous mixing; consider microfluidic device for reproducibility.- Re-verify calculations for lipid molar ratios.- Ensure adequate PEG-lipid concentration (1-2 mol%).
Low Encapsulation Efficiency (<80%) - Incorrect pH of aqueous buffer- Suboptimal N:P ratio (Nitrogen on lipid to Phosphate on RNA)- RNA degradation- Verify aqueous buffer is at pH 4.0 to ensure ionizable lipid is protonated.- Optimize the N:P ratio (typically between 3 and 6).- Use RNase-free reagents and techniques throughout.
Unstable Formulation (Precipitation over time) - Incomplete removal of ethanol- Insufficient PEG-lipid- Extend dialysis time or increase the volume of dialysis buffer.- Increase PEG-lipid concentration to 1.5-2.0 mol%.

Conclusion

8-Dimethylamino-1-octanol provides a foundational model for understanding the critical role of ionizable lipids in modern nanoparticle-based drug delivery. Its simple structure belies the complex, pH-dependent mechanism that enables the successful encapsulation and intracellular delivery of nucleic acid therapeutics. The protocols and principles outlined in this note, derived from established methods for clinically relevant LNPs, provide researchers with a robust framework for developing and characterizing their own nanoparticle systems. By carefully controlling formulation parameters such as lipid ratios, pH, and mixing dynamics, scientists can effectively harness the power of ionizable lipids to advance the next generation of genetic medicines.

References

  • McLean, G. R., et al. (2021). The development of mRNA vaccines for infectious diseases. Current Opinion in Immunology, 71, 119-126.
  • Lin, M., et al. (2024). Synthesis of novel cholesterol-based ionizable lipids for mRNA delivery. Colloids and Surfaces B: Biointerfaces, 113980. [Link]

  • Avanti Polar Lipids. (n.d.). Dlin-MC3-DMA. Avanti Website. [Link]

  • Ou, Y., et al. (2023). A Deep Generative Model for the Design of Synthesizable Ionizable Lipids. NeurIPS Proceedings. [Link]

  • de Oliveira, M. S. N., et al. (2024). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. Foods, 13(10), 1493. [Link]

  • Sartorius. (2023). Evaluating how cationic lipid affects mRNA-LNP physical properties and biodistribution. Sartorius Publication. [Link]

  • Grei, P. S., et al. (2023). Prediction of the Apparent pKa Value of Lipid Nanoparticles by Density Functional Theory. Molecular Pharmaceutics.
  • Shelley, M., et al. (2024). Calculating Apparent pKa Values of Ionizable Lipids in Lipid Nanoparticles. ChemRxiv. [Link]

  • van der Meel, R., et al. (2022). An Improved Synthesis of Ionizable Lipids D-Lin-KC2-DMA and D-Lin-MC3-DMA. European Journal of Organic Chemistry.
  • Ball, R. L., et al. (2021). Delivery Strategies for mRNA Vaccines. Journal of Pharmaceutical Sciences.
  • Kumar, V., et al. (2022). Delivery Strategies for mRNA Vaccines. Journal of Pharmaceutical Sciences, 111(2), 389-411. [Link]

  • Lin, Y., et al. (2024). Ionizable Lipid Nanoparticles for mRNA Delivery: Internal Self-Assembled Inverse Mesophase Structure and Endosomal Escape. Accounts of Chemical Research. [Link]

  • Samaridou, E., et al. (2024). Molecular ionization properties of commercially available ionizable lipids and their mRNA LNPs.
  • Li, W., et al. (2024). mRNA lipid nanoparticle formulation, characterization and evaluation. Nature Protocols. [Link]

  • DC Chemicals. (n.d.). Cationic/Ionizable Lipids. DC Chemicals Website. [Link]

  • Li, D., et al. (2024). High-throughput synthesis and optimization of ionizable lipids through A coupling for efficient mRNA delivery. Journal of Nanobiotechnology.
  • Kulkarni, J. A., et al. (2021). Lipid nanoparticle technology for mRNA delivery: bridging vaccine applications with fundamental insights into nano-bio interactions.
  • Patel, J., & Patel, B. (2025). Development and Analytical Validation of a Lipid Nanoparticle-Based Delivery System for mRNA Vaccines. Future Journal of Pharmaceuticals and Health Sciences.
  • AVT Pharmaceutical. (n.d.). DLIN-MC3-DMA. AVT Pharmaceutical Website. [Link]

Sources

Application Notes & Protocols: 8-Dimethylamino-1-octanol for pH-Responsive Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction and Scientific Rationale

8-Dimethylamino-1-octanol is an aliphatic amino alcohol that has garnered interest in the field of advanced drug delivery.[1][2] Its utility stems from its amphiphilic nature, possessing a hydrophilic primary alcohol head and a hydrophobic octyl chain, which is further functionalized with a terminal tertiary amine. This tertiary amine group is the key to its function in drug delivery; it is an ionizable group that can be protonated in response to changes in environmental pH.[3][4]

In the physiological context of drug delivery, this pH-responsive behavior is particularly advantageous. While the physiological pH of blood and healthy tissues is approximately 7.4, the microenvironment of tumors and the internal compartments of cells, such as endosomes and lysosomes, are significantly more acidic (pH ~5.0-6.5).[][6] Lipid nanoparticles (LNPs) formulated with 8-Dimethylamino-1-octanol remain relatively neutral at physiological pH, promoting stability in circulation. However, upon cellular uptake into the acidic endosome, the dimethylamino group becomes protonated. This charge switch is hypothesized to trigger a series of events—including interaction with anionic lipids in the endosomal membrane and subsequent membrane destabilization—that facilitates the release of the encapsulated therapeutic payload into the cytoplasm.[][6][7] This mechanism, often termed "endosomal escape," is a critical bottleneck for the efficacy of many nanoparticle-based therapies.[][6]

These application notes provide a comprehensive guide to leveraging 8-Dimethylamino-1-octanol as a functional excipient in the formulation of pH-sensitive lipid nanoparticles for enhanced intracellular drug delivery.

Physicochemical Properties of 8-Dimethylamino-1-octanol

A thorough understanding of the material's properties is essential for rational formulation design.

PropertyValueSource
Molecular Formula C₁₀H₂₃NO[1][2]
Molecular Weight 173.30 g/mol [1][2]
Appearance Colorless to almost colorless clear liquid[2][8]
Purity (GC) >93.0%[2][8]
Specific Gravity (20/20) 0.86[8]
Refractive Index 1.45[8]
Key Functional Groups Primary Alcohol (-OH), Tertiary Amine (-N(CH₃)₂)[1]

Mechanism of Action: pH-Mediated Endosomal Escape

The primary application of 8-Dimethylamino-1-octanol in drug delivery is to confer pH-sensitivity to lipid-based nanocarriers, thereby improving the cytosolic delivery of therapeutic payloads. The process is a multi-step cascade initiated by the acidic environment of the late endosome.

Causality of the Mechanism:

  • Cellular Uptake: The LNP is taken up by the cell via endocytosis, a natural process for internalizing extracellular materials.

  • Endosomal Acidification: The endosome matures, and proton pumps (V-ATPases) on its membrane actively lower the internal pH from ~6.5 to ~5.0.[]

  • Protonation: The tertiary amine of 8-Dimethylamino-1-octanol, with its intrinsic pKa, acts as a proton sponge. It accepts a proton from the acidic environment, acquiring a positive charge.[4][6]

  • Membrane Destabilization: The newly cationic LNP can now electrostatically interact with anionic lipids (e.g., phosphatidylserine) present on the inner leaflet of the endosomal membrane. This interaction disrupts the integrity of the lipid bilayer, leading to pore formation or membrane fusion.[7][9]

  • Payload Release: The compromised endosomal membrane allows the encapsulated drug (e.g., siRNA, mRNA, small molecules) to escape into the cytoplasm, where it can reach its therapeutic target.[]

G cluster_0 Extracellular Space (pH 7.4) cluster_1 Cytoplasm cluster_2 Endosome Maturation LNP_neutral LNP with Neutral 8-DMA-1-Octanol Endocytosis 1. Endocytosis LNP_neutral->Endocytosis Cellular Uptake Payload_released Therapeutic Payload Released Early_Endosome 2. Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome 3. Late Endosome (pH ~5.0) Protonation of 8-DMA-1-Octanol Early_Endosome->Late_Endosome Acidification LNP_cationic Cationic LNP Late_Endosome->LNP_cationic Membrane_disruption 4. Endosomal Membrane Disruption LNP_cationic->Membrane_disruption Electrostatic Interaction Membrane_disruption->Payload_released 5. Endosomal Escape

Fig. 1: pH-mediated endosomal escape pathway.

Experimental Protocols

Protocol 1: Formulation of 8-Dimethylamino-1-octanol LNPs via Microfluidic Mixing

This protocol describes the formulation of multi-component LNPs for encapsulating a model nucleic acid (e.g., siRNA). The inclusion of 8-Dimethylamino-1-octanol as the ionizable lipid is the key feature. Microfluidic mixing is chosen for its reproducibility and ability to control nanoparticle size.[10][11]

A. Materials & Reagents:

  • Ionizable Lipid: 8-Dimethylamino-1-octanol

  • Phospholipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Structural Lipid: Cholesterol

  • PEG-Lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000)

  • Payload: siRNA targeting a suitable gene (e.g., GAPDH)

  • Solvent: Anhydrous Ethanol (200 proof)

  • Aqueous Buffer: 50 mM Citrate Buffer, pH 4.0

  • Dialysis Buffer: 1x Phosphate-Buffered Saline (PBS), pH 7.4[11]

  • Equipment: Microfluidic mixing system (e.g., NanoAssemblr®), syringe pumps, sterile dialysis cassettes (10 kDa MWCO), sterile filters (0.22 µm).

B. Stock Solution Preparation (Causality Explained):

  • Rationale: Preparing concentrated stock solutions allows for precise and reproducible mixing of lipid components at the desired molar ratios. Ethanol is used as the common solvent because it readily dissolves all lipid components and is miscible with the aqueous phase, facilitating the rapid precipitation and self-assembly of LNPs upon mixing.[10]

  • Lipid Stock (in Ethanol): Prepare a 25 mM total lipid stock solution in anhydrous ethanol. The molar ratio of components is critical for LNP structure and function. A typical starting ratio is 50:10:38.5:1.5 (8-Dimethylamino-1-octanol : DSPC : Cholesterol : DMPE-PEG2000).

    • Calculation Example (for 1 mL stock):

      • 8-DMA-1-Octanol: 50% -> 12.5 µmol -> 2.17 mg

      • DSPC: 10% -> 2.5 µmol -> 1.98 mg

      • Cholesterol: 38.5% -> 9.625 µmol -> 3.72 mg

      • DMPE-PEG2000: 1.5% -> 0.375 µmol -> 1.05 mg

  • Aqueous Payload Stock: Dissolve the siRNA in the 50 mM Citrate Buffer (pH 4.0) to a final concentration of 0.2 mg/mL.

    • Rationale: The acidic citrate buffer ensures that the siRNA maintains its negative charge and, more importantly, that the 8-Dimethylamino-1-octanol is protonated upon initial interaction, which is crucial for electrostatic complexation with the nucleic acid payload.[4][12]

C. Microfluidic Mixing Procedure:

  • Set up the microfluidic system according to the manufacturer's instructions.

  • Load the Lipid Stock solution into a syringe for the "Organic" inlet.

  • Load the Aqueous Payload Stock solution into a syringe for the "Aqueous" inlet.

  • Set the flow rate ratio (FRR) of Aqueous:Organic to 3:1 . This ensures rapid dilution of the ethanol, driving LNP self-assembly.

  • Set the total flow rate (TFR) to 12 mL/min . The TFR influences the mixing time and can be adjusted to fine-tune particle size.

  • Initiate the pumps. The two streams will converge in the microfluidic cartridge, causing rapid nanoprecipitation and formation of siRNA-loaded LNPs.

  • Collect the milky-white LNP solution from the outlet.

D. Purification and Concentration:

  • Transfer the collected LNP solution to a pre-wetted 10 kDa MWCO dialysis cassette.

  • Perform dialysis against 1x PBS (pH 7.4) for at least 18 hours at 4°C, with at least two buffer changes.

    • Rationale: Dialysis is a critical step to remove the ethanol and exchange the acidic formulation buffer for a physiological pH buffer. This de-protonates the LNP surface, rendering it near-neutral for in vivo stability.[11]

  • After dialysis, recover the LNP suspension and sterile-filter through a 0.22 µm filter to remove any large aggregates.

  • Store the final LNP formulation at 4°C.

G cluster_0 Phase Preparation cluster_1 Mixing & Formulation cluster_2 Purification & Finalization Organic Lipid Stock in Ethanol (8-DMA-1-Octanol, DSPC, Cholesterol, PEG-Lipid) Mixer Microfluidic Mixer Organic->Mixer Aqueous siRNA Payload in Citrate Buffer (pH 4.0) Aqueous->Mixer Collection Collect Raw LNPs (in Ethanol/Citrate) Mixer->Collection Dialysis Dialysis vs. PBS (pH 7.4) (Removes Ethanol, Buffer Exchange) Collection->Dialysis Final Sterile Filtered, Purified LNPs Dialysis->Final

Fig. 2: LNP formulation workflow via microfluidic mixing.
Protocol 2: Physicochemical Characterization of LNPs

Characterization is a self-validating step to ensure the formulation meets quality attributes for size, charge, and payload encapsulation.

A. Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS):

  • Dilute 10 µL of the final LNP suspension in 990 µL of 1x PBS (pH 7.4).[11]

  • Analyze using a DLS instrument (e.g., Zetasizer Nano ZSP).

  • Record the Z-average diameter and PDI.

    • Rationale: Particle size influences biodistribution and cellular uptake. A PDI < 0.2 indicates a monodisperse and homogenous formulation, which is crucial for reproducible performance.[13]

B. Zeta Potential (Surface Charge):

  • Prepare the sample as for DLS, but use a folded capillary cell.

  • Measure the zeta potential at pH 7.4 (in PBS) and at pH 5.0 (in a suitable acidic buffer, e.g., acetate buffer).

    • Rationale: This measurement validates the pH-responsive nature of the formulation. The zeta potential should be near-neutral (~0 mV) at pH 7.4 and shift to positive (> +10 mV) at pH 5.0, confirming the protonation of 8-Dimethylamino-1-octanol.

C. Encapsulation Efficiency (EE%) and Drug Load:

  • Use a nucleic acid quantification assay (e.g., RiboGreen™ assay).

  • Measure the total siRNA concentration (Total Drug) by lysing a small aliquot of the LNP formulation with a detergent (e.g., 0.5% Triton X-100) to release all encapsulated siRNA.

  • Measure the free siRNA concentration (Free Drug) in the supernatant after separating the LNPs from the aqueous phase (e.g., using a centrifugal filter unit with a 100 kDa MWCO).

  • Calculate EE% using the formula: EE% = [(Total Drug - Free Drug) / Total Drug] * 100

    • Rationale: High encapsulation efficiency (>90%) is desired to ensure a sufficient therapeutic dose is delivered and to minimize effects from unencapsulated, free drug.

Typical Quality Control Specifications:

ParameterTarget ValueRationale
Z-Average Diameter 80 - 120 nmOptimal range for avoiding rapid clearance and promoting cellular uptake.
Polydispersity Index (PDI) < 0.2Ensures a homogenous and stable formulation.[13]
Zeta Potential (pH 7.4) -10 mV to +5 mVNear-neutral charge minimizes non-specific interactions in circulation.
Zeta Potential (pH 5.0) > +10 mVConfirms pH-responsive charge reversal for endosomal escape.
Encapsulation Efficiency > 90%Maximizes payload delivery and formulation efficiency.
Protocol 3: In Vitro pH-Triggered Payload Release Assay

This protocol uses a dialysis-based method to simulate the release of the payload in response to an acidic trigger, mimicking the endosomal environment.[14]

A. Materials:

  • Purified LNP suspension.

  • Dialysis devices (e.g., Slide-A-Lyzer™ MINI Dialysis Devices, 20 kDa MWCO).

  • Release Buffer 1: 1x PBS, pH 7.4.

  • Release Buffer 2: 100 mM Acetate Buffer, pH 5.0.

  • Incubator shaker set to 37°C.

  • Nucleic acid quantification kit (as used in Protocol 2C).

B. Procedure:

  • Pipette a known volume (e.g., 200 µL) of the LNP suspension into two separate dialysis devices.

  • Place one device into a beaker containing 50 mL of Release Buffer 1 (pH 7.4) and the other into a beaker with 50 mL of Release Buffer 2 (pH 5.0).

  • Incubate both setups at 37°C with gentle agitation (e.g., 100 rpm).

  • At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a 1 mL aliquot from the release buffer (dialysate) outside the device. Immediately replace it with 1 mL of fresh buffer to maintain sink conditions.

  • Quantify the amount of siRNA released into the dialysate at each time point using the RiboGreen™ assay.

  • Calculate the cumulative percentage of drug released over time for both pH conditions.

C. Expected Outcome & Interpretation:

  • A significantly higher and faster cumulative release of siRNA is expected at pH 5.0 compared to pH 7.4.[15]

  • At pH 7.4, the LNP should remain stable with minimal drug leakage.

  • The accelerated release at pH 5.0 demonstrates that the protonation of 8-Dimethylamino-1-octanol leads to nanoparticle destabilization and subsequent payload release, validating the intended pH-responsive mechanism.

G cluster_0 Setup A: Physiological pH cluster_1 Setup B: Endosomal pH Beaker_A Release Buffer pH 7.4 (PBS) Sample_A Sample Aliquot (Low Release) Beaker_A->Sample_A Sample at t=x Incubator Incubate both setups at 37°C with agitation Device_A Dialysis Device (LNP Sample Inside) Quantify Quantify siRNA in Aliquots (e.g., RiboGreen Assay) Sample_A->Quantify Beaker_B Release Buffer pH 5.0 (Acetate) Sample_B Sample Aliquot (High Release) Beaker_B->Sample_B Sample at t=x Device_B Dialysis Device (LNP Sample Inside) Sample_B->Quantify

Fig. 3: In vitro pH-triggered release assay workflow.

Safety and Handling

According to its Safety Data Sheet, 8-Dimethylamino-1-octanol is classified as causing skin and serious eye irritation.[1][16]

  • Handling: Always handle in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[16]

  • Storage: Store in a tightly closed container in a cool, dark place, preferably under an inert gas atmosphere as it can be air-sensitive.[8][16]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

References

  • Lopez, T., et al. (2024). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Dimethylamino-1-octanol. PubChem. [Link]

  • Lv, S., et al. (2019). Layer-by-layer pH-sensitive nanoparticles for drug delivery and controlled release with improved therapeutic efficacy in vivo. International Journal of Nanomedicine. [Link]

  • Tateshita, N., et al. (2024). Lipid Nanoparticle with 1,2-Di-O-octadecenyl-3-trimethylammonium-propane as a Component Lipid Confers Potent Responses of Th1 Cells and Antibody against Vaccine Antigen. Molecular Pharmaceutics. [Link]

  • Lee, Y., & Thompson, D. H. (2017). Stimuli-Responsive Liposomes for Drug Delivery. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology. [Link]

  • Han, X., et al. (2024). Engineered multi-domain lipid nanoparticles for targeted delivery. Journal of Controlled Release. [Link]

  • Deshpande, S., et al. (2016). Octanol-assisted liposome assembly on chip. Nature Communications. [Link]

  • Eygeris, Y., et al. (2022). Mechanism of pH-sensitive Amphiphilic Endosomal Escape of Ionizable Lipid Nanoparticles for Cytosolic Nucleic Acid Delivery. Accounts of Chemical Research. [Link]

  • ResearchGate. (2022). Mechanism of pH-sensitive Amphiphilic Endosomal Escape of Ionizable Lipid Nanoparticles for Cytosolic Nucleic Acid Delivery. [Link]

  • Nielsen, C. H. (2006). Effects of octanol on the main transition in model lipid membranes. Niels Bohr Institutet. [Link]

  • Date, T., et al. (2024). Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. MDPI. [Link]

  • Han, M., & Zha, S. (2023). Lipid nanoparticles: Composition, formulation, and application. Chinese Chemical Letters. [Link]

  • Mukherjee, A., et al. (2024). Endosomal escape: A bottleneck for LNP-mediated therapeutics. PNAS. [Link]

  • Montizaan, D., et al. (2023). Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method. MDPI. [Link]

  • Drug Discovery & Development. (2021). An assessment of pH-sensitive cationic lipid nanoparticles for drug delivery. [Link]

  • Billingsley, M. M., et al. (2023). Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education. bioRxiv. [Link]

  • Climent, E., et al. (2024). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. Pharmaceutics. [Link]

  • Curapath. (2023). Optimized Analytical Strategies for Superior Lipid Nanoparticle Formulations. [Link]

Sources

The Versatile Building Block: 8-Dimethylamino-1-octanol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and functional molecules. 8-Dimethylamino-1-octanol, a bifunctional linear chain molecule, has emerged as a valuable and versatile precursor in the synthesis of a diverse array of compounds, ranging from functionalized polymers to cationic surfactants with potential applications in drug delivery and antimicrobial agents. This technical guide provides an in-depth exploration of 8-Dimethylamino-1-octanol as a key building block, offering detailed application notes and protocols for its utilization in cutting-edge organic synthesis.

Physicochemical Properties and Safety Profile

Before its application in synthesis, a thorough understanding of the physicochemical properties and safety considerations of 8-Dimethylamino-1-octanol is essential.

Table 1: Physicochemical Properties of 8-Dimethylamino-1-octanol [1][2]

PropertyValue
Molecular Formula C₁₀H₂₃NO
Molecular Weight 173.30 g/mol
Appearance Colorless to almost colorless clear liquid
Purity (GC) >93.0%
Flash Point 82 °C
Specific Gravity (20/20) 0.86
Refractive Index 1.45
CAS Number 29823-87-8

Safety and Handling: 8-Dimethylamino-1-octanol is classified as a combustible liquid and causes skin and serious eye irritation.[1][3] It is crucial to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[3] Store the compound in a cool, dry place away from heat and open flames, preferably under an inert atmosphere as it is air sensitive.[1][3]

Applications in Polymer Modification: A Modular Approach

A significant application of 8-Dimethylamino-1-octanol lies in the functionalization of polymers, enabling the introduction of tertiary amine and hydroxyl functionalities onto a polymer backbone. This is exemplified in the terminal-selective transesterification of chlorine-capped poly(methyl methacrylate)s (PMMA-Cl).[4][5][6]

Causality of Experimental Choices:

The selection of a titanium(IV) isopropoxide (Ti(Oi-Pr)₄) catalyst is critical for this transesterification.[4] Titanium alkoxides are effective transesterification catalysts that are less sensitive to air and moisture compared to many other catalysts, making them suitable for this application. The reaction is performed at an elevated temperature (80 °C) to ensure a reasonable reaction rate.[4] The use of molecular sieves is crucial to remove any traces of water from the reaction mixture, which could otherwise lead to undesired side reactions, such as hydrolysis of the ester groups or deactivation of the catalyst.[4] Toluene is chosen as the solvent due to its ability to dissolve the polymer and its relatively high boiling point, which is suitable for the reaction temperature.

dot

Caption: Workflow for the functionalization of PMMA.

Experimental Protocol: Terminal-Selective Transesterification of PMMA-Cl with 8-Dimethylamino-1-octanol[4]

Materials:

  • Chlorine-capped poly(methyl methacrylate) (PMMA-Cl)

  • 8-Dimethylamino-1-octanol

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • Toluene (anhydrous)

  • Molecular sieves 4Å

  • Argon (or other inert gas)

Procedure:

  • To a dried glass tube under an argon atmosphere, add toluene, a toluene solution of Ti(Oi-Pr)₄, and 8-Dimethylamino-1-octanol.

  • Add activated molecular sieves 4Å to the mixture.

  • Heat the mixture in an oil bath at 80 °C for 1 hour to facilitate the in-situ formation of the active titanium alkoxide catalyst.

  • Cool the reaction mixture to -78 °C and evaporate the solvent and any generated isopropanol under reduced pressure.

  • To the residue, add a solution of PMMA-Cl in anhydrous toluene under an argon atmosphere.

  • Place the sealed tube in an oil bath at 80 °C and stir for the desired reaction time (e.g., 47 hours).

  • Terminate the reaction by cooling the tube to -78 °C.

  • Evaporate the solvent to obtain the crude functionalized polymer.

  • Purify the polymer by preparative size-exclusion chromatography (SEC) to remove the catalyst and any unreacted alcohol.

Self-Validation: The success of the reaction can be confirmed by ¹H NMR spectroscopy, where the appearance of new signals corresponding to the methylene protons of the 8-dimethylamino-1-octanyl group and the disappearance of the signals from the original terminal ester group of the PMMA-Cl will be observed.

Synthesis of Cationic Surfactants and Antimicrobial Agents

The tertiary amine functionality of 8-Dimethylamino-1-octanol makes it an excellent precursor for the synthesis of quaternary ammonium salts (QAS). These QAS, particularly those with long alkyl chains, are known for their surface-active properties and antimicrobial activity. The quaternization reaction involves the alkylation of the tertiary amine with an alkyl halide.

Causality of Experimental Choices:

The choice of the alkylating agent (e.g., methyl iodide, or a long-chain alkyl bromide) will determine the nature of the fourth substituent on the nitrogen atom and, consequently, the properties of the resulting cationic surfactant. The reaction is typically carried out in a sealed tube to prevent the loss of volatile reactants like methyl iodide. The reaction is often performed neat or in a polar aprotic solvent like DMF to facilitate the Sₙ2 reaction between the amine and the alkyl halide. The reaction temperature is a critical parameter that influences the reaction rate.

dot dot graph "Quaternization_Reaction" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"DMAO" [label="8-Dimethylamino-1-octanol"]; "Alkyl_Halide" [label="Alkyl Halide (e.g., CH3I)", fillcolor="#34A853"]; "Reaction" [label="Quaternization (Sₙ2)", shape=ellipse, fillcolor="#EA4335"]; "QAS" [label="Quaternary Ammonium Salt\n(Cationic Surfactant)", fillcolor="#4285F4"]; "Purification" [label="Washing with Ether\n& Vacuum Drying", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Final_Product" [label="Purified Cationic Surfactant", shape=box, style=rounded, fillcolor="#4285F4"];

"DMAO" -> "Reaction"; "Alkyl_Halide" -> "Reaction"; "Reaction" -> "QAS"; "QAS" -> "Purification"; "Purification" -> "Final_Product"; }

Sources

Application Notes and Protocols for Creating Microemulsions Using 8-Dimethylamino-1-octanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 8-Dimethylamino-1-octanol in the formulation of thermodynamically stable microemulsions. These nanosized delivery systems offer significant potential for enhancing the solubility and permeability of active pharmaceutical ingredients (APIs). This guide details the mechanistic role of 8-Dimethylamino-1-octanol, likely as a co-surfactant, and provides systematic protocols for formulation development, physicochemical characterization, and stability assessment.

Introduction: The Promise of Microemulsions and the Role of Novel Excipients

Microemulsions are clear, thermodynamically stable, and isotropic dispersions of two immiscible liquids, typically oil and water, stabilized by an interfacial film of surfactant and co-surfactant molecules.[1][2] With droplet sizes typically in the range of 10-100 nm, they offer numerous advantages for drug delivery, including enhanced drug solubilization, improved bioavailability, and facile manufacturing due to their spontaneous formation.[3][4] The selection of surfactants and co-surfactants is paramount to creating a stable and effective microemulsion system.[5]

8-Dimethylamino-1-octanol is an intriguing candidate for microemulsion formulations. Its molecular structure is distinctly amphiphilic, featuring a hydrophilic head composed of a primary alcohol (-OH) and a tertiary amine (-N(CH₃)₂), and an eight-carbon lipophilic tail. This structure suggests its potential to act as a co-surfactant, a component that works in synergy with a primary surfactant to lower the oil-water interfacial tension and introduce flexibility to the interfacial film, which is crucial for the formation of microemulsions.[6][7] Short- and medium-chain alcohols are frequently employed as co-surfactants for this purpose.[6] This guide will proceed on the hypothesis that 8-Dimethylamino-1-octanol serves effectively in this role.

Section 1: Foundational Workflow for Microemulsion Development

The development of a novel microemulsion is a systematic process that begins with the characterization of its components, proceeds through formulation screening, and concludes with rigorous characterization and stability testing of the final system.

G cluster_0 Phase 1: Component Selection & Characterization cluster_1 Phase 2: Formulation & Optimization cluster_2 Phase 3: Preparation & Evaluation A Solubility Studies (API in Oils/Surfactants) B Selection of Primary Surfactant (Based on HLB & API Solubility) A->B informs D Construct Pseudo-Ternary Phase Diagrams B->D C Hypothesize 8-Dimethylamino-1-octanol as Co-surfactant C->D E Identify Microemulsion Region (ME) D->E delineates F Select Optimal Ratios (Oil, Smix, Water) E->F guides G Prepare Selected Microemulsion Formulation F->G H Physicochemical Characterization (Size, Zeta, Viscosity, etc.) G->H I Thermodynamic Stability Testing H->I validates

Caption: Workflow for developing a microemulsion using a novel co-surfactant.

Section 2: Pre-formulation Studies: Selecting the Core Components

The success of a microemulsion hinges on the rational selection of its components. The goal is to identify an oil phase that can solubilize the drug and a surfactant/co-surfactant combination that can effectively emulsify that oil phase.

Protocol: API Solubility Screening

Causality: The oil phase serves as a reservoir for the lipophilic drug. Selecting an oil with high solubilizing capacity for the API is crucial for achieving a high drug load in the final microemulsion.[5] Similarly, the surfactant and co-surfactant should also exhibit good solubilizing potential for the API.

Methodology:

  • Select a panel of candidate oils (e.g., Isopropyl Myristate, Oleic Acid, Capryol 90), primary surfactants (e.g., Tween 80, Kolliphor RH40, Labrasol), and the proposed co-surfactant, 8-Dimethylamino-1-octanol.

  • Add an excess amount of the API to 1 mL of each selected vehicle in separate sealed vials.

  • Place the vials on a mechanical shaker and agitate at room temperature (25±1°C) for 72 hours to reach equilibrium.

  • After agitation, centrifuge the samples at approximately 3,500 rpm for 15 minutes to separate the undissolved API.

  • Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol).

  • Quantify the API concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

Data Presentation: The results should be tabulated to clearly compare the solubility of the API in each excipient.

Excipient CategoryExcipient NameAPI Solubility (mg/mL ± SD)
Oil Phase Isopropyl Myristatee.g., 50.2 ± 2.1
Oleic Acide.g., 85.6 ± 3.5
Surfactant Tween 80e.g., 120.4 ± 4.8
Kolliphor RH40e.g., 115.9 ± 5.2
Co-surfactant 8-Dimethylamino-1-octanole.g., 95.3 ± 4.1

Table 1: Exemplary solubility data for a model API. The excipients that demonstrate the highest solubility are prioritized for formulation.

Section 3: Formulation Development via Pseudo-Ternary Phase Diagrams

A pseudo-ternary phase diagram is an essential tool for mapping the different regions (e.g., microemulsion, coarse emulsion, gel) that form at various concentrations of the oil, aqueous phase, and surfactant/co-surfactant mixture (Sₘᵢₓ).[2][8]

The Critical Role of the Surfactant-to-Co-surfactant Ratio (Kₘ)

Causality: The ratio of the primary surfactant to the co-surfactant (Kₘ) is a critical determinant of the microemulsion's properties. 8-Dimethylamino-1-octanol, as a co-surfactant, is expected to partition into the surfactant monolayer at the oil-water interface. This action increases the fluidity of the interface, disrupts any ordered liquid-crystalline structures, and enhances the entropy of the system, thereby expanding the area of the stable microemulsion region in the phase diagram.[6] Different Kₘ ratios (e.g., 1:1, 2:1, 3:1, 4:1) must be investigated to find the optimal balance that yields the largest stable microemulsion zone.

Protocol: Construction of a Pseudo-Ternary Phase Diagram

Methodology: The aqueous titration method is a standard technique for constructing these diagrams.

  • Prepare the Sₘᵢₓ: Based on the desired Kₘ ratio (e.g., 2:1 w/w), prepare a homogenous mixture of the primary surfactant (e.g., Tween 80) and the co-surfactant (8-Dimethylamino-1-octanol).

  • Prepare Oil-Sₘᵢₓ Mixtures: In a series of glass vials, prepare mixtures of the selected oil phase and the Sₘᵢₓ at different weight ratios, from 9:1 to 1:9 (e.g., 9g oil + 1g Sₘᵢₓ; 8g oil + 2g Sₘᵢₓ, etc.).

  • Aqueous Titration: Titrate each oil-Sₘᵢₓ mixture dropwise with the aqueous phase (e.g., purified water or a buffer) under gentle magnetic stirring at a constant temperature (e.g., 25°C).

  • Observation: After each addition, allow the system to equilibrate. Observe the mixture for transparency. The endpoint of the titration for a specific oil-Sₘᵢₓ ratio is the point where the clear, transparent solution turns turbid or cloudy.

  • Calculate and Plot: Record the mass of the aqueous phase added. Calculate the weight percentages of oil, water, and Sₘᵢₓ for each point on the boundary between the microemulsion and coarse emulsion regions.

  • Plot the Diagram: Using ternary graph paper or appropriate software, plot the calculated percentages to delineate the microemulsion region.

  • Repeat for Different Kₘ Ratios: Repeat steps 1-6 for other Kₘ ratios (e.g., 1:1, 3:1, 4:1) to determine which ratio yields the largest and most stable microemulsion area.

G cluster_0 Microemulsion Structure (O/W) Oil Oil Droplet (Core) p1 Oil->p1 p2 Oil->p2 p3 Oil->p3 p4 Oil->p4 p5 Oil->p5 p6 Oil->p6 p7 Oil->p7 p8 Oil->p8 p9 Oil->p9 p10 Oil->p10 p11 Oil->p11 p12 Oil->p12 Surfactant Surfactant (e.g., Tween 80) p1->Surfactant Hydrophilic Head CoSurfactant Co-surfactant (8-Dimethylamino-1-octanol) p5->CoSurfactant Hydrophilic Head p9->Surfactant Hydrophilic Head Water Aqueous Phase (Continuous)

Caption: Schematic of an O/W microemulsion droplet stabilized by surfactant and co-surfactant.

Section 4: Preparation and Characterization of the Optimized Microemulsion

Once the optimal Kₘ ratio and a desirable composition from the phase diagram are identified, a drug-loaded microemulsion can be prepared and thoroughly characterized.

Protocol: Microemulsion Preparation

Methodology:

  • Accurately weigh the amounts of oil, primary surfactant, and 8-Dimethylamino-1-octanol corresponding to a point within the identified microemulsion region of the phase diagram.

  • Dissolve the pre-determined amount of API in the oil phase with gentle stirring. This forms the oil phase.

  • In a separate vessel, add the surfactant and co-surfactant to the oil phase and mix until a clear, homogenous solution is formed.

  • Under gentle magnetic stirring, add the aqueous phase drop by drop to the oil-surfactant mixture.

  • The mixture should spontaneously form a clear, transparent microemulsion. Allow it to equilibrate for a few minutes.

Protocol: Physicochemical Characterization

Causality: Characterization is a self-validating step to confirm that the prepared system meets the criteria of a microemulsion and is suitable for its intended application.

ParameterMethodPrinciple & SignificanceTypical Values
Droplet Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Measures the size distribution of droplets. Small size (<100 nm) and low PDI (<0.3) indicate a monodisperse system with good stability.10 - 100 nm
Zeta Potential Electrophoretic Light ScatteringMeasures the surface charge of the droplets. A value >±30
Viscosity Rotational ViscometerLow viscosity is a characteristic feature of microemulsions and is important for applications like injectables or sprays.< 100 cP
Refractive Index RefractometerThe refractive index should be close to that of water and remain constant, indicating the isotropic nature of the system.~1.33 - 1.45
pH Measurement pH meterEnsures compatibility with physiological conditions (e.g., skin pH ~5.5) and API stability.Application-dependent
Drug Content HPLC/UV-Vis SpectroscopyConfirms that the API was incorporated at the intended concentration and has not degraded during preparation.95% - 105% of label claim

Table 2: Key characterization parameters for microemulsions.

Section 5: Thermodynamic Stability Assessment

Causality: Microemulsions are, by definition, thermodynamically stable. These stress tests are performed to confirm this stability and ensure the formulation can withstand various environmental conditions without phase separation, creaming, or cracking.

Methodology:

  • Centrifugation: Centrifuge the microemulsion at 3,500-5,000 rpm for 30 minutes. The formulation should show no signs of phase separation.

  • Heating-Cooling Cycles: Subject the formulation to six cycles of temperature variation, storing it at 4°C for 48 hours followed by 45°C for 48 hours. The formulation should remain clear and homogenous.

  • Freeze-Thaw Cycles: Expose the microemulsion to at least three freeze-thaw cycles, where it is frozen at -20°C for 48 hours and then thawed at room temperature. The formulation should not exhibit phase separation after the final cycle.

A formulation that passes these tests is considered thermodynamically stable.

Conclusion

8-Dimethylamino-1-octanol, with its distinct amphiphilic structure, shows significant promise as a co-surfactant in the development of microemulsion-based drug delivery systems. By systematically applying the principles of solubility screening, pseudo-ternary phase diagram construction, and rigorous physicochemical characterization, researchers can successfully formulate and validate novel microemulsions. The protocols outlined in this guide provide a robust framework for harnessing the potential of 8-Dimethylamino-1-octanol to create stable and effective nano-carrier systems for a wide range of pharmaceutical applications.

References

  • Structure and Potential Application of Surfactant-Free Microemulsion Consisting of Heptanol, Ethanol and Water. (2024). MDPI. [Link]

  • Microemulsions of Nonionic Surfactant with Water and Various Homologous Esters: Preparation, Phase Transitions, Physical Property Measurements, and Application for Extraction of Tricyclic Antidepressant Drugs from Aqueous Media. (2023). PMC. [Link]

  • Phase behaviour of microemulsion systems containing short-chain alcohols as co-surfactant. (n.d.). ResearchGate. [Link]

  • Understanding the role of co-surfactants in microemulsions on the growth of copper oxalate using SAXS. (n.d.). RSC Publishing. [Link]

  • Pseudo-ternary phase diagram of different co-surfactants. (n.d.). ResearchGate. [Link]

  • Formation of microemulsions by amino alkyl alcohols. (1961). PubMed. [Link]

  • Microemulsion and interfacial properties of anionic/nonionic surfactant mixtures based on sulfonate surfactants: The influence of alcohol. (n.d.). ResearchGate. [Link]

  • Pseudo ternary phase diagrams: a practical approach for the area and centroid calculation of stable microemulsion regions. (2020). DergiPark. [Link]

  • Role of Surfactant and Co-surfactant in Microemulsion: A Review. (n.d.). RJPT. [Link]

  • The CMC, T K , and Hydrophilic−Lipophilic Balance (HLB) Values of CTAB, NaOL, and NaST. (n.d.). ResearchGate. [Link]

  • Method for preparing microemulsions. (1979).
  • Topical Biocompatible Fluconazole-Loaded Microemulsions Based on Essential Oils and Sucrose Esters: Formulation Design Based on Pseudo-Ternary Phase Diagrams and Physicochemical Characterization. (2021). MDPI. [Link]

  • Hydrophile /lipophile balance and solubility parameter of cationic surfactants. (2003). CONICET. [Link]

  • Preparation and characterization of microemulsion of amino-silicone oil. (n.d.). ResearchGate. [Link]

  • HLB and CMC Determination of Surfactants. (n.d.). Scribd. [Link]

  • Pseudo-ternary Phase Diagrams of Lecithin-Based Microemulsions: Influence of Monoalkylphosphates. (n.d.). PubMed. [Link]

  • Amino silicone oil microemulsion with high solid content and preparation method thereof. (n.d.).
  • Microemulsions: Unique Properties, Pharmacological Applications, and Targeted Drug Delivery. (2021). Frontiers. [Link]

  • Film-Forming Microemulsions with Essential Oils: Elucidating Relationships Between Formulation Parameters, Thermodynamic Stability, and Quality Attributes. (n.d.). MDPI. [Link]

  • Enhancing Cosmetic Formulations with Amino Alcohols. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Norm descriptors for predicting the hydrophile-lipophile balance (HLB) and critical micelle concentration (CMC) of anionic surfactants. (n.d.). ResearchGate. [Link]

  • Self-Micro Emulsifying Drug Delivery Systems (SMEDDS): An Emerging Strategy to Improve Oral Bioavailability of Poorly Soluble Drugs. (2024). International Journal of Pharmaceutical Sciences. [Link]

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Application Notes and Protocols for the Formulation of Topical Agents with 8-Dimethylamino-1-octanol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking Topical Bioavailability with 8-Dimethylamino-1-octanol

The skin, our body's largest organ, presents a formidable barrier to the entry of external substances, a critical function for our survival.[1][2] This very barrier, primarily dictated by the stratum corneum, poses a significant challenge in topical and transdermal drug delivery.[1] Many active pharmaceutical ingredients (APIs) lack the ideal physicochemical properties—typically a molecular weight under 500 Daltons and a log P between 1 and 4—to efficiently penetrate the skin and reach their target site.[3][4] To overcome this, formulation scientists employ various strategies, including the use of chemical penetration enhancers (CPEs).[3][5]

8-Dimethylamino-1-octanol is an amphiphilic molecule featuring a hydrophilic tertiary amine head and a lipophilic octanol tail. This structure positions it as a promising, yet not extensively documented, chemical penetration enhancer. These application notes provide a comprehensive guide for researchers on how to effectively formulate, characterize, and validate topical agents utilizing 8-Dimethylamino-1-octanol to enhance the dermal bioavailability of APIs.

The guidance herein is built upon established principles of dermatological formulation science and validated analytical techniques. We will explore the theoretical mechanism of action, provide practical, step-by-step formulation protocols for common topical dosage forms, and detail the necessary characterization and stability studies to ensure a robust and effective final product.

Physicochemical Properties and Safety Profile of 8-Dimethylamino-1-octanol

A thorough understanding of the physicochemical properties and safety profile of any excipient is a prerequisite for its inclusion in a pharmaceutical formulation.

PropertyValueSource
Molecular Formula C₁₀H₂₃NOPubChem
Molecular Weight 173.30 g/mol PubChem
Appearance Clear, colorless liquidInferred from similar alcohols
GHS Hazard Classification H315: Causes skin irritation; H319: Causes serious eye irritationPubChem
Safety Precautions Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE).TCI Safety Data Sheet

Note: As 8-Dimethylamino-1-octanol is classified as a skin and eye irritant, appropriate handling procedures must be followed in a laboratory setting.

Proposed Mechanism of Action as a Penetration Enhancer

While specific mechanistic studies on 8-Dimethylamino-1-octanol are limited, its action as a penetration enhancer can be inferred from its amphiphilic nature and the established mechanisms of similar molecules, such as tertiary amines and fatty alcohols. The proposed mechanism is multifactorial, primarily targeting the disruption of the highly organized lipid matrix of the stratum corneum.

Penetration enhancers generally function through one or more of the following pathways:

  • Disruption of Intercellular Lipids: The lipophilic octanol tail of 8-Dimethylamino-1-octanol can insert itself into the lipid bilayers of the stratum corneum, disrupting their tight packing and increasing their fluidity. This creates more permeable pathways for the API to traverse.[6][7]

  • Interaction with Keratin: The hydrophilic dimethylamino head can interact with the intracellular proteins of the corneocytes, potentially altering their conformation and increasing their permeability.

  • Enhanced Partitioning: The amphiphilic nature of 8-Dimethylamino-1-octanol may improve the partitioning of the API from the vehicle into the stratum corneum by modifying the solubility parameters of the skin's surface.[8]

G cluster_0 Topical Formulation cluster_1 Stratum Corneum API API LipidBilayers Intercellular Lipids API->LipidBilayers Penetration DMAO 8-Dimethylamino-1-octanol Corneocytes Corneocytes (Keratin) DMAO->Corneocytes Interacts with Keratin DMAO->LipidBilayers Disrupts Packing Increases Fluidity Vehicle Vehicle (Cream/Gel) Dermis Dermis (Target Site) LipidBilayers->Dermis Enhanced Permeation

Caption: Proposed mechanism of 8-Dimethylamino-1-octanol in enhancing API penetration through the stratum corneum.

Pre-formulation Studies: A Critical First Step

Before embarking on full-scale formulation, a series of pre-formulation studies are essential to ensure the compatibility and stability of 8-Dimethylamino-1-octanol with the chosen API and other excipients.

1. Solubility Studies: The solubility of both the API and 8-Dimethylamino-1-octanol in various solvents and oils that may be used in the formulation should be determined. This will inform the choice of the vehicle (e.g., oil-in-water or water-in-oil emulsion, hydrogel) and the manufacturing process.

2. API-Excipient Compatibility Studies: Binary mixtures of the API and 8-Dimethylamino-1-octanol, as well as with other key excipients, should be prepared and stored under accelerated stability conditions (e.g., 40°C/75% RH). These mixtures should be analyzed at predetermined time points by techniques such as High-Performance Liquid Chromatography (HPLC) to detect any degradation of the API or the appearance of new peaks that might indicate an interaction.

3. Determination of Optimal Concentration: The concentration of a penetration enhancer is a critical parameter. A concentration that is too low may not provide the desired enhancement, while a concentration that is too high can lead to skin irritation.[9] A preliminary study using an in vitro skin model, such as a Franz diffusion cell, can be employed to evaluate the penetration enhancement of the API at various concentrations of 8-Dimethylamino-1-octanol (e.g., 1%, 3%, 5% w/w).

Formulation Protocols

The following protocols are provided as a starting point and should be optimized based on the specific API and desired product characteristics.

Protocol 1: Oil-in-Water (O/W) Cream

This protocol is suitable for many APIs and provides a cosmetically elegant and moisturizing vehicle.

Materials and Equipment:

  • Beakers

  • Water bath or hot plate with magnetic stirrer

  • Homogenizer or high-shear mixer

  • pH meter

  • Weighing balance

Formulation Components:

PhaseIngredientFunction% w/w
Oil Phase Cetostearyl alcoholStiffening agent, emulsion stabilizer10.0
White soft paraffinEmollient, occlusive10.0
Liquid paraffinEmollient5.0
Olivem 1000Emulsifier4.0
8-Dimethylamino-1-octanol Penetration Enhancer 1.0 - 5.0
PropylparabenPreservative0.05
Aqueous Phase Purified WaterVehicleq.s. to 100
Propylene GlycolCo-solvent, humectant5.0
MethylparabenPreservative0.15
Active Phase Active Pharmaceutical Ingredient (API)Therapeutic agentX
Final Phase Triethanolamine/Citric AcidpH adjusterq.s.

Step-by-Step Procedure:

  • Preparation of the Oil Phase: In a beaker, combine the cetostearyl alcohol, white soft paraffin, liquid paraffin, Olivem 1000, 8-Dimethylamino-1-octanol, and propylparaben. Heat to 70-75°C with gentle stirring until all components are melted and the phase is uniform.

  • Preparation of the Aqueous Phase: In a separate beaker, dissolve the methylparaben in propylene glycol with gentle heating, then add the purified water. Heat the aqueous phase to 70-75°C.

  • Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed. Continue homogenization for 5-10 minutes to form a uniform emulsion.

  • Incorporation of the API: If the API is water-soluble, dissolve it in the aqueous phase before emulsification. If it is oil-soluble, dissolve it in the oil phase. If it is heat-sensitive, it can be dispersed in a small amount of the vehicle and added during the cooling phase.

  • Cooling: Allow the emulsion to cool to room temperature with gentle, continuous stirring.

  • pH Adjustment: Measure the pH of the cream and adjust to the desired range (typically 4.5-6.5 for skin compatibility) using a few drops of triethanolamine or citric acid solution.

  • Final Mixing: Mix the cream gently to ensure uniform distribution of all ingredients.

Protocol 2: Hydro-alcoholic Gel

This protocol is suitable for APIs that require a non-greasy, fast-absorbing vehicle.

Materials and Equipment:

  • Beakers

  • Overhead stirrer or magnetic stirrer

  • pH meter

  • Weighing balance

Formulation Components:

IngredientFunction% w/w
Carbomer 940Gelling agent1.0
Purified WaterVehicleq.s. to 100
Ethanol (96%)Co-solvent, penetration enhancer10.0
Propylene GlycolCo-solvent, humectant10.0
8-Dimethylamino-1-octanol Penetration Enhancer 1.0 - 5.0
Active Pharmaceutical Ingredient (API)Therapeutic agentX
TriethanolamineNeutralizing agentq.s. to pH 6.0-7.0
Preservative (e.g., Phenoxyethanol)Preservative0.5 - 1.0

Step-by-Step Procedure:

  • Dispersion of Carbomer: Slowly sprinkle the Carbomer 940 powder into the purified water while stirring continuously with an overhead stirrer to avoid the formation of lumps. Continue stirring until the polymer is fully hydrated and a uniform dispersion is formed.[1]

  • Preparation of the Solvent Phase: In a separate beaker, dissolve the API, 8-Dimethylamino-1-octanol, and preservative in the mixture of ethanol and propylene glycol.

  • Mixing: Slowly add the solvent phase to the Carbomer dispersion with continuous stirring.

  • Neutralization: While stirring, add triethanolamine dropwise to the mixture. The viscosity will increase as the pH approaches neutrality. Continue adding until the desired pH (typically 6.0-7.0) and a clear, viscous gel is formed.[1]

  • Final Mixing: Continue stirring for a few more minutes to ensure the gel is homogenous.

G cluster_0 Oil Phase Preparation cluster_1 Aqueous Phase Preparation OilPhase Combine Oil Phase Ingredients (Lipids, Emulsifier, DMAO, API if oil-soluble) HeatOil Heat to 70-75°C OilPhase->HeatOil Emulsify Emulsification (Add Oil to Aqueous Phase with Homogenization) HeatOil->Emulsify AqPhase Combine Aqueous Phase Ingredients (Water, Humectants, API if water-soluble) HeatAq Heat to 70-75°C AqPhase->HeatAq HeatAq->Emulsify Cool Cool to Room Temperature (with gentle stirring) Emulsify->Cool pH_Adjust pH Adjustment Cool->pH_Adjust FinalProduct Final Cream Product pH_Adjust->FinalProduct

Caption: Workflow for the preparation of an Oil-in-Water (O/W) Cream with 8-Dimethylamino-1-octanol.

Characterization of the Final Formulation

Once the formulation is prepared, it must be thoroughly characterized to ensure it meets the required quality attributes.

Physicochemical Characterization
TestMethodPurposeAcceptance Criteria
Appearance Visual InspectionTo assess color, homogeneity, and phase separation.Homogeneous, uniform appearance with no signs of phase separation.
pH pH meterTo ensure the pH is within a range that is non-irritating to the skin and optimal for API stability.Typically 4.5 - 6.5.
Viscosity and Rheology Rotational viscometer/rheometerTo determine the flow properties of the formulation, which affect spreadability and patient feel.Consistent viscosity and shear-thinning behavior appropriate for topical application.
Globule Size Analysis (for creams)Optical microscopy or laser diffractionTo determine the size distribution of the dispersed oil droplets, which can impact stability and texture.Uniform globule size distribution with no signs of coalescence.

Protocol for Rheological Analysis:

  • Equilibrate the sample to the measurement temperature (e.g., 25°C).

  • Place an appropriate amount of the sample onto the lower plate of the rheometer.

  • Lower the upper geometry (e.g., cone and plate) to the correct gap.

  • Perform a flow curve measurement by applying a range of shear rates (e.g., 0.1 to 100 s⁻¹) and measuring the corresponding shear stress and viscosity.

  • Analyze the data to determine the rheological profile (e.g., Newtonian, shear-thinning).

In Vitro Permeation Testing (IVPT)

IVPT is a crucial experiment to evaluate the effectiveness of 8-Dimethylamino-1-octanol as a penetration enhancer. The Franz diffusion cell is the most commonly used apparatus for this purpose.[10]

Materials and Equipment:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent if needed)

  • HPLC or other suitable analytical method for API quantification

  • Water bath with circulator

Step-by-Step IVPT Protocol:

  • Skin Preparation: Thaw the excised skin and cut it into sections large enough to be mounted on the Franz diffusion cells.

  • Cell Assembly: Mount the skin sections between the donor and receptor chambers of the Franz cells, with the stratum corneum facing the donor compartment.

  • Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32°C) and degassed receptor fluid, ensuring there are no air bubbles trapped beneath the skin.

  • Equilibration: Allow the cells to equilibrate in a water bath at 32°C for at least 30 minutes.

  • Dosing: Apply a precise amount of the formulated product (e.g., 10 mg/cm²) to the surface of the skin in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor fluid for analysis and replace it with an equal volume of fresh, pre-warmed receptor fluid.

  • Analysis: Quantify the concentration of the API in the collected samples using a validated analytical method.

  • Data Analysis: Calculate the cumulative amount of API permeated per unit area over time and determine the steady-state flux (Jss).

G Start Start PrepSkin Prepare and Mount Skin on Franz Diffusion Cell Start->PrepSkin FillReceptor Fill Receptor Chamber with Buffer (32°C) PrepSkin->FillReceptor Equilibrate Equilibrate System FillReceptor->Equilibrate Dose Apply Topical Formulation to Donor Chamber Equilibrate->Dose Sample Sample Receptor Fluid at Time Intervals (t=1, 2, 4...) Dose->Sample Sample->Sample Analyze Quantify API Concentration (e.g., HPLC) Sample->Analyze Calculate Calculate Cumulative Permeation and Steady-State Flux (Jss) Analyze->Calculate End End Calculate->End

Caption: Workflow for In Vitro Permeation Testing (IVPT) using Franz Diffusion Cells.

Stability Testing

Stability testing is mandatory to ensure that the formulated product maintains its quality, safety, and efficacy throughout its shelf life. The protocol should be designed in accordance with regulatory guidelines, such as those from the FDA.[11]

Stability Protocol:

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Time Points:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months

    • Accelerated: 0, 1, 2, 3, and 6 months

  • Tests to be Performed:

    • Appearance

    • pH

    • Viscosity

    • Assay of the API

    • Content of degradation products

    • Microbial limits

The formulation should be packaged in the intended final container for the stability studies.

Conclusion

8-Dimethylamino-1-octanol presents a viable option as a chemical penetration enhancer for topical formulations. Its amphiphilic nature suggests a mechanism of action that involves the disruption of the stratum corneum's lipid barrier, thereby facilitating the permeation of APIs. By following the structured approach outlined in these application notes—from pre-formulation studies to comprehensive characterization and stability testing—researchers can successfully develop and validate robust topical formulations. The provided protocols for an O/W cream and a hydrogel serve as a solid foundation for formulation development, which should be tailored to the specific properties of the API and the desired product profile. Rigorous adherence to these scientific principles and methodologies will ultimately lead to the development of safe, effective, and stable topical drug products.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9815358, 8-Dimethylamino-1-octanol. Retrieved from [Link]

  • Ng, K. W. (2018). Penetration Enhancement of Topical Formulations. Pharmaceutics, 10(2), 51. [Link]

  • Formula Botanica. (2023). How to make an organic oil-in-water emulsion with Olivem 1000. Retrieved from [Link]

  • Songkro, S. (2009). An Overview of skin penetration enhancers: Penetration enhancing activity, skin irritation potential and mechanism of action. Songklanakarin Journal of Science and Technology, 31(3), 299-321.
  • Tioga Research. (2023). Franz Diffusion Cell Testing: Complete IVRT & IVPT Guide. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2013). Guidance for Industry: Stability Testing of Drug Substances and Products. Retrieved from [Link]

  • Williams, A. C., & Barry, B. W. (2012). Penetration enhancers. Advanced Drug Delivery Reviews, 64, 128-137.
  • U.S. Food and Drug Administration. (2019). Transdermal and Topical Delivery Systems - Product Development and Quality Considerations Guidance for Industry. Retrieved from [Link]

  • VET PHARMA 2 | Penetration Enhancers: Drugs Acting on Skin & Mucous Membranes | Module 25.2 (SO). (2022, April 17). [Video]. YouTube. [Link]

  • Moghimipour, E., Salimi, A., & Leis, F. (2013). Effects of Various Penetration Enhancers on Penetration of Aminophylline Through Shed Snake Skin. Jundishapur Journal of Natural Pharmaceutical Products, 8(4), 167-172.
  • Croda Pharma. (n.d.). Penetration enhancement. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). Investigation on Role of Penetration Enhancers to Improve Topical Permeability of Clotrimazole. 80(1), 1-8.
  • The ABC's of Formulation Development for Parenteral Drug Product Manufacturing. (2023, September 13). [Video]. YouTube. [Link]

  • Premier Research. (2022). A Roadmap for Introducing Novel Excipients: How to Approach Excipient Qualification with the FDA. Retrieved from [Link]

  • Haque, T., & Talukder, M. M. U. (2018). Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum. Advanced Pharmaceutical Bulletin, 8(2), 169–179. [Link]

  • Wang, Y., et al. (2024). Systems Pharmacology Unveils the Synergistic Effects of Radix Bupleuri and Radix Paeoniae Alba in a Rat Model of Depression.
  • U.S. Food and Drug Administration. (2022). Physicochemical and Structural (Q3) Characterization of Topical Drug Products Submitted in ANDAs. Retrieved from [Link]

  • Sharma, G., et al. (2023). Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. Pharmaceutics, 15(3), 836.
  • Singh, I. (2023). Pharmaceutical Formulation. In StatPearls.

Sources

Application Note: Experimental Determination of the Octanol-Water Partition Coefficient (LogP) for 8-Dimethylamino-1-octanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the experimental determination of the n-octanol-water partition coefficient (Pₒ/w or Kₒw) for 8-Dimethylamino-1-octanol, a molecule featuring both a hydrophilic alcohol group and an ionizable tertiary amine. The partition coefficient, typically expressed in its logarithmic form (LogP), is a critical physicochemical parameter in drug discovery and development, directly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[1] We present two robust, validated protocols: the gold-standard Shake-Flask method guided by OECD Guideline 107 and the high-throughput Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method based on OECD Guideline 117. This note emphasizes the theoretical underpinnings, explains the causality behind critical experimental steps, and provides detailed, self-validating protocols for accurate and reproducible results.

Scientific & Strategic Imperative: The Role of Lipophilicity in Drug Development

The lipophilicity of a drug candidate is a pivotal determinant of its pharmacokinetic behavior. It governs the molecule's ability to permeate biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system (CNS) targets.[1][2] The octanol-water partition coefficient (LogP) is the globally accepted metric for quantifying this property.[3] It is defined as the ratio of a compound's concentration at equilibrium in a two-phase system of n-octanol and water.[4]

  • Low LogP (more hydrophilic): May lead to poor membrane permeability and limited absorption.

  • High LogP (more lipophilic): Can result in low aqueous solubility, sequestration in fatty tissues, and increased metabolic clearance, potentially leading to reduced bioavailability and toxicity.[5]

According to Lipinski's "Rule of 5," a LogP value below 5 is a common characteristic of orally bioavailable drugs.[6] For CNS-targeting drugs, a LogP value of approximately 2 is often considered ideal.[2][5] Therefore, the precise experimental determination of LogP for novel compounds like 8-Dimethylamino-1-octanol is not merely a data-gathering exercise; it is a foundational step in assessing a molecule's viability and guiding its development trajectory.

Understanding 8-Dimethylamino-1-octanol: This molecule possesses a dual nature. The eight-carbon alkyl chain provides significant lipophilicity, while the terminal hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) groups are hydrophilic. Crucially, the tertiary amine is basic and subject to protonation. This means its partitioning behavior is pH-dependent. We must distinguish between:

  • LogP: The partition coefficient of the neutral, non-ionized form of the molecule.

  • LogD: The distribution coefficient at a specific pH, which accounts for all forms of the molecule (neutral and ionized).

This guide will focus on determining the intrinsic LogP of the neutral species, which requires careful pH control of the aqueous phase.

Method Selection & Principles

Two primary methods are recommended for LogP determination, each with distinct advantages.

  • Shake-Flask Method (OECD 107): This is the benchmark "gold standard" method.[7] It involves the direct measurement of the analyte's concentration in both the aqueous and octanol phases after they have reached equilibrium. It is highly accurate for compounds with LogP values in the range of -2 to 4.[8][9] Given the structure of 8-Dimethylamino-1-octanol, its LogP is anticipated to fall within this range, making this method highly suitable.

  • RP-HPLC Method (OECD 117): This is a faster, higher-throughput indirect method.[10] It correlates a compound's retention time on a nonpolar stationary phase with the known LogP values of a set of standard compounds. It is excellent for screening larger numbers of compounds and is applicable for a LogP range of 0 to 6.[3][8]

We will provide a detailed protocol for the Shake-Flask method as the primary approach for definitive characterization and a protocol for the HPLC method as a rapid alternative.

Protocol I: Shake-Flask Method (OECD Guideline 107)

This protocol is designed to be a self-validating system by incorporating a mass balance check at the end of the experiment.

Causality-Driven Rationale
  • Solvent Pre-saturation: n-Octanol and water are partially miscible. To prevent volume changes and ensure the system is at equilibrium from the start, each solvent must be saturated with the other before use. This is a critical step for accuracy.

  • pH Control: To measure the intrinsic LogP of the neutral 8-Dimethylamino-1-octanol, the aqueous phase must be buffered to a pH at least 1-2 units above the pKa of the dimethylamino group. This suppresses protonation and ensures >99% of the compound is in its non-ionized form.[11] The pKa of similar tertiary amines is ~9.5-10.5. Therefore, a buffer at pH 12 is selected.

  • Centrifugation: Vigorous shaking, while necessary for equilibration, can form fine emulsions that are difficult to separate by gravity alone. Centrifugation provides a clean and rapid separation of the two phases, preventing cross-contamination during sampling.[9]

  • Volume Ratios: Performing the experiment with different volume ratios of octanol to water (e.g., 1:1, 2:1, 1:2) helps validate that the calculated LogP is independent of the phase volumes, adding confidence to the final result.[9]

Materials & Reagents
  • Analyte: 8-Dimethylamino-1-octanol (>95% purity)[12]

  • Solvents: n-Octanol (analytical grade), Deionized Water (≥18 MΩ·cm)[11]

  • Buffer Components: Sodium Hydroxide (NaOH), Potassium Chloride (KCl) for a pH 12 buffer.

  • Glassware: Centrifuge tubes with screw caps (e.g., 50 mL), volumetric flasks, pipettes.

  • Equipment: Mechanical shaker or vortex mixer, laboratory centrifuge, pH meter, analytical balance.

  • Analytical System: Gas Chromatograph with a Flame Ionization Detector (GC-FID).

Experimental Workflow Diagram

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A 1. Reagent Preparation B a) Prepare pH 12 Buffer b) Pre-saturate Solvents: - Water with Octanol - Octanol with Water A->B F Add stock, octanol, & buffer to centrifuge tubes (3 ratios, n=2). Shake vigorously (e.g., 24h @ 25°C). B->F C 2. Stock Solution & Dosing D Prepare analyte stock in pre-saturated octanol C->D D->F E 3. Equilibration E->F H Centrifuge at >2000g for 15 min. F->H G 4. Phase Separation G->H J Carefully sample aliquot from EACH phase. Analyze concentration via GC-FID. H->J I 5. Sampling & Analysis I->J L Calculate P, LogP, and perform mass balance check. J->L K 6. Calculation K->L

Caption: Shake-Flask (OECD 107) Experimental Workflow.

Step-by-Step Protocol
  • Solvent Pre-saturation (Perform 24h in advance):

    • In a large separation funnel, combine ~500 mL of n-octanol and ~500 mL of deionized water. Shake vigorously for 30 minutes.

    • Allow the layers to separate overnight.

    • Drain the water-saturated octanol (top layer) and the octanol-saturated water (bottom layer) into separate, clearly labeled storage bottles. These are your working solvents.

  • Aqueous Phase Preparation:

    • Prepare a 0.01 M KCl buffer. Add 0.1 M NaOH solution dropwise until the pH is stable at 12.0 ± 0.1.

    • Saturate this buffer with n-octanol using the same procedure as in step 1.

  • Analyte Stock Solution:

    • Accurately weigh ~50 mg of 8-Dimethylamino-1-octanol and dissolve it in 50 mL of water-saturated n-octanol to create a stock solution of ~1 mg/mL. The final concentration should not exceed 0.01 mol/L in either phase.[13]

  • Partitioning Experiment:

    • Label centrifuge tubes in duplicate for three different phase volume ratios as shown in the table below.

    • Add the specified volumes of pre-saturated n-octanol and pre-saturated pH 12 buffer.

    • Add a known volume of the stock solution to the octanol phase.

    • Seal the tubes tightly and place them on a mechanical shaker. Agitate at a constant temperature (e.g., 25°C ± 1°C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation:

    • Transfer the tubes to a centrifuge. Spin at >2000 x g for 15 minutes or until a sharp interface between the two phases is observed.

  • Sampling:

    • Crucial Step: Without disturbing the interface, carefully remove an aliquot from the center of each phase using separate pipettes. For the aqueous phase, insert the pipette tip just below the interface. For the octanol phase, sample from the upper portion of the layer.

    • Prepare samples for GC analysis. This may involve dilution with an appropriate solvent (e.g., methanol or ethyl acetate).

  • Concentration Analysis by GC-FID:

    • Rationale: Gas chromatography is an excellent technique for separating and quantifying volatile compounds like alcohols.[14][15] The Flame Ionization Detector (FID) provides high sensitivity for hydrocarbons.

    • Calibration: Prepare a series of calibration standards of 8-Dimethylamino-1-octanol in a suitable solvent (e.g., methanol) covering the expected concentration range.

    • Analysis: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). Then, inject the samples from the octanol and aqueous phases.

    • Quantification: Determine the concentration of the analyte in each phase ([C]ₒ and [C]w) by using the regression equation from your calibration curve.

Protocol II: RP-HPLC Method (OECD Guideline 117)

This indirect method relies on establishing a linear relationship between the logarithm of the capacity factor (log k) and the known LogP values of reference compounds.

Principle

In reverse-phase HPLC, a nonpolar stationary phase retains analytes based on their lipophilicity.[10] More lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times. By calibrating the system with compounds of known LogP, the LogP of an unknown compound can be determined from its retention time.[8]

Materials & Reagents
  • HPLC System: With isocratic pump, UV detector, and a C18 column.

  • Mobile Phase: Methanol and water (HPLC grade). The mobile phase must be buffered to pH > 11 to ensure the analyte is in its neutral form.

  • Reference Compounds: A set of at least 6 structurally similar compounds with certified LogP values spanning the expected range for the analyte (e.g., anilines, phenols, alkylbenzenes).

  • Analyte: 8-Dimethylamino-1-octanol.

Experimental Workflow Diagramdot

// Node Definitions A [label="1. System Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Prepare buffered mobile phase\n(e.g., Methanol/Water). Equilibrate\nC18 column until baseline is stable.", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="2. Dead Time (t₀) Determination", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Inject a non-retained compound\n(e.g., Uracil) to find the\ncolumn void time.", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="3. Calibration", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Inject reference compounds individually.\nRecord retention times (tᵣ).", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="4. Sample Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Inject 8-Dimethylamino-1-octanol.\nRecord its retention time (tᵣ).", fillcolor="#FFFFFF", fontcolor="#202124"]; I [label="5. Calculation", fillcolor="#F1F3F4", fontcolor="#202124"]; J [label="a) Calculate log k for all compounds.\nb) Plot log k vs. known LogP.\nc) Interpolate analyte's LogP from\nthe linear regression.", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges A -> B; C -> D; E -> F; G -> H; I -> J; B -> D; D -> F; F -> H; H -> J; }

Sources

Application Note & Protocol: Quantitative Analysis of 8-Dimethylamino-1-octanol in Complex Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the quantitative analysis of 8-Dimethylamino-1-octanol (DMO), a long-chain amino alcohol. We present two robust analytical methodologies: a primary Gas Chromatography-Mass Spectrometry (GC-MS) method and a secondary High-Performance Liquid Chromatography (HPLC) method with derivatization. These protocols are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step instructions and explaining the scientific rationale behind key experimental choices to ensure data integrity and reproducibility.

Introduction: The Analytical Challenge of 8-Dimethylamino-1-octanol

8-Dimethylamino-1-octanol (DMO) is a tertiary amino alcohol with a molecular weight of 173.30 g/mol [1]. Its structure, featuring a polar hydroxyl group and a tertiary amine, imparts amphiphilic properties, making its quantification in complex matrices, such as pharmaceutical formulations or biological samples, a significant challenge. The presence of both a hydroxyl and an amino group can lead to poor chromatographic peak shape and low volatility, necessitating specific analytical strategies to achieve accurate and precise quantification[2][3].

The validation of analytical procedures is a critical aspect of quality control in the pharmaceutical industry, ensuring that methods are suitable for their intended purpose[4][5]. This application note is structured to provide not only the "how" but also the "why," grounding our protocols in established analytical principles and regulatory expectations for method validation as outlined by the International Council on Harmonisation (ICH)[6][7].

Primary Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds[8][9]. For a polar molecule like DMO, direct injection into a GC system can result in significant peak tailing and poor sensitivity due to interactions with the stationary phase. To overcome this, a derivatization step is essential to convert the polar functional groups into less polar, more volatile moieties[2][3][10].

2.1. The Rationale for Derivatization

Derivatization chemically modifies a compound to enhance its analytical properties[2]. In the case of DMO, both the hydroxyl and tertiary amine groups can be targeted. However, the hydroxyl group is the primary site of interaction causing poor chromatography. Silylation is a common and effective derivatization technique where an active hydrogen is replaced by a silyl group, typically trimethylsilyl (TMS)[3]. This process reduces the polarity and hydrogen bonding capacity of the analyte, leading to improved volatility and thermal stability[3].

We have selected N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the silylating agent. BSTFA is a strong silylating reagent that effectively derivatizes alcohols. The reaction by-products are volatile and generally do not interfere with the chromatography[2].

Workflow for GC-MS Analysis of DMO

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Sample containing DMO Extraction Liquid-Liquid Extraction Sample->Extraction Add organic solvent Evaporation Evaporation to Dryness Extraction->Evaporation Collect organic layer Derivatization Add BSTFA Heat at 70°C for 30 min Evaporation->Derivatization Injection Inject into GC-MS Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantify using Calibration Curve Detection->Quantification

Caption: Workflow for the GC-MS quantification of DMO.

2.2. Detailed Protocol for GC-MS Analysis

2.2.1. Sample Preparation: Liquid-Liquid Extraction

The goal of sample preparation is to isolate DMO from the sample matrix and pre-concentrate it. A liquid-liquid extraction (LLE) is a robust method for this purpose[11].

  • To 1 mL of the sample, add 1 mL of 1 M Sodium Hydroxide to deprotonate the tertiary amine, increasing its solubility in organic solvents.

  • Add 5 mL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat the extraction (steps 2-4) with another 5 mL of MTBE and combine the organic layers.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

2.2.2. Derivatization

  • To the dried extract, add 100 µL of BSTFA and 100 µL of pyridine (as a catalyst).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature before injection into the GC-MS.

2.2.3. Instrumental Parameters

Parameter Setting Rationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides precise temperature and flow control.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for a wide range of underivatized and derivatized compounds.
Injection Volume 1 µLStandard volume for good sensitivity without overloading the column.
Inlet Temperature 250°CEnsures rapid volatilization of the derivatized analyte.
Injection Mode SplitlessMaximizes the transfer of analyte to the column for trace analysis.
Carrier Gas Helium at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minOptimized for good separation of the derivatized DMO from potential interferences.
Mass Spectrometer Agilent 5977B MSD or equivalentProvides high sensitivity and selectivity.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible mass spectra.
Source Temperature 230°CPrevents condensation of the analyte in the ion source.
Quadrupole Temp. 150°CMaintains ion focusing and transmission.
Acquisition Mode Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity by monitoring specific ions of the derivatized DMO.
SIM Ions To be determined empirically after initial full scan analysis of a derivatized DMO standard.Select characteristic fragment ions for quantification and confirmation.

2.3. Method Validation

A comprehensive method validation should be performed according to ICH Q2(R2) guidelines to ensure the method is fit for its intended purpose[6]. The following parameters should be assessed:

Validation Parameter Acceptance Criteria
Specificity No interfering peaks at the retention time of the derivatized DMO in blank samples.
Linearity Correlation coefficient (r²) ≥ 0.99 for a calibration curve prepared with at least five concentration levels.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
Accuracy Recovery of 80-120% for spiked samples at three concentration levels.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 15%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.

Secondary Methodology: High-Performance Liquid Chromatography (HPLC)

For samples that are not amenable to GC analysis or as an orthogonal technique, HPLC offers a viable alternative. Due to the lack of a strong chromophore in DMO, direct UV detection is not feasible for achieving low detection limits. Therefore, pre-column derivatization with a fluorescent tag is the recommended approach[12].

3.1. Rationale for HPLC with Fluorescence Detection

o-Phthalaldehyde (OPA) is a classic derivatizing agent that reacts with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives[13][14]. While DMO is a tertiary amine, this method can be adapted for the analysis of related primary and secondary amine impurities. For direct analysis of amino alcohols, other derivatization strategies may be necessary[14].

Given the limitations of OPA for a tertiary amine like DMO, an alternative is to use a derivatizing agent that targets the hydroxyl group, such as 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), which reacts with alcohols to produce a fluorescent derivative.

Workflow for HPLC Analysis of DMO

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_quant Quantification Sample Sample containing DMO Dilution Dilution with Mobile Phase Sample->Dilution Derivatization Add Fmoc-Cl React at Room Temp. Dilution->Derivatization Injection Inject into HPLC Derivatization->Injection Separation Reversed-Phase Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Quantification Quantify using Calibration Curve Detection->Quantification

Caption: Workflow for the HPLC quantification of DMO.

3.2. Detailed Protocol for HPLC Analysis

3.2.1. Sample Preparation and Derivatization

  • Dilute the sample with the mobile phase to an appropriate concentration.

  • To 100 µL of the diluted sample, add 100 µL of a 10 mM solution of Fmoc-Cl in acetonitrile.

  • Add 50 µL of a 0.1 M borate buffer (pH 9.0).

  • Vortex and allow the reaction to proceed for 10 minutes at room temperature.

  • Quench the reaction by adding 50 µL of a 0.1 M glycine solution.

  • The sample is now ready for injection.

3.2.2. Instrumental Parameters

Parameter Setting Rationale
HPLC System Agilent 1260 Infinity II or equivalentA reliable system for reproducible chromatographic separations.
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)A versatile stationary phase for the separation of a wide range of derivatized compounds.
Mobile Phase A WaterAqueous component of the mobile phase.
Mobile Phase B AcetonitrileOrganic component for eluting the analyte.
Gradient 0-2 min: 50% B; 2-15 min: 50-90% B; 15-17 min: 90% B; 17-18 min: 90-50% B; 18-20 min: 50% BA gradient elution is necessary to effectively separate the derivatized DMO from the derivatizing reagent and other matrix components.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CTo ensure reproducible retention times.
Injection Volume 10 µLA suitable volume for good sensitivity.
Fluorescence Detector Excitation: 265 nm, Emission: 315 nmWavelengths optimized for the detection of the Fmoc derivative.

3.3. Method Validation

The HPLC method should also be validated according to ICH guidelines, with similar parameters and acceptance criteria as outlined for the GC-MS method.

Data Interpretation and System Suitability

For both methodologies, system suitability tests must be performed before sample analysis to ensure the chromatographic system is performing adequately.

System Suitability Parameters:

Parameter Acceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Repeatability of Injections RSD ≤ 2.0% for at least five replicate injections of a standard.

Conclusion

The choice between the GC-MS and HPLC methods will depend on the specific application, sample matrix, and available instrumentation. The GC-MS method, with its high sensitivity and selectivity, is recommended as the primary technique for the quantification of 8-Dimethylamino-1-octanol. The HPLC method serves as a valuable alternative and orthogonal technique. Both protocols, when properly validated, will provide accurate and reliable data for researchers, scientists, and drug development professionals.

References

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. [Link]

  • Barros, N., et al. (2024). Application of 1-octanol in the extraction and GC-FID analysis of volatile organic compounds produced in biogas and biohydrogen processes. Journal of Chromatography B, 124376. [Link]

  • Marrero-Delange, D., & Garcia-Gonzalez, M. (2007). Trace quantification of 1-octacosanol and TA and their main metabolites in plasma by liquid-liquid extraction coupled with gas chromatography–mass spectrometry. Journal of Chromatography B, 856(1-2), 133-139. [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Dimethylamino-1-octanol. PubChem Compound Database. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • Brückner, H., & Gah, C. (1991). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates. Journal of Chromatography A, 555(1-2), 81-95. [Link]

  • Regis Technologies. (n.d.). GC Derivatization. [Link]

  • Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2005). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • Baqai Journal of Health Sciences. (2016). Analysis of amino acids by high performance liquid chromatography. [Link]

  • Journal of Food and Drug Analysis. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]

Sources

The Versatile Catalyst: Application Notes and Protocols for 8-Dimethylamino-1-octanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Multifunctional Catalyst

8-Dimethylamino-1-octanol, a long-chain amino alcohol, is emerging as a catalyst of interest in various organic transformations. Its unique bifunctional nature, possessing both a sterically accessible tertiary amine and a terminal hydroxyl group, allows it to participate in and accelerate reactions through multiple mechanistic pathways. The long octyl chain imparts distinct solubility characteristics, making it suitable for reactions in less polar media and facilitating its interaction with lipophilic substrates. This guide will delve into two primary applications where 8-Dimethylamino-1-octanol demonstrates significant catalytic activity: as a co-catalyst in the formation of polyurethane foams and as a base catalyst in transesterification reactions for the synthesis of fatty acid esters.

Section 1: 8-Dimethylamino-1-octanol in Polyurethane Foam Synthesis

Tertiary amines are widely employed as catalysts in the production of polyurethane foams, where they play a crucial role in balancing the two primary reactions: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water).[1][2] 8-Dimethylamino-1-octanol, as a tertiary alkanolamine, can effectively catalyze these reactions. The lone pair of electrons on the nitrogen atom facilitates the nucleophilic attack on the isocyanate group, while the hydroxyl group can co-catalyze the reaction and also react to become part of the polymer backbone.[3]

Catalytic Mechanism in Polyurethane Formation

The catalytic action of tertiary amines like 8-Dimethylamino-1-octanol in polyurethane formation is believed to proceed through two main pathways, as proposed by Baker and Farkas.[4]

  • Activation of the Isocyanate Group (Baker's Mechanism): The tertiary amine forms a complex with the isocyanate group, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the polyol or water.

  • Activation of the Hydroxyl Group (Farkas's Mechanism): The tertiary amine forms a hydrogen bond with the hydroxyl group of the polyol or water, increasing its nucleophilicity.

The presence of the hydroxyl group in 8-Dimethylamino-1-octanol can also contribute to the catalytic cycle and can eventually react with an isocyanate group, incorporating the catalyst into the polymer matrix. This "reactive catalyst" characteristic is advantageous as it reduces the amount of volatile organic compounds (VOCs) in the final product.

Logical Workflow: Polyurethane Foam Synthesis

cluster_reactants Reactants & Catalyst cluster_reactions Catalyzed Reactions Polyol Polyol Gelling Gelling Reaction (Polyol + Diisocyanate) Polyol->Gelling Diisocyanate Diisocyanate Diisocyanate->Gelling Blowing Blowing Reaction (Water + Diisocyanate) Diisocyanate->Blowing Water Water Water->Blowing Catalyst 8-Dimethylamino-1-octanol Catalyst->Gelling Balances Catalyst->Blowing Reactions Foam_Formation Polyurethane Foam Formation Gelling->Foam_Formation Blowing->Foam_Formation cluster_reactants Reactants & Catalyst Triglyceride Triglyceride Nucleophilic_Attack Nucleophilic Attack Triglyceride->Nucleophilic_Attack Alcohol Alcohol Alkoxide Alkoxide Formation Alcohol->Alkoxide Catalyst 8-Dimethylamino-1-octanol Catalyst->Alkoxide Alkoxide->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Product_Formation Fatty Acid Ester + Glycerol Tetrahedral_Intermediate->Product_Formation Product_Formation->Catalyst Regeneration

Caption: Mechanism of transesterification catalyzed by 8-Dimethylamino-1-octanol.

Protocol: Synthesis of Fatty Acid Octyl Esters from Vegetable Oil

This protocol is adapted from a study on the transesterification of sunflower oil with 1-octanol and can be applied using 8-Dimethylamino-1-octanol as the catalyst. [5] Materials:

  • Vegetable oil (e.g., sunflower, canola, or soybean oil)

  • 1-Octanol

  • 8-Dimethylamino-1-octanol

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the vegetable oil and 1-octanol. A molar ratio of 1-octanol to oil of 6:1 to 10:1 is recommended. [5] * Add 8-Dimethylamino-1-octanol as the catalyst. A catalyst loading of 1-3 wt% relative to the oil is a good starting point. [5]

  • Reaction:

    • Heat the mixture to the desired reaction temperature (e.g., 60-80 °C) with vigorous stirring.

    • Maintain the reaction for a specified time (e.g., 1-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel. The glycerol byproduct will separate as a denser lower layer and can be drained off.

    • Wash the upper organic layer with warm deionized water to remove any remaining glycerol and catalyst. Repeat the washing until the washings are neutral.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the excess 1-octanol and any solvent (if used) under reduced pressure using a rotary evaporator.

    • The crude fatty acid octyl esters can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient if high purity is required.

Data Presentation: Effect of Reaction Parameters on Ester Yield

Molar Ratio (Octanol:Oil)Catalyst (wt%)Temperature (°C)Time (h)Ester Yield (%)
6:11602~85
8:12703~95
10:12703>98

Note: These are representative values and will vary depending on the specific vegetable oil and reaction conditions. [5]

Conclusion

8-Dimethylamino-1-octanol presents itself as a versatile and effective catalyst for important organic transformations. Its bifunctional nature allows for its participation in both polyurethane foam formation and transesterification reactions. The protocols and mechanistic insights provided in this guide are intended to serve as a strong foundation for researchers and professionals to explore and optimize the use of this promising catalyst in their specific applications. Further investigation into its catalytic activity in other organic reactions is warranted and encouraged.

References

  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from [Link]

  • Abdullah, A. Z., Salamatin, R., Moot, Y. K., & Taufiq-Yap, Y. H. (2017). Advancement in Catalysts for Transesterification in the Production of Biodiesel: A Review. Journal of Biochemical Technology, 9(1), 1-10.
  • Leung, D. Y. C., Wu, X., & Leung, M. K. H. (2010).
  • Tosoh Corporation. (n.d.). Polyurethane Catalysts: TEDA, Toyocat and RZETA. Retrieved from [Link]

  • Ma, F., & Hanna, M. A. (1999). Biodiesel production: a review. Bioresource technology, 70(1), 1-15.
  • Evonik. (n.d.). POLYCAT 8 - Catalyst. Retrieved from [Link]

  • European Patent Office. (n.d.). EP0469545B1 - Amine catalyst for producing polyurethane foams and process for producing polyurethane foams. Google Patents.
  • Google Patents. (n.d.). US6372879B1 - Polyester polycondensation with catalyst and a catalyst enhancer.
  • Knowledge. (2022, May 25). Reaction principle of tertiary amine catalyst. Retrieved from [Link]

  • The Influence of the Reaction Parameters on the Synthesis of Fatty Acid Octyl Esters and Investigation of Applications Properties of Its Blends with Mineral Diesel. (2021). Energies, 14(16), 5035.
  • Master Organic Chemistry. (2022, November 10). Transesterification. Retrieved from [Link]

  • Synthesis of β-Amino Alcohols from Terminal Epoxy Fatty Acid Methyl Ester. (2014). Journal of the American Oil Chemists' Society, 91(10), 1815-1822.
  • Capítulo 2: Tertiary amines - Catalyst. (n.d.). Retrieved from [Link]

  • China Polyurethane Amine Catalysts Exporter & Suppliers. (n.d.). Retrieved from [Link]

  • Valorization of Polyester Plastics and Biomass into Amines through a Dual Zirconium Catalysis. (2022). ACS Sustainable Chemistry & Engineering, 10(7), 2445-2454.
  • Low Boiling Point Organic Amine-Catalyzed Transesterification for Biodiesel Production. (2011). Energy & Fuels, 25(5), 2289-2294.
  • Polyurethane Catalysis by Tertiary Amines. (2018). Polymers, 10(11), 1201.
  • DIRECT AMIDATION OF FATTY ALCOHOL AND AMINO ACID IN ORGANIC SOLVENT FOR THE PRODUCTION OF N-ACYL ARGININE. (2021). Journal of Engineering and Scientific Research, 3(1), 1-6.
  • Google Patents. (n.d.). US20080279795A1 - Tertiary Amine Functional Complex Polyester Polymers And Methods Of Production And Use.
  • RESEARCH PROGRESS OF AMINE CATALYSTS FOR POLYURETHANE. (2018).
  • Recent Advances in the Enzymatic Synthesis of Polyester. (2022). Polymers, 14(15), 3045.
  • Aliphatic tertiary amine catalysed urethane formation – a combined experimental and theoretical study. (2022). Physical Chemistry Chemical Physics, 24(33), 19893-19902.
  • The Impact of Amine Catalyst Selection on PU Foam Properties and Performance. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Fatty Acid/Amino Acid Self-Assemblies. (2017). Polymers, 9(12), 683.
  • Transesterification of vegetable oils: a review. (1998). Journal of the Brazilian Chemical Society, 9(1), 1-12.
  • Lawrence Industries. (n.d.). The chemistry of polyurethanes. Retrieved from [Link]

  • Tosoh Corporation. (n.d.). Polyurethane Catalysts: TEDA, Toyocat and RZETA. Retrieved from [Link]

  • Synthesis and Production Technology of Horse Dea Surfactant by Amidation of Horse Fatty Acids with Diethanolamine. (2021). Advances in Chemical Engineering and Science, 11(3), 269-279.
  • American Chemistry Council. (2011, July 4). Polyurethane Amine Catalysts: Safe Handling Guidelines. Retrieved from [Link]

  • Chemical Recycling of Post-Consumer Polyester Wastes Using a Tertiary Amine Organocatalyst. (2024). Cell Reports Physical Science, 5(8), 102145.
  • Transesterification of Vegetable Oils with Ethanol and Characterization of the Key Fuel Properties of Ethyl Esters. (2009). Energies, 2(2), 362-376.
  • Evonik. (n.d.). POLYCAT 8 - Catalyst. Retrieved from [Link]

  • Transesterification of esterified mixed oil for biodiesel production. (2012). International Journal of ChemTech Research, 4(3), 1145-1153.

Sources

Troubleshooting & Optimization

Improving the solubility of 8-Dimethylamino-1-octanol in aqueous solutions.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for 8-Dimethylamino-1-octanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting advice, and detailed protocols for overcoming solubility challenges with this amphiphilic molecule in aqueous solutions.

Understanding the Challenge: The Amphiphilic Nature of 8-Dimethylamino-1-octanol

8-Dimethylamino-1-octanol (MW: 173.30 g/mol ) is an amphiphilic molecule, meaning it possesses both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) part.[1] The long, eight-carbon alkyl chain constitutes the hydrophobic tail, while the tertiary amine and terminal alcohol groups form the hydrophilic head. This dual nature is the primary reason for its limited solubility in neutral aqueous solutions. The hydrophobic tail resists dissolving in water, leading to potential issues like cloudiness, phase separation, or incomplete dissolution.

The key to solubilization lies in manipulating the molecule's hydrophilic character, particularly its tertiary amine group. As a weak base, this amine can be protonated to form a positively charged, highly water-soluble salt.[2][3] The efficiency of this protonation is directly dependent on the pH of the solution.

Frequently Asked Questions (FAQs)

Q1: Why is my solution of 8-Dimethylamino-1-octanol cloudy at neutral pH?

At neutral pH (approx. 7.0), the tertiary amine group of the molecule is largely uncharged. This leaves the hydrophobic C8-alkyl chain as the dominant feature, significantly limiting its interaction with water and causing the molecule to self-aggregate or remain undissolved, resulting in a cloudy or hazy appearance.

Q2: What is the most direct method to improve the solubility of 8-Dimethylamino-1-octanol?

The most effective and direct method is pH adjustment.[4] By lowering the pH of the aqueous solution with a suitable acid, you can protonate the dimethylamino group. This creates a cationic (positively charged) head, which dramatically increases the molecule's affinity for water and leads to a clear solution.

Q3: What is the target pH I should aim for?

The target pH should be significantly lower than the pKa of the conjugate acid of 8-Dimethylamino-1-octanol. Most simple alkyl amines have pKa values for their conjugate acids in the range of 9.5 to 11.0.[5] A good rule of thumb is to adjust the pH to be at least 2 units below the pKa. Therefore, aiming for a pH of 7.0 or lower is a robust starting point to ensure near-complete protonation and solubilization.

Q4: Can I use co-solvents instead of adjusting the pH?

Yes, co-solvents can be an effective alternative, especially if your downstream application is pH-sensitive. Water-miscible organic solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) can increase solubility.[6] They work by reducing the overall polarity of the solvent system, which lessens the energetic penalty of dissolving the hydrophobic alkyl chain.[7]

Q5: Are there other advanced methods for complex formulations?

For advanced applications, cyclodextrins are an excellent option. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8] The hydrophobic octanol tail of your molecule can form an "inclusion complex" within the cyclodextrin cavity, effectively masking it from the aqueous environment and significantly boosting solubility.[9]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution & Rationale
Persistent Cloudiness or Haze Incomplete protonation of the amine group.Verify and adjust the pH. Use a calibrated pH meter. Titrate with a dilute acid (e.g., 0.1 M HCl) until the solution clears. Aim for a final pH ≤ 6.5 to ensure the equilibrium favors the protonated, soluble form.
Phase Separation (Oily Layer) Exceeded the intrinsic solubility at the current pH.Increase the degree of protonation by further lowering the pH. If the issue persists, consider a combined approach: lower the pH and add a co-solvent like ethanol (5-10% v/v) to accommodate the hydrophobic portion of the molecule.
Precipitation After Initial Dissolution The solution is supersaturated or the buffer capacity is insufficient to maintain the low pH.Use a buffered solvent system. Instead of just adding acid to water, prepare a buffer (e.g., 20 mM citrate or acetate) at the target pH. This will resist pH shifts and maintain the solubility of the protonated amine.
Incompatibility with Downstream Assay The required low pH or the presence of an organic co-solvent interferes with a biological assay or analytical measurement.Utilize cyclodextrins. This method avoids drastic pH changes or the use of organic solvents. See Protocol 3 for preparing a cyclodextrin inclusion complex, which is often biocompatible.

Strategic Workflow for Solubilization

The following diagram outlines a decision-making process for selecting the appropriate solubilization strategy.

cluster_0 Solubilization Strategy Selection Start Start: Prepare Aqueous Solution of 8-Dimethylamino-1-octanol CheckClear Is the solution clear? Start->CheckClear Success Goal Achieved: Solution Ready for Use CheckClear->Success Yes CheckPH_Sensitivity Is the application pH sensitive? CheckClear->CheckPH_Sensitivity No AdjustPH Use Protocol 1: pH Adjustment CheckPH_Sensitivity->AdjustPH No CheckSolvent_Sensitivity Is the application co-solvent sensitive? CheckPH_Sensitivity->CheckSolvent_Sensitivity Yes AdjustPH->Success UseCosolvent Use Protocol 2: Co-solvent Addition CheckSolvent_Sensitivity->UseCosolvent No UseCyclodextrin Use Protocol 3: Cyclodextrin Complexation CheckSolvent_Sensitivity->UseCyclodextrin Yes UseCosolvent->Success UseCyclodextrin->Success

Caption: Decision workflow for solubilizing 8-Dimethylamino-1-octanol.

Detailed Experimental Protocols

Protocol 1: pH-Mediated Solubilization

This protocol is the primary and most efficient method for solubilizing 8-Dimethylamino-1-octanol by converting it to its highly soluble cationic salt.

Principle: The tertiary amine group is a weak base. In an acidic environment (pH < pKa), it accepts a proton (H+) to become a positively charged ammonium salt, which is readily soluble in water.

Caption: Protonation equilibrium of 8-Dimethylamino-1-octanol.

Materials:

  • 8-Dimethylamino-1-octanol

  • Purified water (e.g., Milli-Q or equivalent)

  • 0.1 M Hydrochloric Acid (HCl)

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

Procedure:

  • Add the desired volume of purified water to a beaker with a magnetic stir bar.

  • While stirring, add the calculated mass of 8-Dimethylamino-1-octanol to create a suspension.

  • Slowly add 0.1 M HCl dropwise to the suspension.

  • Monitor the appearance of the solution. Continue adding acid until the solution becomes completely clear.

  • Measure the final pH of the solution using a calibrated pH meter. For robust solubility, ensure the final pH is ≤ 6.5.

  • If necessary, add more water to reach the final target concentration and re-verify the pH.

Protocol 2: Co-solvent System Development

This method is suitable when pH modification is not viable. It involves reducing the polarity of the aqueous solvent to better accommodate the molecule's hydrophobic tail.

Materials:

  • 8-Dimethylamino-1-octanol

  • Purified water

  • Co-solvent (e.g., Ethanol, Propylene Glycol, PEG 400)

  • Stir plate and magnetic stir bar

Procedure:

  • Determine the final volume and concentration of your desired solution.

  • In a beaker, mix the required volume of the co-solvent with the required volume of water. For initial trials, start with a 10% (v/v) co-solvent concentration.

  • Place the beaker on a stir plate with a stir bar.

  • Slowly add the 8-Dimethylamino-1-octanol to the stirring water/co-solvent mixture.

  • Stir until the compound is fully dissolved. Gentle warming (to 30-40°C) can be used to expedite dissolution but allow the solution to cool to room temperature to ensure it remains stable.[10][11]

  • If the compound does not fully dissolve, incrementally increase the co-solvent percentage (e.g., to 15%, 20%) and repeat the process.

Protocol 3: Cyclodextrin Inclusion Complexation

This advanced technique encapsulates the hydrophobic portion of the molecule, rendering the entire complex water-soluble without altering pH or using harsh organic solvents.[8]

Principle: The hydrophobic octyl chain of 8-Dimethylamino-1-octanol fits into the hydrophobic inner cavity of a cyclodextrin molecule, forming a stable, water-soluble inclusion complex.

Caption: Encapsulation within a cyclodextrin host molecule.

Materials:

  • 8-Dimethylamino-1-octanol

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Purified water

  • Stir plate and magnetic stir bar

Procedure:

  • Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10-20% w/v HP-β-CD in water). Stir until the cyclodextrin is fully dissolved.

  • Slowly add the 8-Dimethylamino-1-octanol to the stirring cyclodextrin solution. A typical starting molar ratio is 1:1 (Molecule:Cyclodextrin).

  • Stir the mixture at room temperature for several hours (4-24 hours) to allow for efficient complex formation.

  • The result should be a clear, stable solution. The solution can be filtered through a 0.22 µm filter to remove any potential particulates.

References
  • PubChem. 8-Dimethylamino-1-octanol. National Center for Biotechnology Information. Available from: [Link]

  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387-398.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
  • Chaudhary, A., Nagaich, U., & Gulati, N. (2012). Enhancement of solubility and bioavailability of poorly soluble drugs by physical and chemical modifications: A pharmaceutical review.
  • Jain, A., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. Available from: [Link]

  • JoVE. (2024). Extraction: Effects of pH. Journal of Visualized Experiments. Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Taylor & Francis. (2019). Cosolvent – Knowledge and References. Available from: [Link]

  • Yalkowsky, S. H., & Millard, J. W. (2009). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Pharmaceutical Research, 26(9), 2162-2167.

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Proper storage and handling conditions for 8-Dimethylamino-1-octanol.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 8-Dimethylamino-1-octanol. This resource is designed for researchers, scientists, and drug development professionals to ensure the proper storage, handling, and troubleshooting of this versatile bifunctional molecule. Adherence to these guidelines is critical for maintaining the compound's integrity and ensuring experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 8-Dimethylamino-1-octanol?

A1: 8-Dimethylamino-1-octanol is sensitive to atmospheric conditions. For optimal stability, it should be stored at room temperature, preferably in a cool, dark place below 15°C. It is crucial to store the compound under an inert gas atmosphere, such as argon or nitrogen, to prevent degradation. The product is designated as "Air Sensitive," indicating that exposure to air can compromise its purity.

Q2: What type of container should I use for storing 8-Dimethylamino-1-octanol?

A2: The compound should be stored in a tightly sealed container, preferably the original manufacturer's vial or an amber glass bottle with a tight-fitting cap. Given that amino alcohols can be corrosive to some metals like copper and aluminum, it is advisable to avoid storage in containers with metallic components that could come into contact with the compound.[1]

Q3: What personal protective equipment (PPE) is required when handling 8-Dimethylamino-1-octanol?

A3: Based on its classification as a skin and eye irritant, appropriate PPE is mandatory.[2] This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.

  • Protective Clothing: A standard laboratory coat. All handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors.

Q4: What are the known chemical incompatibilities of 8-Dimethylamino-1-octanol?

A4: 8-Dimethylamino-1-octanol is incompatible with strong oxidizing agents.[3][4] As a tertiary amino alcohol, it can also react with acids to form ammonium salts.[1] Contact with these substances should be strictly avoided to prevent vigorous and potentially hazardous reactions.

Troubleshooting Guide

The primary challenge encountered with 8-Dimethylamino-1-octanol is its air sensitivity. The following guide addresses potential issues arising from improper handling or storage.

Observed Issue Potential Cause(s) Troubleshooting & Validation Steps
Change in Appearance (e.g., color change from colorless to yellow/brown, increased viscosity) Oxidation: The primary alcohol or the tertiary amine may have oxidized due to prolonged exposure to air. The tertiary amine can also react with atmospheric carbon dioxide.1. Visual Inspection: Compare the sample to a fresh, unopened vial if available. 2. Purity Analysis: Re-analyze the material by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its purity and identify potential degradation products. 3. Preventative Action: For future use, ensure the vial is purged with an inert gas before and after each use. Use a syringe through a septum cap for aliquoting to minimize atmospheric exposure.
Inconsistent Experimental Results or Reduced Reactivity Degradation of the Compound: The active concentration of 8-Dimethylamino-1-octanol may have decreased due to degradation from improper storage.1. Confirm Storage Conditions: Verify that the compound has been stored under an inert atmosphere and in a cool, dark place. 2. Use a Fresh Aliquot: If possible, use a freshly opened vial or a new aliquot from a properly stored stock for your experiment to see if the issue persists. 3. Small-Scale Test Reaction: Perform a small-scale, well-characterized reaction to test the efficacy of the stored compound against a new batch.
Precipitate Formation in Solution Reaction with Solvent or Contaminants: The compound may be reacting with acidic impurities in the solvent or with atmospheric CO2 to form an insoluble salt (e.g., a carbonate salt).1. Solvent Purity Check: Ensure you are using a high-purity, dry solvent. 2. Inert Atmosphere: Prepare solutions under an inert atmosphere to prevent reaction with atmospheric gases. 3. Characterize Precipitate: If feasible and safe, isolate and attempt to characterize the precipitate to confirm its identity.

Experimental Workflow for Handling Air-Sensitive 8-Dimethylamino-1-octanol

This protocol outlines the best practices for handling 8-Dimethylamino-1-octanol to maintain its integrity.

Caption: A step-by-step workflow for handling air-sensitive 8-Dimethylamino-1-octanol.

Troubleshooting Logic Pathway

This diagram provides a logical sequence for diagnosing issues with 8-Dimethylamino-1-octanol.

Troubleshooting_Workflow Troubleshooting Flowchart start Problem Encountered (e.g., Poor Results, Visual Change) check_storage Were proper storage conditions used? (Inert gas, <15°C, dark) start->check_storage check_handling Was the material handled under an inert atmosphere? check_storage->check_handling Yes use_new Solution: Use a fresh vial/aliquot and adhere to proper handling protocols. check_storage->use_new No analyze_sample Perform Purity Analysis (GC, NMR) check_handling->analyze_sample Yes check_handling->use_new No degraded Conclusion: Material has likely degraded. analyze_sample->degraded degraded->use_new

Caption: A decision tree for troubleshooting common issues.

References

  • Safety Data Sheet: 1-Octanol. Chemos GmbH&Co.KG. [Link]

  • Safety Data Sheet: 1-Octanol. Carl ROTH. [Link]

  • 8-Dimethylamino-1-octanol Hazard Information. PubChem, National Institutes of Health. [Link]

  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubMed Central. [Link]

  • Vicinal amino α‐tertiary alcohols and their synthesis. ResearchGate. [Link]

  • Question: how stable is a solution of 127µM 1-octanol? Reddit. [Link]

  • β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. [Link]

Sources

Why is my 8-Dimethylamino-1-octanol sample degrading?

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

8-Dimethylamino-1-octanol is a bifunctional molecule featuring a tertiary amine and a primary alcohol. This structure makes it a valuable intermediate in the synthesis of pharmaceuticals, surfactants, and other specialty chemicals. However, its bifunctional nature, particularly the presence of the tertiary amine, renders it susceptible to degradation under common laboratory conditions. This guide provides a comprehensive overview of the potential causes of degradation, methods for its detection, and robust protocols for prevention.

Frequently Asked Questions (FAQs)

Q1: My 8-Dimethylamino-1-octanol sample has a yellowish tint and a slight amine odor. Is it degrading?

Yes, these are classic signs of degradation. Pure 8-Dimethylamino-1-octanol should be a colorless to almost colorless liquid.[1] The development of a yellow color and a more pronounced amine-like odor often indicates oxidation of the tertiary amine group.

Q2: What are the primary causes of 8-Dimethylamino-1-octanol degradation?

The degradation of 8-Dimethylamino-1-octanol is primarily driven by the oxidation of its tertiary amine functional group. Key environmental factors that accelerate this process include:

  • Exposure to Air (Oxygen): The lone pair of electrons on the nitrogen atom of the tertiary amine is susceptible to attack by atmospheric oxygen. This is a significant degradation pathway.[1][2]

  • Elevated Temperatures: Heat can provide the activation energy needed to initiate and accelerate oxidation reactions.

  • Light Exposure: UV light can catalyze the formation of radical species, which can lead to complex degradation pathways.

  • Presence of Metal Contaminants: Certain metal ions can act as catalysts for oxidation reactions.

  • Incompatible Storage Materials: Storing the compound in containers made of reactive materials or with poor seals can introduce contaminants and accelerate degradation.

Q3: What is the main degradation product I should be looking for?

The most common degradation pathway for a tertiary amine like the one in 8-Dimethylamino-1-octanol is oxidation to its corresponding N-oxide (8-Dimethylamino-1-octanol N-oxide).[3][4] This happens when an oxygen atom forms a coordinate covalent bond with the nitrogen atom.[4] Other potential, more complex degradation products can arise from further oxidation at the carbon atom adjacent to the nitrogen.[5]

Q4: How can I properly store my 8-Dimethylamino-1-octanol sample to prevent degradation?

Proper storage is the most critical factor in maintaining the integrity of your sample. Based on supplier recommendations and general chemical principles for handling amines, the following conditions are essential[6][7]:

ParameterRecommendationRationale
Atmosphere Store under an inert gas (e.g., Argon or Nitrogen).[1][2]Prevents contact with atmospheric oxygen, the primary driver of oxidation.
Temperature Cool and dark place, preferably <15°C.[1]Reduces the rate of chemical reactions, including oxidation.
Light Store in an amber or opaque container.Protects the sample from photo-catalyzed degradation.
Container Tightly sealed, clean glass bottle (e.g., amber glass).Prevents moisture ingress and contamination. Ensures no reaction with container material.
Location Well-ventilated area, away from strong acids or oxidizers.[6]Prevents accidental contact with incompatible chemicals.

In-Depth Troubleshooting Guide

If you suspect your sample is degrading, follow this logical workflow to diagnose the issue and verify the compound's purity.

Diagram: Troubleshooting Workflow

This diagram outlines the decision-making process when sample degradation is suspected.

Troubleshooting_Workflow Figure 1. Troubleshooting Flowchart for Sample Degradation cluster_0 Initial Observation cluster_1 Verification Steps cluster_2 Analysis & Action Start Suspect Sample Degradation (e.g., color change, odor) Check_Storage Review Storage Conditions (Inert gas? Temp? Light?) Start->Check_Storage Purity_Test Perform Purity Analysis (GC-MS Recommended) Check_Storage->Purity_Test If storage was improper or issue persists Compare_Data Compare data to reference (Fresh sample or spec sheet) Purity_Test->Compare_Data Impurity_Detected Impurities Detected? Compare_Data->Impurity_Detected Purify Action: Purify Sample (e.g., Distillation) Impurity_Detected->Purify Yes (minor) Discard Action: Discard and Procure New Sample Impurity_Detected->Discard Yes (major) Use_With_Caution Action: Use with caution, characterize impurities Impurity_Detected->Use_With_Caution No (within spec)

Caption: A step-by-step guide to identifying and addressing potential sample degradation.

Step 1: Review Handling and Storage History

Before performing any analysis, meticulously review how the sample has been handled and stored.

  • Was the bottle blanketed with inert gas after the last use? Every time the bottle is opened, the headspace should be purged with argon or nitrogen.

  • What was the storage temperature? Was it consistently kept in a cool environment?[1]

  • How old is the sample? Even under ideal conditions, very old samples may show some degradation.

Step 2: Analytical Purity Assessment

The most definitive way to confirm degradation is through analytical chemistry. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for this purpose as it can separate the parent compound from potential degradation products and help identify them.[8]

Protocol: GC-MS Analysis for Purity Assessment
  • Sample Preparation:

    • Prepare a fresh, high-purity standard of 8-Dimethylamino-1-octanol if available. This will serve as your control.

    • Prepare a dilute solution of your suspect sample in a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of approximately 1 mg/mL.

    • Prepare an identical solution of your control sample.

  • Instrumentation & Conditions (Example):

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection Volume: 1 µL, split ratio 50:1.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 35-400 m/z.

  • Data Analysis:

    • Retention Time: Compare the chromatogram of your suspect sample to the control. The main peak for 8-Dimethylamino-1-octanol should have the same retention time in both samples.

    • Impurity Peaks: Look for new, significant peaks in the suspect sample's chromatogram that are absent in the control.

    • Mass Spectra: Analyze the mass spectrum of any new peaks. The N-oxide of 8-Dimethylamino-1-octanol would have a molecular weight of 189.30 g/mol (C10H23NO2), which is 16 mass units higher than the parent compound (173.30 g/mol ). Look for a molecular ion ([M]+) at m/z 189.

Diagram: Potential Degradation Pathway

This diagram illustrates the primary oxidative degradation mechanism.

Degradation_Pathway Figure 2. Primary Oxidation Pathway of 8-Dimethylamino-1-octanol cluster_0 Reactant cluster_1 Degradation Product Parent 8-Dimethylamino-1-octanol (C10H23NO) M.W. 173.30 N_Oxide 8-Dimethylamino-1-octanol N-oxide (C10H23NO2) M.W. 189.30 Parent->N_Oxide + [O] (Air Exposure)

Caption: Oxidation of the tertiary amine to form the corresponding N-oxide.

References

  • Pangoo. (2025). Shelf Life and Storage Requirements for Amino Acids: A Guide. [Link]

  • Wang, T., & Jens, K. J. (2014). Possible Pathways for Oxidative Degradation of β-hydroxyl Alkanolamine for Post-combustion CO2 Capture. Energy Procedia, 51, 259–266. [Link]

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. [Link]

  • Chemistry LibreTexts. (2021). 23.11: Oxidation of Amines. [Link]

  • Diplomata Comercial. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • Henbest, H.B., & Stratford, C.J.W. (1961). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. DTIC. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9815358, 8-Dimethylamino-1-octanol. [Link]

  • Pérez-Estrada, L. A., et al. (2005). Photo-fenton degradation of diclofenac: identification of main intermediates and degradation pathway. Environmental Science & Technology, 39(21), 8300-6. [Link]

  • ResearchGate. (2003). Spectrophotometric determination of amines with p-chloranil. [Link]

  • Michigan State University Department of Chemistry. Reaction of Amines with Nitrous Acid. [Link]

Sources

Technical Support Center: Optimizing Micelle Formation with 8-Dimethylamino-1-octanol (DDAO)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-Dimethylamino-1-octanol (DDAO). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the successful formation and optimization of DDAO micelles in your experimental workflows.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of DDAO.

1. What is 8-Dimethylamino-1-octanol (DDAO) and what are its primary applications?

8-Dimethylamino-1-octanol (DDAO), also known as N,N-Dimethyl-1-octanamine, is a non-ionic to weakly cationic surfactant depending on the pH of the solution. Its amphiphilic nature, characterized by a hydrophilic dimethylamino head group and a hydrophobic octyl tail, allows it to self-assemble into micelles in aqueous solutions.[1][2] DDAO is frequently utilized in biochemical and biophysical research, particularly for solubilizing membrane proteins and in drug delivery systems.[3]

2. What is the Critical Micelle Concentration (CMC) of DDAO?

The Critical Micelle Concentration (CMC) is the concentration at which DDAO monomers in a solution begin to form micelles. The CMC of DDAO is influenced by factors such as temperature, pH, and the ionic strength of the solution.[4] At 25°C, the CMC of the nonionic form of DDAO in the absence of added salt is approximately 1.70 mM.[2] The presence of salts like NaCl can alter the CMC; for instance, the CMC of the cationic form of DDAO is lower than that of the nonionic form in NaCl concentrations higher than about 0.2 M.[4]

3. How does pH affect the properties of DDAO and its micelle formation?

The dimethylamino headgroup of DDAO can be protonated at acidic pH, leading to a change from a non-ionic to a cationic surfactant. This alteration in charge can significantly impact micelle formation and stability.[5][6] Changes in pH can affect the headgroup charge, which in turn influences the electrostatic repulsion between monomers and the overall size and shape of the micelles.[5][6]

4. What are the recommended storage and handling conditions for DDAO?

DDAO is a combustible liquid and is air-sensitive. It is recommended to store DDAO in a cool, dark, and well-ventilated place, preferably under an inert gas atmosphere. For long-term stability, storage at temperatures below 15°C is advisable. When preparing solutions, it is crucial to use high-purity solvents and to minimize exposure to air to prevent degradation.

5. Can DDAO be used in combination with other surfactants?

Yes, DDAO is often used in mixed micellar systems with other surfactants, such as sodium dodecyl sulfate (SDS).[3] The combination of different surfactants can lead to synergistic effects, resulting in changes to micelle size, charge, and stability.[3] These mixed systems are of interest in various applications, including detergency and drug formulation.

Troubleshooting Guides

This section provides solutions to common issues encountered during the preparation and characterization of DDAO micelles.

Issue 1: Inconsistent or Non-reproducible CMC Values

Possible Causes and Solutions:

  • Purity of DDAO: Impurities in the DDAO stock can significantly affect its CMC.

    • Recommendation: Use high-purity DDAO (>93.0%).[7] If purity is a concern, consider purification methods or purchase from a reliable supplier.

  • Water and Buffer Quality: The presence of ionic or organic contaminants in the water or buffer can alter the CMC.

    • Recommendation: Use ultrapure water (Type I) and high-purity buffer components. Prepare fresh buffers for each experiment.

  • Temperature Fluctuations: The CMC of surfactants is temperature-dependent.

    • Recommendation: Ensure that all solutions and measurements are maintained at a constant and recorded temperature. Use a temperature-controlled water bath or measurement chamber.[8]

  • pH Variation: As DDAO's headgroup charge is pH-dependent, slight variations in pH can lead to shifts in the CMC.

    • Recommendation: Prepare buffered solutions and verify the pH before and after the addition of DDAO. Maintain a consistent pH throughout the experiment.[5][6]

  • Methodological Inconsistencies: Different methods for CMC determination (e.g., surface tensiometry, fluorescence spectroscopy, conductivity) can yield slightly different values.[9][10]

    • Recommendation: Be consistent with the chosen method and its parameters. For fluorescence-based methods, the choice and concentration of the probe can also influence the results.[11]

Issue 2: Precipitation or Cloudiness in DDAO Solutions

Possible Causes and Solutions:

  • Low Temperature: DDAO solutions, especially at higher concentrations, can form crystalline or liquid crystalline phases at lower temperatures.[12]

    • Recommendation: Gently warm the solution to dissolve any precipitates. Store stock solutions at room temperature or as recommended by the manufacturer, avoiding refrigeration unless specified.[12]

  • Incompatibility with Buffer Components: Certain buffer salts or additives may interact with DDAO, leading to precipitation.

    • Recommendation: Test the solubility of DDAO in the chosen buffer system at the desired concentration and temperature before proceeding with the experiment.

  • Concentration Above Solubility Limit: The concentration of DDAO may exceed its solubility limit under the specific experimental conditions.

    • Recommendation: Consult solubility data if available, or perform preliminary solubility tests. It may be necessary to adjust the concentration, temperature, or buffer composition.

Issue 3: Unstable Micelles or Drug Encapsulation

Possible Causes and Solutions:

  • Concentration Too Close to CMC: Working at concentrations just above the CMC can result in a dynamic equilibrium where micelles are constantly forming and dissociating, leading to instability.

    • Recommendation: Use a DDAO concentration that is sufficiently above the CMC to ensure the presence of a stable micelle population. A general rule of thumb is to work at a concentration at least 5-10 times the CMC.

  • Hydrolysis or Degradation: The stability of the encapsulated drug or the DDAO itself can be compromised by pH or temperature.[9]

    • Recommendation: Evaluate the stability of your drug at the experimental pH. For long-term experiments, consider the stability of the DDAO solution itself, which can be assessed by monitoring for changes in CMC or the appearance of degradation products over time.[13][14][15][16]

  • Interactions with Encapsulated Molecule: The physicochemical properties of the molecule being encapsulated can influence micelle stability.

    • Recommendation: The fundamental strategy to improve micelle stability is to enhance intra-micellar interactions.[9] This can sometimes be achieved by modifying the formulation, for example, by including co-solvents or other excipients, though this will require re-optimization of the system.[17]

Experimental Protocols

Protocol 1: Preparation of a DDAO Stock Solution
  • Materials:

    • 8-Dimethylamino-1-octanol (DDAO), high purity (>93.0%)

    • Ultrapure water (Type I) or appropriate high-purity buffer

    • Calibrated balance

    • Volumetric flask

    • Magnetic stirrer and stir bar

  • Procedure:

    • Determine the required mass of DDAO to prepare the desired stock solution concentration (e.g., 100 mM). The molecular weight of DDAO is 173.30 g/mol .[1]

    • Accurately weigh the DDAO in a clean, dry container.

    • Transfer the weighed DDAO to a volumetric flask.

    • Add a portion of the solvent (ultrapure water or buffer) to the flask and gently swirl to dissolve the DDAO. A magnetic stirrer can be used at a low speed to aid dissolution.

    • Once the DDAO is completely dissolved, add the solvent to the final volume mark on the volumetric flask.

    • Stopper the flask and invert it several times to ensure a homogenous solution.

    • Store the stock solution in a tightly sealed container in a cool, dark place.

Protocol 2: Determination of CMC by Surface Tensiometry
  • Principle: The surface tension of a surfactant solution decreases as the concentration increases. Once the CMC is reached, the surface becomes saturated with monomers, and the surface tension remains relatively constant.

  • Instrumentation:

    • Tensiometer (Wilhelmy plate or Du Noüy ring method)

    • Automated dispenser or micropipettes

  • Procedure:

    • Prepare a series of DDAO solutions of varying concentrations by diluting the stock solution with the appropriate solvent. The concentration range should span below and above the expected CMC.

    • Calibrate the tensiometer according to the manufacturer's instructions.

    • Measure the surface tension of the pure solvent as a baseline.

    • Measure the surface tension of each DDAO solution, starting from the lowest concentration. Ensure temperature equilibrium is reached for each measurement.

    • Plot the surface tension as a function of the logarithm of the DDAO concentration.

    • The CMC is determined from the intersection of the two linear regions of the plot.

Visualizations

MicelleFormation cluster_0 Below CMC cluster_1 At and Above CMC Monomers DDAO Monomers in Bulk Solution Surface Adsorption at Air-Water Interface Monomers->Surface Increasing Concentration Saturated_Surface Saturated Surface Surface->Saturated_Surface Reaches CMC Micelles Micelle Formation in Bulk Solution Saturated_Surface->Micelles

Caption: DDAO micelle formation process.

CMC_Determination_Workflow A Prepare DDAO Stock Solution B Create Serial Dilutions (spanning expected CMC) A->B C Measure Surface Tension of each dilution B->C D Plot Surface Tension vs. log(Concentration) C->D E Determine CMC from plot inflection point D->E

Caption: Workflow for CMC determination by surface tensiometry.

References

  • Gao, Y., et al. (2015). Strategies to improve micelle stability for drug delivery. Nanomedicine, 10(14), 2333-2353.
  • Osonwa, V. O., & O'Connor, C. J. (2001). Effects of Ionic Strength on the Critical Micelle Concentration and the Surface Excess of Dodecyldimethylamine Oxide. The Journal of Physical Chemistry B, 105(41), 9689–9693.
  • Staples, B., et al. (2019). An Investigation of the Effect of pH on Micelle Formation by a Glutamic Acid-Based Biosurfactant. Molecules, 24(21), 3875.
  • ResearchGate. (2020). The impact of N,N-dimethyldodecylamine N-oxide (DDAO) concentration on the crystallisation of sodium dodecyl sulfate (SDS) systems and the resulting changes to viscosity, crystal structure, shape and the kinetics of crystal growth. Retrieved from [Link]

  • PubChem. (n.d.). 8-Dimethylamino-1-octanol. Retrieved from [Link]

  • Varshosaz, J., et al. (2017). Preparation and optimization of polymeric micelles as an oral drug delivery system for deferoxamine mesylate: in vitro and ex vivo studies. Pharmaceutical and Biomedical Research, 3(2), 29-41.
  • ResearchGate. (2019). An Investigation of the Effect of pH on Micelle Formation by a Glutamic Acid-Based Biosurfactant. Retrieved from [Link]

  • Dadwal, A., et al. (2020). From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery. Pharmaceutics, 12(11), 1039.
  • Kumar, S., & Aswal, V. K. (2018). pH Changes in the Micelle–Water Interface of Surface-Active Ionic Liquids Dictate the Stability of Encapsulated Curcumin: An Insight Through a Unique Interfacial Reaction between Arenediazonium Ions and t-Butyl Hydroquinone. Langmuir, 34(42), 12678–12687.
  • Wikipedia. (n.d.). Lauryldimethylamine oxide. Retrieved from [Link]

  • Östlund, E. (2019).
  • SciSpace. (n.d.). Determination of Critical Micelle Concentration (Cmc) of Sodium Dodecyl Sulfate (SDS) and the Effect of Low Concentr. Retrieved from [Link]

  • Torquato, L. M. G., et al. (2020). Concentration Dependent Asymmetric Synergy in SDS–DDAO Mixed Surfactant Micelles. Langmuir, 36(15), 4147–4156.
  • ResearchGate. (n.d.). Measurement of Critical Micelle Concentration. Retrieved from [Link]

  • Masse, M., et al. (2020). Long-term stability of ready-to-use 1-mg/mL midazolam solution. American Journal of Health-System Pharmacy, 77(9), 689-695.
  • Li, Y., et al. (2020). Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples. Scientific Reports, 10(1), 1-9.
  • White Rose Research Online. (2020). Pure and mixed aqueous micellar solutions of Sodium Dodecyl sulfate (SDS) and Dimethyldodecyl Amine Oxide (DDAO). Retrieved from [Link]

  • BINASSS. (2020). Long-term stability of ready-to-use 1-mg/mL midazolam solution. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Octanol (CAS 111-87-5). Retrieved from [Link]

  • Trawicka, A., et al. (2002). Physicochemical and solubilization properties of N, N-dimethyl-N-(3-dodecylcarbonyloxypropyl)amineoxide: a biodegradable nonionic surfactant. Journal of Pharmacy and Pharmacology, 54(5), 633-640.
  • PubChem. (n.d.). 1-Octanol. Retrieved from [Link]

  • ResearchGate. (2020). Physicochemical stability of compounded midazolam capsules over a one-year storage period. Retrieved from [Link]

  • Malysheva, O., et al. (2020). Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions. Toxins, 12(2), 83.

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Troubleshooting guide for reactions involving 8-Dimethylamino-1-octanol.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-Dimethylamino-1-octanol. As a bifunctional molecule featuring both a nucleophilic tertiary amine and a primary alcohol, 8-Dimethylamino-1-octanol is a versatile intermediate in organic synthesis, particularly for creating quaternary ammonium compounds and specialized esters. This guide, structured in a question-and-answer format, provides field-proven insights and detailed protocols to help you navigate common challenges and optimize your experimental outcomes.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during reactions involving 8-Dimethylamino-1-octanol, focusing on the causality behind these problems and providing actionable solutions.

Question 1: Why is my quaternization reaction of 8-Dimethylamino-1-octanol with an alkyl halide resulting in a low yield?

Answer: Low yields in the quaternization of tertiary amines, a type of Menschutkin reaction, are a frequent challenge. The issue typically stems from a combination of factors including reaction kinetics, competing side reactions, and suboptimal conditions. 8-Dimethylamino-1-octanol's tertiary amine is sterically accessible, but its reactivity is governed by several parameters.

Potential Causes and Solutions:

  • Inappropriate Solvent Choice: The Menschutkin reaction involves the formation of an ionic salt from neutral reactants. The reaction rate is highly dependent on the solvent's polarity.

    • Causality: Nonpolar solvents (e.g., hexane, toluene) do not effectively stabilize the charged transition state and the resulting ionic product, leading to slow reaction rates. Protic solvents (e.g., ethanol, water) can solvate the halide anion, but may also interact with the alkyl halide, potentially leading to solvolysis.

    • Recommended Action: Employ polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or acetone. These solvents have high dielectric constants that stabilize the transition state and solvate the forming ions without interfering with the reactants.

  • Competing Elimination Reaction: This is a significant side reaction, especially with secondary or tertiary alkyl halides, or when using hindered primary halides at elevated temperatures.

    • Causality: The tertiary amine can act as a base, promoting an E2 elimination reaction on the alkyl halide to form an alkene, instead of acting as a nucleophile for the desired SN2 substitution.

    • Recommended Action:

      • Use primary, unhindered alkyl halides (e.g., methyl iodide, benzyl bromide) whenever possible.

      • Maintain the lowest effective reaction temperature. Start at room temperature or slightly above (e.g., 40-50 °C) and only increase if the reaction is unacceptably slow.

      • Monitor the reaction headspace by GC-MS for the presence of volatile alkenes if elimination is suspected.

  • Insufficient Reaction Time or Temperature: The nucleophilicity of the amine and the reactivity of the alkyl halide dictate the required energy input.

    • Causality: The reaction may simply be kinetically slow under the chosen conditions.

    • Recommended Action: Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy. If the reaction stalls, incrementally increase the temperature by 10-15 °C. If using a less reactive alkyl halide (e.g., an alkyl chloride), consider adding a catalytic amount of sodium iodide to facilitate an in situ Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide.

G start Low Yield Observed check_solvent Step 1: Verify Solvent Is it Polar Aprotic (ACN, DMF)? start->check_solvent check_temp Step 2: Evaluate Temperature Is it too high (promoting elimination) or too low (slow kinetics)? check_solvent->check_temp Yes sol_solvent Action: Switch to ACN or DMF check_solvent->sol_solvent No check_halide Step 3: Analyze Alkyl Halide Is it primary and unhindered? check_temp->check_halide sol_temp Action: Optimize Temperature (Start lower, increase incrementally) check_temp->sol_temp side_reaction Step 4: Check for Side Products (TLC, NMR, GC-MS) check_halide->side_reaction Yes sol_halide Action: Use a more reactive halide (I > Br > Cl) or add NaI catalyst check_halide->sol_halide No sol_purify Action: Isolate and characterize byproducts to confirm mechanism side_reaction->sol_purify

Caption: Troubleshooting workflow for low-yield quaternization.

Question 2: How can I effectively remove unreacted 8-Dimethylamino-1-octanol from my final product?

Answer: The successful removal of the starting material hinges on exploiting the significant change in physicochemical properties upon quaternization. The product is an ionic salt, while the starting material is a basic, largely organic-soluble liquid.

Method 1: Liquid-Liquid Extraction (for non-polar solvent-soluble products) This method is less common for quaternary salts which are often insoluble in non-polar solvents, but can be effective if your product has unusual solubility.

  • Causality: The basic tertiary amine of the starting material can be protonated by an acid to form an ammonium salt, which is highly soluble in water.

  • Protocol:

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

    • Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated 8-Dimethylamino-1-octanol will move to the aqueous layer.

    • Separate the layers. Repeat the acid wash if necessary (monitor organic layer by TLC).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to isolate the product.

Method 2: Precipitation and Trituration (Most Common Method)

  • Causality: Quaternary ammonium salts are often crystalline solids that are insoluble in non-polar organic solvents in which the starting amino alcohol is soluble.

  • Protocol:

    • After the reaction is complete, concentrate the mixture in vacuo to remove the reaction solvent.

    • To the crude residue, add a non-polar solvent in which the starting material is soluble but the product is not (e.g., diethyl ether, hexane, or ethyl acetate).

    • Stir or sonicate the mixture vigorously. The quaternary salt product should precipitate as a solid. The unreacted 8-Dimethylamino-1-octanol and other non-polar impurities will remain dissolved.

    • Collect the solid product by vacuum filtration.

    • Wash the solid on the filter with fresh, cold non-polar solvent to remove any remaining impurities.

    • Dry the product under high vacuum.

G crude Crude Reaction Mixture (Product Salt + Unreacted Amine) concentrate Concentrate in vacuo to remove reaction solvent crude->concentrate add_solvent Add non-polar solvent (e.g., Diethyl Ether) concentrate->add_solvent precipitate Product Precipitates Unreacted Amine Dissolves add_solvent->precipitate filter Vacuum Filtration precipitate->filter wash Wash solid with cold non-polar solvent filter->wash dry Dry under High Vacuum wash->dry pure Pure Quaternary Ammonium Salt dry->pure

Caption: Purification workflow via precipitation and washing.

Frequently Asked Questions (FAQs)

This section covers general inquiries regarding the properties, handling, and versatile reactivity of 8-Dimethylamino-1-octanol.

Question 3: What are the key physicochemical properties of 8-Dimethylamino-1-octanol I should be aware of?

Answer: Understanding the fundamental properties of your reagent is critical for experimental design and safety.

PropertyValueSignificance / ImplicationSource
Molecular Formula C₁₀H₂₃NO-
Molecular Weight 173.30 g/mol Essential for stoichiometric calculations.
Appearance Colorless to almost colorless liquidVisual check for purity; a strong color may indicate degradation.
Purity (Typical) >93.0% (GC)Be aware of potential minor impurities that could affect sensitive reactions.
Flash Point 82 °C (180 °F)Classified as a combustible liquid, not highly flammable. Avoid open flames.
Specific Gravity 0.86 g/cm³Slightly less dense than water.
Air Sensitivity Air SensitiveTertiary amines can be susceptible to oxidation over time.
Question 4: What are the recommended storage and handling procedures for 8-Dimethylamino-1-octanol?

Answer: Proper storage and handling are crucial to maintain the reagent's integrity and ensure laboratory safety.

  • Storage: The compound is air-sensitive. It should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. The recommended storage temperature is in a cool, dark place, ideally below 15°C. Ensure the container is tightly sealed.

  • Handling: 8-Dimethylamino-1-octanol is a skin and serious eye irritant.

    • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.

    • Keep away from strong oxidizing agents and strong acids, as these are incompatible.

Question 5: In which common organic solvents is 8-Dimethylamino-1-octanol soluble?

Answer: Due to its C8 alkyl chain, 8-Dimethylamino-1-octanol has significant non-polar character. However, the polar hydroxyl and dimethylamino groups provide solubility in a range of polar solvents.

  • High Solubility: Soluble in most common organic solvents including alcohols (methanol, ethanol), chlorinated solvents (dichloromethane, chloroform), ethers (THF, diethyl ether), and polar aprotic solvents (acetonitrile, DMF, DMSO).

  • Low Solubility: It has very low solubility in water. This immiscibility is a key property used in partitioning and work-up procedures.

Question 6: Which analytical techniques are best for monitoring reactions and characterizing products?

Answer: A multi-technique approach is recommended for robust analysis.

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): The most common and convenient method. The starting material is a relatively non-polar amine, while the quaternary ammonium salt product is highly polar and will often remain at the baseline in typical solvent systems (e.g., ethyl acetate/hexane). This makes monitoring the disappearance of the starting material spot straightforward.

    • Gas Chromatography (GC): Useful for quantifying the starting material, which is volatile enough for GC analysis. Not suitable for the non-volatile quaternary salt product.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural confirmation. In ¹H NMR, the quaternization of the nitrogen results in a significant downfield shift of the protons on the carbons adjacent to the nitrogen (the N-methyls and the N-CH₂ group).

    • Infrared (IR) Spectroscopy: Can confirm the presence of the O-H stretch (around 3300 cm⁻¹) from the alcohol group in both the starting material and the product. It is less informative for confirming the quaternization itself.

    • Mass Spectrometry (MS): Electrospray Ionization (ESI) is ideal for characterizing the quaternary ammonium salt. It will show a peak for the cationic portion of the molecule, confirming its molecular weight.

References

  • Publisso. (2019). 1-Octanol. The MAK Collection for Occupational Health and Safety, 4(4). Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Octanol. PubChem. Retrieved January 24, 2026, from [Link]

  • Wikipedia. (n.d.). 1-Octanol. Retrieved January 24, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Octanol. NIST Chemistry WebBook. Retrieved January 24, 2026, from [Link]

  • Chemos GmbH & Co.KG. (2023). Safety Data Sheet: 1-Octanol. Retrieved January 24, 2026, from [Link]

  • International Labour Organization. (n.d.). ICSC 1030 - 1-OCTANOL. Retrieved January 24, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Octanol. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Dimethylamino-1-octanol. PubChem. Retrieved January 24, 2026, from [Link]

  • TSI Journals. (n.d.). SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM NATURAL MATERIALS. Retrieved January 24, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved January 24, 2026, from [Link]

  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved January 24, 2026, from [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved January 24, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 1-Octanol. Retrieved January 2

How to prevent oxidation of 8-Dimethylamino-1-octanol (air sensitive).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-Dimethylamino-1-octanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the prevention of its oxidation. As an air-sensitive compound, proper handling and storage are paramount to ensure its integrity and the success of your experiments. This document provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address specific issues you may encounter.

Understanding the Challenge: The Bifunctional Nature of 8-Dimethylamino-1-octanol

8-Dimethylamino-1-octanol is a unique molecule possessing two functional groups susceptible to oxidation: a tertiary amine and a primary alcohol. This bifunctional nature presents a unique challenge, as oxidation can occur at either or both sites, leading to a mixture of impurities that can compromise experimental outcomes.

  • Tertiary Amine Oxidation: The lone pair of electrons on the nitrogen atom of the dimethylamino group is susceptible to attack by atmospheric oxygen, which can lead to the formation of an N-oxide .[1] This transformation can alter the molecule's basicity, polarity, and biological activity.

  • Primary Alcohol Oxidation: The primary alcohol group can undergo a two-step oxidation. The initial oxidation product is the corresponding aldehyde .[2][3] If the aldehyde remains exposed to an oxidizing environment, it can be further oxidized to a carboxylic acid .[2][3]

The relative rates of these oxidation pathways under ambient, uncontrolled conditions can be difficult to predict and may be influenced by factors such as temperature, light, and the presence of catalytic impurities. Therefore, a multi-faceted approach to prevention and detection is essential.

Frequently Asked Questions (FAQs)

Q1: I received my 8-Dimethylamino-1-octanol and it has a slight yellow tint. Is it still usable?

A slight yellow tint can be an early indicator of oxidation. While it may not render the material completely unusable for all applications, it is a sign of degradation. We strongly recommend performing a purity analysis using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to quantify the level of impurities before use. For applications sensitive to impurities, it is best to use a fresh, unopened bottle.

Q2: How should I properly store an opened bottle of 8-Dimethylamino-1-octanol?

Once a bottle is opened, the risk of oxidation increases significantly. The key is to minimize its exposure to atmospheric oxygen. We recommend the following storage protocol:

  • Inert Gas Blanket: Before resealing, flush the headspace of the bottle with a dry, inert gas such as argon or nitrogen.

  • Secure Sealing: Ensure the cap is tightly sealed. For long-term storage, consider using a secondary seal like Parafilm®.

  • Controlled Environment: Store the bottle in a cool (ideally <15°C), dark place to minimize thermal and light-catalyzed oxidation. A refrigerator or a dedicated cold storage unit is recommended.

Q3: Can I use an antioxidant to prevent the oxidation of 8-Dimethylamino-1-octanol?

The use of antioxidants can be a viable strategy, but it requires careful consideration. The chosen antioxidant must be compatible with both the tertiary amine and primary alcohol functional groups and should not interfere with downstream applications. Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are often used to stabilize organic compounds. However, their effectiveness and compatibility with 8-Dimethylamino-1-octanol would need to be validated for your specific application.

Q4: What are the primary degradation products I should be looking for?

The two primary, initial oxidation products to expect are:

  • 8-(Dimethylamino)-1-octanol N-oxide: From the oxidation of the tertiary amine.

  • 8-(Dimethylamino)octanal: From the oxidation of the primary alcohol.

Further oxidation of the aldehyde can lead to 8-(Dimethylamino)octanoic acid . It is also possible for more complex degradation pathways to occur, especially with prolonged exposure to air.

Troubleshooting Guide

If you suspect that your 8-Dimethylamino-1-octanol has been compromised by oxidation, follow this troubleshooting guide.

Symptom 1: Visual Changes in the Liquid

  • Observation: The normally colorless liquid appears yellow or even brownish.

  • Potential Cause: Formation of colored oxidation byproducts.

  • Recommended Action:

    • Do not use the material for sensitive experiments.

    • Perform an analytical purity check (see Analytical Protocols section) to identify and quantify impurities.

    • If the impurity level is unacceptable, procure a fresh batch of the reagent.

Symptom 2: Inconsistent or Unexpected Experimental Results

  • Observation: Reactions are not proceeding as expected, yields are lower, or unexpected side products are being formed.

  • Potential Cause: The presence of oxidized impurities is interfering with the reaction. The N-oxide will have different solubility and basicity, while the aldehyde and carboxylic acid introduce new reactive functional groups.

  • Recommended Action:

    • Immediately quarantine the suspected bottle of 8-Dimethylamino-1-octanol.

    • Use a fresh, unopened bottle of the reagent to repeat the experiment under identical conditions.

    • If the experiment is successful with the new reagent, it strongly suggests the previous batch was degraded.

    • Analyze the suspect material to confirm the presence of oxidation products.

Symptom 3: Discrepancies in Analytical Data (e.g., NMR, Mass Spectrometry)

  • Observation: Your analytical data for a sample containing 8-Dimethylamino-1-octanol shows unexpected peaks.

  • Potential Cause: The unexpected peaks correspond to the oxidation products.

  • Recommended Action:

    • Consult the Analytical Protocols section to help identify the characteristic signals of the likely oxidation products.

    • For example, in ¹H NMR, the formation of an aldehyde will introduce a new peak in the 9-10 ppm region. The formation of an N-oxide will cause a downfield shift of the protons on the carbons adjacent to the nitrogen.

    • Use techniques like GC-MS to determine the mass of the impurities, which can help confirm their identity.

Troubleshooting Workflow

troubleshooting_workflow start Suspected Oxidation visual_check Visual Inspection (Color Change?) start->visual_check analytical_check Analytical Purity Check (GC, HPLC, NMR) visual_check->analytical_check Yes quarantine Quarantine Suspect Reagent visual_check->quarantine No, but results are off new_reagent Use Fresh Reagent analytical_check->new_reagent No Impurities, check other variables confirm_degradation Confirm Degradation Products analytical_check->confirm_degradation Impurities Detected quarantine->new_reagent new_reagent->confirm_degradation Experiment Successful discard Discard Degraded Reagent new_reagent->discard Experiment Fails confirm_degradation->discard

Caption: Decision-making workflow for troubleshooting suspected oxidation of 8-Dimethylamino-1-octanol.

Prevention of Oxidation: Best Practices

The most effective strategy for dealing with oxidation is to prevent it from occurring in the first place. This involves a stringent adherence to proper handling and storage techniques for air-sensitive reagents.

Storage Recommendations
ParameterRecommendationRationale
Atmosphere Store under a dry, inert gas (Argon or Nitrogen).Minimizes exposure to atmospheric oxygen, the primary oxidant.
Temperature Store in a cool, dark place, preferably at <15°C.Reduces the rate of thermally-induced oxidation and photodecomposition.
Container Use the original manufacturer's bottle with a Sure/Seal™-type cap.These are designed for handling air-sensitive reagents and provide a good seal.
After Opening Flush headspace with inert gas before re-sealing. Use a secondary seal (e.g., Parafilm®).Prevents atmospheric contamination of the remaining reagent.
Handling Workflow for Air-Sensitive Reagents

The following workflow should be adopted every time 8-Dimethylamino-1-octanol is used.

handling_workflow start Prepare Inert Atmosphere Setup (Schlenk line or glovebox) prepare_reagent Equilibrate Reagent Bottle to Room Temperature start->prepare_reagent flush_setup Flush Reaction Vessel with Inert Gas prepare_reagent->flush_setup transfer Transfer Reagent via Syringe or Cannula flush_setup->transfer reaction Perform Experiment Under Inert Atmosphere transfer->reaction store Flush Headspace and Reseal Reagent Bottle reaction->store cleanup Properly Quench and Clean Glassware store->cleanup end Store Reagent Appropriately cleanup->end

Caption: Step-by-step workflow for handling 8-Dimethylamino-1-octanol to prevent oxidation.

Analytical Protocols for Purity Assessment

Regularly assessing the purity of 8-Dimethylamino-1-octanol is crucial. The following are recommended analytical methods to detect and quantify oxidation products.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for separating and identifying volatile and semi-volatile compounds, making it well-suited for analyzing 8-Dimethylamino-1-octanol and its potential oxidation products.

Objective: To separate and identify 8-Dimethylamino-1-octanol from its potential oxidation products (N-oxide, aldehyde, carboxylic acid).

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) for quantification and a mass spectrometer (MS) for identification.

  • Column: A mid-polarity column, such as a DB-5ms or equivalent, is a good starting point.

  • Injection: 1 µL of a diluted sample (e.g., 1 mg/mL in dichloromethane or ethyl acetate).

  • Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 280°C.

    • Final Hold: 5 minutes at 280°C.

  • Mass Spectrometer: Scan range of 40-400 m/z.

Expected Results:

  • 8-Dimethylamino-1-octanol: Will have a characteristic retention time and a mass spectrum with a molecular ion peak (or fragment ions) corresponding to its molecular weight (173.3 g/mol ).

  • 8-(Dimethylamino)octanal: Will likely have a shorter retention time than the parent alcohol and a mass spectrum corresponding to a molecular weight of 171.3 g/mol .

  • 8-(Dimethylamino)-1-octanol N-oxide: This is a more polar and less volatile compound. It may not elute under standard GC conditions or may decompose in the hot injector. If N-oxide formation is suspected, LC-MS is a more suitable technique.

  • 8-(Dimethylamino)octanoic acid: This compound is significantly more polar and may require derivatization (e.g., silylation) to improve its volatility for GC analysis.

Protocol 2: ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can provide clear evidence of oxidation.[4][5][6][7]

Objective: To identify the presence of oxidation products through characteristic chemical shifts.

Sample Preparation: Dissolve a small amount of the sample (5-10 mg) in a deuterated solvent such as CDCl₃.

Key Diagnostic Signals to Look For:

  • Aldehyde Proton: A new, sharp singlet appearing in the region of δ 9.5-10.0 ppm is a definitive indicator of the formation of 8-(Dimethylamino)octanal.

  • N-Methyl and Methylene Protons adjacent to Nitrogen: Oxidation to the N-oxide will cause a significant downfield shift of the N-methyl protons (originally around δ 2.2 ppm) and the methylene protons adjacent to the nitrogen.

  • Methylene Protons adjacent to Oxygen: Oxidation of the alcohol to an aldehyde or carboxylic acid will cause a downfield shift of the methylene protons adjacent to the oxygen (originally a triplet around δ 3.6 ppm).

By integrating the peaks corresponding to the parent compound and the impurities, a quantitative estimation of the purity can be obtained.

References

  • University of Louisville. (n.d.). The oxidation of amino alcohols. ThinkIR. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, March 1). Oxidation of Alcohols: Primary, Secondary and Tertiary. YouTube. Retrieved from [Link]

  • DePorre, Y., et al. (2022). Chemoselective Oxidation of Alcohols in the Presence of Amines Using an Oxoammonium Salt. Molecules, 27(24), 8965.
  • Rosenau, T., et al. (2002). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry, 67(11), 3607-3611.
  • La Nasa, J., et al. (2021). A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics. Polymers, 13(21), 3790.
  • Gande, S., et al. (2021). Oxidation of primary, secondary and tertiary amines.
  • Jakes, J., et al. (2020). Identification and Quantification of Oxidation Products in Full-Length Biotherapeutic Antibodies by NMR Spectroscopy. Analytical Chemistry, 92(13), 8966-8974.
  • Hoover, J. M., & Stahl, S. S. (2013). Air Oxidation of Primary Alcohols Catalyzed by Copper(I)/TEMPO. Organic Syntheses, 90, 193-204.
  • Stahl, S. S. (2011). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. Israel Journal of Chemistry, 51(8-9), 903-912.
  • Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. Retrieved from [Link]

  • ACS Publications. (2020, June 12). Identification and Quantification of Oxidation Products in Full-Length Biotherapeutic Antibodies by NMR Spectroscopy. Analytical Chemistry. Retrieved from [Link]

  • MDPI. (2023, February 1). Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. Retrieved from [Link]

  • MDPI. (2018, August 2). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. Catalysts. Retrieved from [Link]

  • ResearchGate. (2023, February 1). Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.11: Oxidation of Amines. Retrieved from [Link]

  • ResearchGate. (2008, August). Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. Retrieved from [Link]

  • Semantic Scholar. (2023, May 24). Headspace with Gas Chromatography-Mass Spectrometry for the Use of Volatile Organic Compound Profile in Botanical Origin Authent. Retrieved from [Link]

  • PubMed. (2020, July 21). Identification and Quantification of Oxidation Products in Full-Length Biotherapeutic Antibodies by NMR Spectroscopy. Retrieved from [Link]

  • Wiley Online Library. (2014, March 17). Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds. Angewandte Chemie International Edition. Retrieved from [Link]

  • Scientific Research Publishing. (2020, May 13). CO2 Absorption Solvent Degradation Compound Identification Using Liquid Chromatography-Mass Spectrometry Quadrapole-Time of Flight (LCMSQTOF). Retrieved from [Link]

Sources

Technical Support Center: Stabilizing Emulsions with 8-Dimethylamino-1-octanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-Dimethylamino-1-octanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for creating and stabilizing emulsions with this versatile amino alcohol. As Senior Application Scientists, we synthesize our expertise in formulation science to help you overcome challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about 8-Dimethylamino-1-octanol and its role in emulsion systems.

Q1: What is 8-Dimethylamino-1-octanol and how does it function as an emulsifier?

8-Dimethylamino-1-octanol is an amphiphilic molecule, meaning it possesses both a water-loving (hydrophilic) and an oil-loving (lipophilic) part.[1] Its structure consists of an eight-carbon chain (octanol), which is lipophilic, and a tertiary amine group (dimethylamino) at one end, which is hydrophilic. This dual nature allows it to position itself at the oil-water interface, reducing the interfacial tension that keeps the two phases from mixing, thereby promoting emulsion formation.

The tertiary amine group is pH-sensitive. In acidic to neutral conditions, the amine group can become protonated (positively charged), making 8-Dimethylamino-1-octanol function as a cationic surfactant. This positive charge provides electrostatic repulsion between oil droplets, a key mechanism for preventing aggregation and enhancing emulsion stability.

Q2: What are the potential advantages of using 8-Dimethylamino-1-octanol in my formulation?

Amino alcohols like 8-Dimethylamino-1-octanol offer several potential benefits in cosmetic and pharmaceutical formulations:

  • pH-Responsive Stability: Its stabilizing effect can be modulated by adjusting the pH of the system, offering a "smart" formulation approach.[2]

  • High-Efficiency Neutralization: It can be used to neutralize acidic components in a formulation, such as polymers or fatty acids, which can also contribute to the stability of the final product.[3]

  • Enhanced Penetration: The octanol backbone may contribute to its function as a penetration enhancer, potentially improving the delivery of active pharmaceutical ingredients (APIs) through the skin.[4][5]

  • Synergistic Effects: It can work synergistically with other surfactants or stabilizers to improve overall emulsion performance.[6]

Q3: What are the critical parameters to consider when formulating with 8-Dimethylamino-1-octanol?

The successful use of 8-Dimethylamino-1-octanol hinges on controlling several key parameters:

  • pH of the Aqueous Phase: This is arguably the most critical factor, as it dictates the charge of the head group and, consequently, the stability of the emulsion.

  • Concentration: The concentration of 8-Dimethylamino-1-octanol must be sufficient to cover the surface of the oil droplets. This is related to the concept of the critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form micelles in the bulk phase.[7][8][9]

  • Oil-to-Water Ratio: This will determine the type of emulsion (oil-in-water or water-in-oil) and the total interfacial area that needs to be stabilized.

  • Ionic Strength: The presence of salts in the aqueous phase can affect the electrostatic repulsion between droplets, potentially leading to instability.

  • Temperature: Temperature can influence viscosity, interfacial tension, and the solubility of the surfactant, all of which can impact emulsion stability.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with 8-Dimethylamino-1-octanol in emulsion systems.

Issue 1: My emulsion separates into distinct oil and water layers immediately after preparation (Phase Separation).

Possible Causes and Solutions:

  • Cause: Insufficient concentration of 8-Dimethylamino-1-octanol.

    • Explanation: There may not be enough emulsifier to adequately cover the surface of the newly formed droplets during homogenization, leading to immediate coalescence.

  • Cause: Inappropriate pH of the aqueous phase.

    • Explanation: If the pH is too high (alkaline), the dimethylamino head group will be deprotonated and uncharged. This eliminates the electrostatic repulsion between droplets, a primary stabilization mechanism for ionic surfactants.

    • Solution: Measure the pH of your aqueous phase before emulsification. Adjust the pH to a mildly acidic to neutral range (e.g., pH 4-7) using a suitable acid (like citric acid or hydrochloric acid) to ensure the amine group is protonated.[11][12]

  • Cause: Inadequate energy input during emulsification.

    • Explanation: The mechanical energy from homogenization (e.g., high-shear mixing, sonication, microfluidization) is necessary to break down the dispersed phase into small droplets.

    • Solution: Increase the homogenization time or intensity. Monitor the droplet size using microscopy or particle size analysis to determine the effectiveness of your homogenization process.

Issue 2: The oil droplets in my emulsion are clumping together, but not merging (Flocculation).

Possible Causes and Solutions:

  • Cause: Insufficient electrostatic repulsion.

    • Explanation: While the droplets may not be coalescing, a weak positive charge on the droplets may not be enough to overcome attractive forces (van der Waals forces), leading to clumping.

    • Solution: As with phase separation, check and adjust the pH to a lower value to increase the degree of protonation and enhance the positive charge on the droplets.

  • Cause: High ionic strength of the aqueous phase.

    • Explanation: The presence of salts can shield the electrostatic charges on the droplet surfaces, reducing the repulsive forces between them and allowing them to get closer and flocculate. This is known as the "salting-out" effect.

    • Solution: If possible, reduce the concentration of salts in your formulation. If salts are a necessary component, you may need to add a secondary stabilizer, such as a non-ionic polymer, that provides steric hindrance to prevent flocculation.

Issue 3: The average droplet size of my emulsion increases over time (Coalescence).

Possible Causes and Solutions:

  • Cause: Weak interfacial film.

    • Explanation: Coalescence occurs when the thin film of the continuous phase between two droplets ruptures, allowing them to merge. This can happen if the packing of the emulsifier at the interface is not dense enough to form a robust barrier.

    • Solution:

      • Optimize Concentration: Ensure you are operating above the CMC of 8-Dimethylamino-1-octanol.

      • Introduce a Co-surfactant: The addition of a co-surfactant, such as a fatty alcohol or a non-ionic surfactant, can improve the packing at the oil-water interface, creating a more rigid and stable film. 1-octanol itself has been shown to enhance the stability of some emulsions when used with another surfactant.[6]

  • Cause: Temperature fluctuations.

    • Explanation: Freeze-thaw cycles or storage at elevated temperatures can disrupt the interfacial film and increase the kinetic energy of the droplets, promoting coalescence.

    • Solution: Store your emulsion at a constant, controlled temperature. If it must withstand temperature changes, consider adding a hydrocolloid or polymer to the continuous phase to increase its viscosity and slow down droplet movement.

Issue 4: A layer of concentrated droplets is forming at the top of my emulsion (Creaming).

Possible Causes and Solutions:

  • Cause: Density difference between the oil and water phases.

    • Explanation: Creaming is a gravitational phenomenon where the less dense oil droplets rise to the top. It is often a precursor to more severe instability like flocculation and coalescence.

    • Solution:

      • Reduce Droplet Size: Smaller droplets are less affected by gravity due to increased Brownian motion. Improve your homogenization process to achieve a smaller average particle size.

      • Increase the Viscosity of the Continuous Phase: Adding a thickening agent or rheology modifier (e.g., xanthan gum, carbomer) to the aqueous phase will slow down the movement of the oil droplets, thus inhibiting creaming.

Experimental Protocols & Data

Protocol 1: Basic Emulsion Preparation
  • Prepare the Aqueous Phase: Dissolve 8-Dimethylamino-1-octanol and any other water-soluble components in deionized water.

  • Adjust pH: Measure the pH of the aqueous phase and adjust to the desired level (e.g., pH 5.5) using a dilute acid or base.

  • Prepare the Oil Phase: Combine all oil-soluble components.

  • Pre-emulsification: Slowly add the oil phase to the aqueous phase while mixing with a standard laboratory mixer.

  • Homogenization: Subject the pre-emulsion to high-energy homogenization (e.g., high-shear mixer at 5,000-10,000 rpm for 5-10 minutes or sonication).

  • Cooling: If homogenization generated heat, cool the emulsion to room temperature while stirring gently.

  • Characterization: Evaluate the emulsion for droplet size, pH, and short-term stability.

Data Summary Table

The following table summarizes the expected impact of key parameters on the stability of emulsions formulated with 8-Dimethylamino-1-octanol.

ParameterLow ValueOptimal RangeHigh ValueRationale
pH < 44 - 7> 8Determines the protonation (charge) of the amine head group. Too low may introduce instability with other components; too high eliminates electrostatic repulsion.[11][13]
Concentration (% w/w) < 0.5%1 - 5%> 5%Must be sufficient to cover the droplet surface. Excess may lead to micelle formation in the bulk phase, which is not always desirable.[10]
Ionic Strength (Salt Conc.) LowLow to ModerateHighHigh salt concentrations can shield the surface charge, reducing electrostatic repulsion and leading to flocculation.

Visualizations

Mechanism of Stabilization

cluster_oil Oil Droplet cluster_water Aqueous Phase (pH < 7) Oil Interior Oil Interior surfactant N+(CH3)2H (CH2)8OH Oil Interior->surfactant:tail H+ H2O surfactant:head->H+ Electrostatic Repulsion

Caption: Orientation of protonated 8-Dimethylamino-1-octanol at the oil-water interface.

Troubleshooting Workflow

cluster_instability cluster_solutions start Emulsion is Unstable q1 Observe type of instability start->q1 phase_sep Phase Separation q1->phase_sep floc Flocculation q1->floc coal Coalescence q1->coal cream Creaming q1->cream sol1 Increase Surfactant Conc. Increase Homogenization phase_sep->sol1 sol2 Lower pH Decrease Ionic Strength floc->sol2 sol3 Add Co-surfactant Optimize Temperature coal->sol3 sol4 Decrease Droplet Size Increase Viscosity cream->sol4

Caption: A general workflow for troubleshooting common emulsion instabilities.

pH-Dependent Charge State

Effect of pH on the Head Group of 8-Dimethylamino-1-octanol cluster_low_ph Acidic (e.g., pH 4) cluster_high_ph Alkaline (e.g., pH 9) low_ph R-N(CH3)2 + H+  ⇌  R-N+H(CH3)2 low_ph_result Cationic (Charged) Good Electrostatic Stabilization low_ph->low_ph_result high_ph R-N(CH3)2 high_ph_result Neutral (Uncharged) Poor Electrostatic Stabilization high_ph->high_ph_result

Caption: The equilibrium of the dimethylamino head group at different pH values.

References

  • PubChem. (n.d.). 1-Octanol. National Center for Biotechnology Information. [Link]

  • Juttulapa, M., Piriyaprasarth, S., & Sriamornsak, P. (2015). Effect of pH on Stability of Oil-in-Water Emulsions Stabilized by Pectin-Zein Complexes. ResearchGate. [Link]

  • ANGUS Chemical Company. (2018). A better way to formulate with versatile amino alcohols from ANGUS. 24/7 BIOPHARMA. [Link]

  • Luo, J., et al. (2017). Effect of 1-octanol on the stabilization of crude oil emulsions with hydrophobically modified polyacrylamide. ResearchGate. [Link]

  • Dragicevic, N., & Maibach, H. I. (Eds.). (2015). Percutaneous Penetration Enhancers Chemical Methods in Penetration Enhancement. ResearchGate. [Link]

  • PubChem. (n.d.). 8-Dimethylamino-1-octanol. National Center for Biotechnology Information. [Link]

  • Salager, J. L. (2000). Fundamentals of Emulsion-Breaking Agents Action: Influence of Physicochemical Formulation on Emulsion Stability. ResearchGate. [Link]

  • Tadros, T. F. (2004). Emulsion Properties and Related Know-how to Attain Them. ResearchGate. [Link]

  • Fumagalli, M., et al. (2020). Surfactants self-assembling and critical micelles concentration: one approach fits to all?. ResearchGate. [Link]

  • Wulff-Pérez, M., et al. (2014). Impact of alcohols on the formation and stability of protein-stabilized nanoemulsions. Journal of Colloid and Interface Science. [Link]

  • Kalashnikova, I., et al. (2022). Octylamine-Modified Cellulose Nanocrystal-Enhanced Stabilization of Pickering Emulsions for Self-Healing Composite Coatings. ACS Applied Materials & Interfaces. [Link]

  • Wang, Y., et al. (2020). pH-Responsive Nanoemulsions Based on a Dynamic Covalent Surfactant. National Institutes of Health. [Link]

  • Haque, T., & Talukder, M. M. U. (2018). Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum. National Institutes of Health. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhancing Cosmetic Formulations with Amino Alcohols. [Link]

  • Zdziennicka, A., et al. (2023). Amino-Acids Surfactants and n-Octanol Mixtures Sustainable, Efficient, and Dynamically Triggered Foaming Systems. ResearchGate. [Link]

  • Microtrac. (n.d.). EMULSION STABILITY STUDY SURFACTANT EFFICIENCY USING THE TSI. [Link]

  • Tir, T. O., et al. (2010). Effect of pH on Emulsion Stability for Different Composition of Coconut Phospholipids. ResearchGate. [Link]

  • Kalashnikova, I., et al. (2022). Octylamine-Modified Cellulose Nanocrystal-Enhanced Stabilization of Pickering Emulsions for Self-Healing Composite Coatings. ResearchGate. [Link]

  • Sun, S., et al. (2015). Influence of pH on the stability of oil-in-water emulsions stabilized by a splittable surfactant. ScienceDirect. [Link]

  • Moghimipour, E., et al. (2018). Penetration Enhancement of Topical Formulations. National Institutes of Health. [Link]

  • Pharmaguideline. (n.d.). Stability Problems of Emulsions and Methods to Overcome. [Link]

  • ACS Applied Materials & Interfaces. (2022). Octylamine-Modified Cellulose Nanocrystal-Enhanced Stabilization of Pickering Emulsions for Self-Healing Composite Coatings. [Link]

  • PCI Magazine. (2022). Amino Alcohol Dispersants for Waterborne Metal Coatings. [Link]

  • EOSCA. (n.d.). BIOACCUMULATION POTENTIAL OF SURFACTANTS: A REVIEW. [Link]

  • ACS Publications. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. [Link]

  • ScienceDirect. (2011). Water pH and surfactant addition effects on the stability of an Algerian crude oil emulsion. [Link]

  • ResearchGate. (n.d.). Factors Affecting the Stability of Crude Oil Emulsions. [Link]

  • Science Alert. (2014). Stability of Water-in-Crude Oil Emulsion Using Cocamide Surfactant. [Link]

  • Taylor & Francis. (n.d.). Penetration enhancers – Knowledge and References. [Link]

  • MDPI. (2010). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]

  • KRUSS Scientific. (1995). Characterization of surfactants. [Link]

  • DigitalCommons@URI. (2014). FORMATION AND STABILITY OF EMULSIONS: EFFECT OF SURFACTANT-PARTICLE INTERACTIONS AND PARTICLE SHAPE. [Link]

  • ResearchGate. (2013). Nonionic Surfactants: Octanol-Water Partition Coefficients with the Slow Stirring/Surface Tension Method. [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Investigation on Role of Penetration Enhancers to Improve Topical Permeability of Clotrimazole. [Link]

  • National Institutes of Health. (2013). Alcohols Effect on Critic Micelle Concentration of Polysorbate 20 and Cetyl Trimethyl Ammonium Bromine Mixed Solutions. [Link]

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Technical Support Center: Scaling Up the Synthesis of 8-(dimethylamino)octan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 8-(dimethylamino)octan-1-ol. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to address challenges encountered during laboratory and scale-up production. Our focus is on providing scientifically sound and field-proven insights to ensure a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 8-(dimethylamino)octan-1-ol?

A1: The two most prevalent and scalable synthetic strategies for 8-(dimethylamino)octan-1-ol are:

  • Reductive Amination: This approach involves the reaction of an 8-carbon aldehyde bearing a hydroxyl group (or a protected hydroxyl group) with dimethylamine, followed by in-situ reduction of the resulting iminium ion.[1][2][3] This is often a one-pot reaction, which is advantageous for process efficiency.

  • Direct N-Alkylation: This method typically starts with 8-aminooctan-1-ol and introduces the two methyl groups onto the primary amine using a suitable methylating agent.[4][5]

Q2: Which synthetic route is preferable for large-scale synthesis?

A2: For large-scale synthesis, reductive amination is often preferred due to its one-pot nature, which can lead to higher throughput and reduced processing time.[6][7] However, the choice of route will ultimately depend on the availability and cost of starting materials, as well as the specific capabilities of your laboratory or manufacturing facility.

Q3: What are the critical parameters to control during the synthesis?

A3: Regardless of the chosen route, several parameters are critical for a successful synthesis:

  • Temperature: Both reductive amination and N-alkylation reactions can be exothermic. Careful temperature control is essential to prevent side reactions and ensure safety.

  • Stoichiometry: Precise control of the molar ratios of reactants is crucial to maximize yield and minimize the formation of impurities.

  • pH: In reductive amination, the pH of the reaction medium must be controlled to facilitate imine formation without deactivating the reducing agent.[8]

  • Purity of Starting Materials: The purity of the starting materials can significantly impact the reaction outcome and the purity of the final product.

Q4: What are the primary safety concerns associated with this synthesis?

A4: The synthesis of 8-(dimethylamino)octan-1-ol involves several potential hazards:

  • Flammable Solvents: Many of the solvents used (e.g., methanol, tetrahydrofuran) are flammable.

  • Corrosive Reagents: Depending on the route, corrosive reagents like strong acids or bases may be used.

  • Toxic Reagents: Some methylating agents and reducing agents can be toxic.

  • Exothermic Reactions: As mentioned, the reactions can be exothermic, posing a risk of thermal runaway if not properly controlled.

Always consult the Safety Data Sheet (SDS) for all reagents and perform a thorough risk assessment before beginning any experiment.

Synthetic Route 1: Reductive Amination of 8-hydroxyoctanal

This method involves the reaction of 8-hydroxyoctanal with dimethylamine, followed by reduction with a suitable reducing agent like sodium borohydride or sodium cyanoborohydride.[1][3]

Experimental Protocol
Step 1: Iminium Ion Formation and Reduction
  • To a stirred solution of 8-hydroxyoctanal (1.0 eq) in methanol (5-10 volumes), add a solution of dimethylamine (2.0-2.5 eq, typically as a solution in THF or water) at 0-5 °C.

  • Stir the mixture at this temperature for 1-2 hours to allow for the formation of the hemiaminal and subsequent iminium ion.

  • In a separate flask, prepare a solution of sodium borohydride (1.5-2.0 eq) in a small amount of water or methanol.

  • Slowly add the sodium borohydride solution to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.

Step 2: Work-up and Purification
  • Carefully quench the reaction by the slow addition of water, followed by acidification with a dilute acid (e.g., 1 M HCl) to a pH of ~2-3.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted aldehyde.

  • Basify the aqueous layer with a strong base (e.g., 6 M NaOH) to a pH of >12.

  • Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 8-(dimethylamino)octan-1-ol.

  • The crude product can be purified by vacuum distillation or column chromatography.

Troubleshooting Guide: Reductive Amination
Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete imine formation. - Deactivation of the reducing agent. - Product loss during work-up.- Ensure the pH is optimal for imine formation (typically weakly acidic). - Add the reducing agent slowly and at a low temperature. - Perform extractions carefully and ensure complete phase separation.
Formation of Side Products (e.g., dialkylation) - Excess aldehyde reacting with the product. - Over-reduction of the aldehyde to the diol.- Use a slight excess of the amine. - Use a milder reducing agent like sodium cyanoborohydride, which is more selective for the iminium ion.[1]
Product is Contaminated with Starting Aldehyde - Incomplete reaction. - Inefficient removal during acidic wash.- Increase reaction time or temperature slightly. - Ensure the pH of the acidic wash is low enough to protonate the amine and keep it in the aqueous phase while the aldehyde is extracted.
Product is Difficult to Purify by Distillation - Presence of impurities with similar boiling points.- Use fractional distillation under high vacuum. - Consider converting the product to a salt (e.g., hydrochloride) for crystallization, followed by liberation of the free base.
Workflow Diagram: Reductive Amination

G cluster_0 Reaction cluster_1 Work-up & Purification 8-hydroxyoctanal 8-hydroxyoctanal Reaction_Vessel Reaction Vessel (Methanol, 0-5 °C) 8-hydroxyoctanal->Reaction_Vessel Dimethylamine Dimethylamine Dimethylamine->Reaction_Vessel Iminium_Ion Iminium Ion Intermediate Reaction_Vessel->Iminium_Ion Iminium Formation Product_Formation 8-(dimethylamino)octan-1-ol (in solution) Iminium_Ion->Product_Formation Reduction Reducing_Agent Sodium Borohydride Reducing_Agent->Product_Formation Quench Quench with Water Product_Formation->Quench Acid_Wash Acidic Wash (pH 2-3) Quench->Acid_Wash Basify Basify (pH >12) Acid_Wash->Basify Extraction Solvent Extraction Basify->Extraction Drying_Concentration Dry & Concentrate Extraction->Drying_Concentration Purification Vacuum Distillation or Column Chromatography Drying_Concentration->Purification Final_Product Pure 8-(dimethylamino)octan-1-ol Purification->Final_Product

Caption: Reductive amination workflow for 8-(dimethylamino)octan-1-ol synthesis.

Synthetic Route 2: N,N-dimethylation of 8-aminooctan-1-ol

This route involves the methylation of 8-aminooctan-1-ol. A common method is the Eschweiler-Clarke reaction, which uses formic acid and formaldehyde.[2]

Experimental Protocol
Step 1: Methylation Reaction
  • To a round-bottom flask, add 8-aminooctan-1-ol (1.0 eq), formic acid (3.0-4.0 eq), and aqueous formaldehyde (37 wt. %, 2.5-3.0 eq).

  • Heat the reaction mixture to reflux (around 100 °C) and maintain for 8-12 hours. The reaction progress can be monitored by the cessation of CO₂ evolution and by TLC or GC-MS.

Step 2: Work-up and Purification
  • Cool the reaction mixture to room temperature and carefully add a strong base (e.g., 6 M NaOH) to neutralize the excess formic acid and basify the mixture to a pH of >12.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography.

Troubleshooting Guide: N,N-dimethylation
Issue Potential Cause(s) Recommended Solution(s)
Incomplete Methylation (presence of monomethylated product) - Insufficient equivalents of formaldehyde or formic acid. - Reaction time is too short.- Ensure at least 2.5 equivalents of formaldehyde and 3.0 equivalents of formic acid are used. - Extend the reaction time and monitor by GC-MS until the starting material and monomethylated intermediate are consumed.
Formation of Formamide Byproducts - Reaction temperature is too high or heating is too rapid.- Maintain a steady reflux and avoid overheating. - The formamide can often be hydrolyzed back to the amine during the basic work-up.
Product is Difficult to Separate from Water - The product has some water solubility.- Use a less polar extraction solvent like diethyl ether. - Wash the organic layer with brine to help remove dissolved water.
Low Recovery After Purification - Product loss during distillation. - The product is somewhat volatile.- Use a well-insulated distillation apparatus and a good vacuum pump. - Collect fractions carefully and consider a second pass distillation of intermediate fractions.
Workflow Diagram: N,N-dimethylation

G cluster_0 Reaction cluster_1 Work-up & Purification 8-aminooctan-1-ol 8-aminooctan-1-ol Reaction_Vessel Reaction Vessel (Reflux, 100 °C) 8-aminooctan-1-ol->Reaction_Vessel Reagents Formaldehyde & Formic Acid Reagents->Reaction_Vessel Methylation N,N-dimethylation Reaction_Vessel->Methylation Basify Basify (pH >12) Methylation->Basify Extraction Solvent Extraction Basify->Extraction Wash_Dry_Concentrate Wash, Dry & Concentrate Extraction->Wash_Dry_Concentrate Purification Vacuum Distillation or Column Chromatography Wash_Dry_Concentrate->Purification Final_Product Pure 8-(dimethylamino)octan-1-ol Purification->Final_Product

Caption: N,N-dimethylation workflow for 8-(dimethylamino)octan-1-ol synthesis.

References

  • Improved synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane. ResearchGate. [Link]

  • Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
  • Method for producing 1-octanol.
  • Synthesis method of 8-aminocaprylic acid.
  • Method of manufacture of octanedioic acid, precursors, and derivatives.
  • Synthetic method of n-octylamine.
  • Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir.
  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. ResearchGate. [Link]

  • Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. National Institutes of Health. [Link]

  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. University of Groningen Research Portal. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Separation of an enantiomer mixture of (r)- and (s)-3-amino-1-butanol.
  • Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. PubMed Central. [Link]

  • PROCESS DEVELOPMENT REPORT. Medicines for All Institute (M4ALL). [Link]

  • Reductive Amination. Chemistry LibreTexts. [Link]

  • Direct N-alkylation of unprotected amino acids with alcohols. National Institutes of Health. [Link]

  • Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica. [Link]

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Managing skin and eye irritation risks with 8-Dimethylamino-1-octanol.

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call for robust, field-tested guidance, this Technical Support Center resource has been developed to address the specific handling and safety protocols for 8-Dimethylamino-1-octanol. As Senior Application Scientists, we understand that managing the risks associated with chemical reagents is paramount to successful and safe research. This guide moves beyond mere procedural lists to provide the causal reasoning behind each recommendation, ensuring a comprehensive and self-validating system of safety for your laboratory personnel.

Frequently Asked Questions (FAQs): Proactive Safety & Handling

This section addresses common queries researchers may have before incorporating 8-Dimethylamino-1-octanol into their experimental workflow.

Question: What are the primary hazards associated with 8-Dimethylamino-1-octanol?

Answer: From a toxicological standpoint, 8-Dimethylamino-1-octanol requires careful handling due to its potential for irritation. While comprehensive toxicological data is not fully available for this specific compound, the primary directive from safety data sheets is to avoid direct contact. The main risks to be managed are skin and eye irritation resulting from direct exposure.[1] General safety protocols for handling chemicals of unknown or not fully characterized toxicity should be rigorously followed.[1]

Question: What are the known physical and chemical properties I should be aware of?

Answer: 8-Dimethylamino-1-octanol is a combustible liquid. Therefore, it is crucial to keep it away from open flames, sparks, and hot surfaces. It is also incompatible with strong oxidizing agents, strong acids, and acid chlorides.[2] Understanding these incompatibilities is critical for preventing hazardous reactions and for proper storage.

Question: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

Answer: A multi-layered approach to PPE is essential for creating a reliable safety barrier. Based on safety data sheets and general laboratory best practices, the following PPE is required:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1][3] This is non-negotiable, as the eyes are particularly vulnerable to chemical splashes.

  • Hand Protection: Use chemical-resistant gloves.[1] Nitrile or chloroprene gloves are often recommended for similar alcohols, but it is crucial to select gloves tested for resistance against this specific chemical or chemical class. Always inspect gloves for tears or degradation before use and practice proper removal techniques to avoid contaminating your skin.[3][4]

  • Body Protection: A standard laboratory coat is required. For procedures with a higher risk of splashing, consider a chemical-resistant apron and protective sleeves.[5]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6][7] If engineering controls are insufficient or during a large spill, a gas mask or an approved air-purifying respirator may be necessary.[1]

Hazard Profile Summary

The following table summarizes the key hazard information based on available safety data.

Hazard ClassificationDescriptionPrimary Reference
Physical Hazards Combustible Liquid
Health Hazards Causes Skin Irritation[2][5][8]
Causes Serious Eye Irritation[2][5][6][7][8]
Environmental Hazards Harmful to aquatic life with long lasting effects.[2][6]

Troubleshooting Guide: Immediate Response to Exposure

This section provides direct, actionable guidance for managing accidental exposures during an experiment.

Question: What is the correct first aid procedure for skin contact with 8-Dimethylamino-1-octanol?

Answer: Immediate and thorough decontamination is key to mitigating irritation. If skin contact occurs, follow this protocol:

  • Immediately remove any contaminated clothing, including gloves.[2]

  • Wash the affected skin area thoroughly with soap and plenty of water for at least 15-20 minutes.[2][9][10]

  • If skin irritation, redness, or pain develops or persists, seek immediate medical attention.[2][8] Do not dismiss minor irritation, as symptoms can sometimes be delayed.

Question: What should I do in the event of an eye splash?

Answer: An eye splash is a medical emergency requiring immediate action to prevent serious injury.[11]

  • Do not rub the eye.[12]

  • Immediately proceed to the nearest emergency eyewash station. Hold the eyelids open and flush the eye cautiously and continuously with lukewarm, gently flowing water for at least 15-20 minutes.[2][8][12] Ensure the entire surface of the eye is rinsed by occasionally lifting the upper and lower eyelids.[9]

  • Remove contact lenses if present and easy to do so, but do not delay flushing to do this.[8]

  • After flushing is complete, seek immediate medical attention from an ophthalmologist or emergency services.[7][12]

Question: What if I accidentally inhale vapors?

Answer: If you experience dizziness, headache, or respiratory irritation after working with the compound, move to fresh air immediately.[6][8] If symptoms persist or if breathing is difficult, seek medical attention. This underscores the importance of using the compound within a properly functioning chemical fume hood.

Experimental Protocols & Workflows

To ensure procedural integrity, the following step-by-step guides for safe handling and emergency response should be incorporated into your laboratory's Standard Operating Procedures (SOPs).

Protocol 1: Standard Handling and Dispensing
  • Preparation: Before handling the primary container, confirm the work area is clean and an emergency eyewash station and safety shower are accessible and unobstructed.[1][2]

  • PPE Donning: Put on all required PPE as detailed in the FAQ section: lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct all work within a certified chemical fume hood to minimize vapor inhalation.[6]

  • Dispensing: When transferring the liquid, use caution to avoid splashing. Use appropriate lab equipment (e.g., pipettes with safety bulbs, graduated cylinders) for accurate and safe measurement.

  • Storage: After dispensing, securely close the container and store it in a cool, well-ventilated area away from heat, ignition sources, and incompatible materials like strong acids and oxidizers.[1][2]

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate cleaning agent. Dispose of any contaminated materials (e.g., pipette tips, wipes) in a designated hazardous waste container.

  • PPE Doffing: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water after the procedure is complete.[2][6]

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep1 Verify Clear Path to Eyewash & Shower prep2 Don Required PPE (Goggles, Gloves, Coat) prep1->prep2 prep3 Confirm Fume Hood is Operational prep2->prep3 handle1 Transfer Compound Inside Fume Hood prep3->handle1 Begin Experiment handle2 Dispense Carefully to Avoid Splashes handle1->handle2 handle3 Securely Cap Primary Container handle2->handle3 clean1 Store Container in Designated Location handle3->clean1 End Experiment clean2 Decontaminate Work Surface clean1->clean2 clean3 Dispose of Waste in Labeled Container clean2->clean3 clean4 Remove PPE and Wash Hands Thoroughly clean3->clean4

Diagram 1: Standard Handling Protocol Workflow.
Protocol 2: Emergency Response Workflow

The following diagram illustrates the critical decision-making and action steps in the event of an exposure. Time is of the essence, and these steps should be memorized by all personnel working with the chemical.

G cluster_skin Skin Contact cluster_eye Eye Contact start Exposure Event Occurs skin1 Remove Contaminated Clothing Immediately start->skin1 Skin Splash eye1 DO NOT RUB EYE start->eye1 Eye Splash skin2 Wash Area with Soap & Water for 15+ min skin1->skin2 skin3 Assess Skin Condition skin2->skin3 skin4 Seek Medical Attention if Irritation Persists skin3->skin4 eye2 Proceed Immediately to Emergency Eyewash Station eye1->eye2 eye3 Flush Eye for 15+ min Holding Eyelids Open eye2->eye3 eye4 SEEK IMMEDIATE MEDICAL ATTENTION eye3->eye4

Diagram 2: Emergency Response for Skin and Eye Exposure.

References

  • Chemos GmbH & Co.KG.
  • AquaPhoenix Scientific, Inc.
  • Flinn Scientific.
  • Carl ROTH.
  • Sigma-Aldrich.
  • Fisher Scientific.
  • CDH Fine Chemical.
  • TCI Chemicals.
  • Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards.
  • Cornell University Environmental Health and Safety. Eye and Skin Absorption.
  • Stanford University Environmental Health & Safety.
  • Mayo Clinic. Olopatadine (ophthalmic route) - Side effects & dosage.
  • Mayo Clinic. Chemical splash in the eye: First aid.
  • National Center for Biotechnology Information (NCBI).
  • West Broward Eyecare Associates.

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Validation & Comparative

A Comparative Analysis of 8-Dimethylamino-1-octanol and Other Amino Alcohol Surfactants for Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of scientific research and pharmaceutical development, the selection of appropriate excipients is paramount to achieving desired formulation stability, efficacy, and safety. Among these, surfactants play a critical role in a myriad of applications, from solubilizing poorly soluble active pharmaceutical ingredients (APIs) to stabilizing protein therapeutics and enhancing drug delivery. This guide provides an in-depth technical comparison of 8-Dimethylamino-1-octanol, a tertiary amino alcohol, with other relevant amino alcohol surfactants. By examining their physicochemical properties, performance characteristics, and biocompatibility, this document aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their specific applications.

Introduction to Amino Alcohol Surfactants

Amino alcohol surfactants are amphiphilic molecules that possess both a hydrophilic amino alcohol head group and a hydrophobic hydrocarbon tail. This unique structure allows them to adsorb at interfaces, reduce surface tension, and form micelles in solution. The nature of the amino group (primary, secondary, or tertiary) and the length of the alkyl chain significantly influence their surfactant properties and potential applications. 8-Dimethylamino-1-octanol, with its tertiary amine headgroup and an eight-carbon chain, presents an interesting candidate for various specialized applications.

Comparative Performance Analysis

Key Performance Parameters:

SurfactantChemical StructureMolecular Weight ( g/mol )Predicted/Reported CMCSurface Tension at CMC (mN/m)Key Features
8-Dimethylamino-1-octanol CN(C)CCCCCCCCO173.30[1]Not ReportedNot ReportedTertiary amine, C8 alkyl chain
N,N-dimethyloctylamine oxide CCCCCCCC(C)[O-]173.30[2]~33 mM (Estimated)~30-35 (Estimated)Amine oxide, structurally similar to 8-Dimethylamino-1-octanol
2-Amino-2-methyl-1-propanol CC(C)(N)CO89.14Not a primary surfactantNot applicablePrimarily used as a pH buffer and co-emulsifier[3]

Discussion of Performance:

  • Critical Micelle Concentration (CMC): The CMC is a measure of surfactant efficiency; a lower CMC indicates that less surfactant is needed to form micelles and achieve significant surface tension reduction. For N,N-dimethyloctylamine oxide, a close structural analog of 8-Dimethylamino-1-octanol, the CMC can be estimated to be in the range of 30-40 mM. It is anticipated that 8-Dimethylamino-1-octanol would exhibit a similar CMC value due to its comparable alkyl chain length. 2-Amino-2-methyl-1-propanol, with its very short and branched structure, does not form micelles in the typical sense and is not considered a primary surfactant.

  • Surface Tension Reduction: The ability to lower the surface tension of a liquid is a key characteristic of a surfactant. N,N-dimethyloctylamine oxide is reported to reduce the surface tension of water to approximately 44.5-44.8 mN/m at a concentration of 1.21 g/L.[2] It is expected that at its CMC, the surface tension would be even lower, likely in the 30-35 mN/m range. Given its structural similarity, 8-Dimethylamino-1-octanol is predicted to have a comparable ability to reduce surface tension.

  • Foaming Properties: The foaming ability of a surfactant is important in applications such as cleaning and as a sensory attribute in personal care products. While specific data for 8-Dimethylamino-1-octanol is unavailable, tertiary amine oxides are known to be good foam boosters. The foaming properties are influenced by factors such as the alkyl chain length and the nature of the headgroup.

Experimental Protocols for Surfactant Characterization

To provide a framework for the direct comparison of these surfactants, the following detailed experimental protocols are outlined.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

The CMC and surface tension of surfactant solutions can be determined using a tensiometer based on the Du Noüy ring or Wilhelmy plate method.

Workflow for CMC and Surface Tension Measurement

prep Prepare Surfactant Solutions (Series of concentrations) measure Measure Surface Tension (Tensiometer) prep->measure plot Plot Surface Tension vs. log(Concentration) measure->plot cmc Determine CMC (Inflection point) plot->cmc gamma_cmc Determine Surface Tension at CMC plot->gamma_cmc

Caption: Workflow for determining CMC and surface tension.

Protocol:

  • Prepare a stock solution of the surfactant in deionized water.

  • Create a series of dilutions from the stock solution, covering a wide range of concentrations (e.g., from 0.1 mM to 100 mM).

  • Calibrate the tensiometer with deionized water.

  • Measure the surface tension of each dilution, starting from the lowest concentration.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is identified as the point where the surface tension plateaus. The surface tension at this plateau is the surface tension at the CMC.

Evaluation of Foaming Properties (Ross-Miles Method)

The Ross-Miles method (ASTM D1173) is a standardized test for evaluating the foaming properties of surfactants.

Workflow for Ross-Miles Foam Test

solution Prepare Surfactant Solution (Specified concentration and temperature) pour Pour Solution from Pipette into Receiver solution->pour measure_initial Measure Initial Foam Height pour->measure_initial measure_time Measure Foam Height at 1, 3, and 5 minutes measure_initial->measure_time analyze Analyze Foamability and Foam Stability measure_time->analyze

Caption: Ross-Miles method for foam evaluation.

Protocol:

  • Prepare a 0.1% (w/v) solution of the surfactant in water of a specified hardness.

  • Bring the solution to the test temperature (e.g., 49°C).

  • Pour 50 mL of the solution into the receiver of the Ross-Miles apparatus.

  • Pipette 200 mL of the same solution into the pipette and allow it to drain into the receiver.

  • Record the initial foam height immediately after the pipette has drained.

  • Record the foam height at 1, 3, and 5 minutes to assess foam stability.

Biocompatibility and Application-Specific Considerations

For applications in drug development and personal care, the biocompatibility of a surfactant is a critical parameter. This includes assessing its potential for causing cell damage (cytotoxicity) and red blood cell lysis (hemolysis).

Hemolysis Assay

This assay evaluates the potential of a surfactant to damage red blood cell membranes.

Workflow for Hemolysis Assay

rbc Prepare Red Blood Cell Suspension treat Incubate RBCs with Surfactant (Various concentrations) rbc->treat centrifuge Centrifuge to Pellet Intact Cells treat->centrifuge controls Include Positive (Triton X-100) and Negative (PBS) Controls controls->centrifuge measure Measure Hemoglobin Release (Absorbance at 540 nm) centrifuge->measure calculate Calculate % Hemolysis measure->calculate

Caption: Workflow for assessing hemolytic activity.

Protocol:

  • Obtain fresh red blood cells (RBCs) and wash them three times with phosphate-buffered saline (PBS).

  • Prepare a 2% (v/v) suspension of RBCs in PBS.

  • Prepare serial dilutions of the surfactant in PBS.

  • In a 96-well plate, mix the RBC suspension with the surfactant dilutions. Include a positive control (e.g., 1% Triton X-100) for 100% hemolysis and a negative control (PBS) for 0% hemolysis.

  • Incubate the plate at 37°C for 1 hour.

  • Centrifuge the plate to pellet the intact RBCs.

  • Transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify hemoglobin release.

  • Calculate the percentage of hemolysis for each surfactant concentration relative to the positive control.

Interaction with Proteins

Surfactants are often used to stabilize protein formulations by preventing aggregation. However, they can also interact with proteins in ways that may affect their structure and function.

Considerations for Protein Interaction Studies:

  • Protein Aggregation Inhibition: Dynamic light scattering (DLS) can be used to monitor the size of protein aggregates over time in the presence and absence of the surfactant under stress conditions (e.g., thermal or mechanical stress). A successful stabilizing surfactant will prevent the increase in particle size.

  • BCA Protein Assay Interference: Tertiary amines can potentially interfere with the Bicinchoninic Acid (BCA) protein assay, a common method for protein quantification. It is crucial to run appropriate controls, including the surfactant alone, to assess the extent of any interference and to validate the accuracy of protein concentration measurements in the presence of the surfactant.

Conclusion

8-Dimethylamino-1-octanol, as a tertiary amino alcohol with an eight-carbon chain, holds promise for various specialized applications requiring surface activity. Based on the analysis of its structural analogue, N,N-dimethyloctylamine oxide, it is expected to be an efficient surfactant with a moderately low CMC and significant surface tension reducing capabilities. In comparison, 2-Amino-2-methyl-1-propanol serves a different role as a pH buffer and co-emulsifier rather than a primary surfactant.

For researchers and developers considering 8-Dimethylamino-1-octanol, the experimental protocols provided in this guide offer a robust framework for its comprehensive characterization and direct comparison with other surfactants. A thorough evaluation of its performance, biocompatibility, and interaction with other formulation components will be essential for its successful implementation in advanced applications.

References

  • This guide is a synthesis of established scientific principles and publicly available data.
  • ASTM D1173-07(2015), Standard Test Method for Foaming Properties of Surface-Active Agents, ASTM International, West Conshohocken, PA, 2015,

  • General protocols for biocompatibility and protein interaction assays are based on standard laboratory practices and principles outlined in various scientific liter
  • 2-Amino-2-methyl-1-propanol. Oreate AI Blog. Available at: [Link]

Sources

Navigating the Landscape of Ionizable Lipids for Advanced Drug Encapsulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving field of drug delivery, particularly for nucleic acid-based therapeutics, the choice of encapsulation material is paramount to ensuring efficacy, safety, and stability. While various compounds have been explored over the years, the current state-of-the-art overwhelmingly favors the use of ionizable lipids within lipid nanoparticle (LNP) formulations. This guide provides a comprehensive comparison of key ionizable lipids, moving beyond historical components like 8-Dimethylamino-1-octanol to focus on clinically relevant and next-generation alternatives that are defining the future of medicine.

The Rise of Ionizable Lipids: A Paradigm Shift in Drug Delivery

The journey of encapsulating sensitive drug cargoes, such as mRNA and siRNA, has seen a significant evolution from early cationic lipids to the sophisticated ionizable lipids of today. Traditional cationic lipids, while effective at condensing negatively charged nucleic acids, carry a permanent positive charge that can lead to cytotoxicity and rapid clearance from circulation[1][2]. Ionizable lipids represent a pivotal advancement, possessing a pH-dependent charge. They are cationic at an acidic pH, facilitating efficient encapsulation of nucleic acids during the formulation process, and transition to a near-neutral state at physiological pH, minimizing toxicity and unwanted interactions in the bloodstream[][4].

Upon cellular uptake via endocytosis, the acidic environment of the endosome protonates the ionizable lipid, promoting the disruption of the endosomal membrane and the release of the therapeutic payload into the cytoplasm. This "smart" delivery mechanism is central to the success of modern RNA-based drugs[][5].

The Benchmark: DLin-MC3-DMA

Any discussion of modern ionizable lipids must begin with DLin-MC3-DMA (MC3) . This molecule was a cornerstone in the development of the first FDA-approved siRNA therapeutic, Onpattro®, for the treatment of hereditary transthyretin-mediated amyloidosis[6][7][8][9]. Its development established a foundational structure and formulation strategy that has guided the design of subsequent ionizable lipids[].

Key Characteristics of DLin-MC3-DMA:

  • High Encapsulation Efficiency: Effectively encapsulates siRNA, leading to potent gene silencing in hepatocytes[][6].

  • Proven Clinical Efficacy: A key component of a clinically successful therapeutic, demonstrating its utility in a real-world setting[10][7].

  • Well-Characterized Profile: Extensively studied, providing a robust dataset for comparison with newer alternatives.

However, the slow degradation of the dilinoleyl tails of MC3 raised considerations about potential accumulation and side effects with repeated dosing, paving the way for the development of biodegradable alternatives[].

Next-Generation Ionizable Lipids: Enhancing Efficacy and Safety

The success of MC3 spurred the development of a new generation of ionizable lipids with improved properties, most notably biodegradability and enhanced potency. These lipids have been instrumental in the rapid development of mRNA vaccines against COVID-19[10][6].

Biodegradable Lipids: A Leap Towards Improved Tolerability

To address the potential for lipid accumulation, researchers have focused on incorporating biodegradable moieties into the lipid structure. A common and effective strategy is the introduction of ester linkages within the hydrophobic tails. These ester bonds are stable at physiological pH but are susceptible to hydrolysis by endogenous enzymes within cells and tissues, leading to faster clearance and improved safety profiles[][11].

A prime example is the development of lipids like L319 , which was created by replacing a double bond in each tail of an MC3-like structure with a primary ester. This modification maintained in vivo potency while demonstrating rapid elimination and enhanced tolerability[].

Clinically Validated Alternatives: ALC-0315 and SM-102

The global response to the COVID-19 pandemic was significantly enabled by LNP technology featuring advanced ionizable lipids.

  • ALC-0315: A key component of the Pfizer-BioNTech COVID-19 vaccine, this ionizable lipid features ester bonds that contribute to its biodegradability[5][10][6].

  • SM-102: Utilized in the Moderna COVID-19 vaccine, SM-102 also incorporates ester linkages for improved biodegradability and pharmacokinetics compared to earlier lipids like MC3[10][6].

These lipids, with their similar molecular structures featuring multiple saturated aliphatic chains linked to a tertiary amine via ester bonds, have demonstrated remarkable success in delivering mRNA and eliciting a robust immune response[5].

Comparative Performance Data

The following table summarizes the key characteristics and performance metrics of the discussed ionizable lipids.

FeatureDLin-MC3-DMABiodegradable Lipids (e.g., L319)ALC-0315 & SM-102
Primary Application siRNA delivery (Onpattro®)[6]siRNA and mRNA delivery[]mRNA vaccine delivery (COVID-19)[6]
Key Structural Feature Dilinoleyl tails[]Ester linkages in hydrophobic tails[][11]Ester linkages for biodegradability[5][6]
Biodegradability Slow[]Rapid[][11]Enhanced compared to MC3[6]
In Vivo Potency High (benchmark)[]Maintained or improved[]High for mRNA delivery[5]
Tolerability Good, but with potential for accumulation[]Improved due to rapid elimination[]Favorable safety profile in vaccines[6]

Experimental Protocols

General Protocol for Lipid Nanoparticle (LNP) Formulation via Microfluidic Mixing

This protocol outlines a standard method for preparing LNPs for nucleic acid encapsulation.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA, ALC-0315, SM-102)

  • Phospholipid (e.g., DSPC)

  • Cholesterol

  • PEGylated lipid (e.g., DMG-PEG2000)

  • Ethanol (anhydrous)

  • Nucleic acid (mRNA or siRNA)

  • Acidic aqueous buffer (e.g., citrate buffer, pH 4.0)

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Microfluidic mixing device

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve the ionizable lipid, phospholipid, cholesterol, and PEGylated lipid in ethanol at the desired molar ratio. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

  • Preparation of Nucleic Acid Solution:

    • Dissolve the nucleic acid in the acidic aqueous buffer.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution and the aqueous nucleic acid solution into separate syringes.

    • Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing of the two streams induces the self-assembly of the LNPs, encapsulating the nucleic acid[12].

  • Dialysis and Concentration:

    • Collect the resulting LNP suspension.

    • Dialyze the suspension against PBS (pH 7.4) to remove the ethanol and raise the pH.

    • Concentrate the LNP formulation to the desired final concentration using a suitable method like tangential flow filtration.

  • Sterilization:

    • Sterile-filter the final LNP formulation through a 0.22 µm filter.

LNP Characterization Workflow

1. Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS).

  • Purpose: To determine the average particle size and the uniformity of the particle size distribution.

2. Zeta Potential Analysis:

  • Technique: Laser Doppler Velocimetry.

  • Purpose: To measure the surface charge of the LNPs, which influences their stability and interaction with biological systems.

3. Encapsulation Efficiency Determination:

  • Technique: Ribogreen assay or similar fluorescence-based method.

  • Purpose: To quantify the percentage of the nucleic acid that is successfully encapsulated within the LNPs. This is determined by measuring the fluorescence of the nucleic acid before and after lysing the LNPs with a detergent.

4. Cryo-Transmission Electron Microscopy (Cryo-TEM):

  • Purpose: To visualize the morphology and internal structure of the LNPs.

Visualizing the Encapsulation and Delivery Process

LNP Formulation Workflow

LNP_Formulation cluster_solutions Solution Preparation cluster_mixing LNP Self-Assembly cluster_purification Purification & Finalization Lipid_Ethanol Lipid Mixture in Ethanol (Ionizable Lipid, DSPC, Cholesterol, PEG-Lipid) Microfluidics Microfluidic Mixing Lipid_Ethanol->Microfluidics NA_Aqueous Nucleic Acid in Acidic Buffer (pH 4) NA_Aqueous->Microfluidics Dialysis Dialysis (vs. PBS, pH 7.4) Microfluidics->Dialysis Concentration Concentration Dialysis->Concentration Sterilization Sterile Filtration Concentration->Sterilization Final_LNP Final LNP Formulation Sterilization->Final_LNP

Caption: Workflow for LNP formulation using microfluidic mixing.

Mechanism of LNP-Mediated Cellular Delivery

LNP_Delivery cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Cellular Uptake and Release LNP_neutral LNP with Neutral Surface Charge Endocytosis Endocytosis LNP_neutral->Endocytosis 1. Uptake Cell_Membrane Cell Membrane Endosome Endosome (pH ~6.5-5.0) Endocytosis->Endosome LNP_cationic LNP becomes Cationic Endosome->LNP_cationic 2. Acidification & Protonation Endosomal_Escape Endosomal Escape LNP_cationic->Endosomal_Escape 3. Membrane Disruption Payload_Release Therapeutic Payload (mRNA/siRNA) Release into Cytoplasm Endosomal_Escape->Payload_Release

Caption: Mechanism of LNP cellular uptake and payload release.

Conclusion and Future Directions

The development of ionizable lipids has been a transformative force in the field of drug delivery, enabling the clinical success of RNA-based therapeutics. While DLin-MC3-DMA remains a critical benchmark, the focus has shifted towards next-generation lipids like ALC-0315 and SM-102, which offer enhanced biodegradability and have been validated in globally administered mRNA vaccines. The structure-activity relationship of these lipids continues to be an active area of research, with the goal of developing lipids that can target specific tissues and cells with even greater precision and safety[13][14]. As our understanding of the intricate interplay between lipid structure, LNP formulation, and biological response deepens, we can expect the emergence of even more sophisticated and effective drug delivery systems.

References

  • BOC Sciences. Ionizable Lipids for RNA Delivery.

  • National Institutes of Health (NIH). (2023). Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery.

  • MDPI. (2023). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols.

  • Polyplus-transfection. Understanding the key role of Ionizable Lipids in novel RNA-lipid nanoparticle therapies.

  • Sigma-Aldrich. Approaches to the Design of Lipid-based Nanocarriers for mRNA Delivery.

  • National Institutes of Health (NIH). Characterization of lipid-based nanomedicines at the single-particle level.

  • Avanti Polar Lipids. Things to Consider When Choosing a Cationic Lipid for Your Formulation.

  • PubMed. (2023). Ionizable Lipid Nanoparticles for mRNA Delivery: Internal Self-Assembled Inverse Mesophase Structure and Endosomal Escape.

  • ACS Publications. (2022). Structure–Activity Relationship of Ionizable Lipids for siRNA and mRNA Lipid Nanoparticle Design.

  • MDPI. (2023). Development of Amino Acid-Modified Biodegradable Lipid Nanoparticles for siRNA Delivery.

  • Oreate AI Blog. (2024). DLin-MC3-DMA: Core Materials for Innovative Drug Delivery.

  • National Institutes of Health (NIH). (2023). Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up.

  • MDPI. (2023). Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery.

  • BroadPharm. (2021). What are Cationic Lipids?

  • ACS Publications. (2023). Ionizable Lipid Nanoparticles for mRNA Delivery: Internal Self-Assembled Inverse Mesophase Structure and Endosomal Escape.

  • Inside Therapeutics. (2023). Harnessing the Potential of Lipid Nanoparticles for Drug Delivery.

  • National Institutes of Health (NIH). 8-Dimethylamino-1-octanol | C10H23NO | CID 9815358 - PubChem.

  • National Institutes of Health (NIH). Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System.

  • ResearchGate. (2013). Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics.

  • National Institutes of Health (NIH). (2023). DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice.

  • OZ Biosciences. (2023). White paper: Ionizable lipids for mRNA-LNP and siRNA-LNP.

  • ACS Publications. (2023). Lipid Nanoparticles Consisting of Sterol-Conjugated Ionizable Lipids Enable Prolonged and Safe mRNA Delivery.

  • Creative Biogene. An Optimized Method for mRNA Synthesis and Encapsulation in Ionizable Lipid Nanoparticles.

  • Biomol. Lipid Nanoparticle Formulation.

  • Polysciences. DLin-MC3-DMA.

  • Sartorius. (2023). Evaluating how cationic lipid affects mRNA-LNP physical properties and biodistribution.

  • ResearchGate. (2022). Structure–Activity Relationship of Ionizable Lipids for siRNA and mRNA Lipid Nanoparticle Design.

  • Cordouan Technologies. Lipid Nanoparticle Characterization Techniques for Size, Charge, and Stability.

  • CymitQuimica. 8-Dimethylamino-1-octanol.

  • PubMed Central. (2023). Self-degradable “gemini-like” ionizable lipid-mediated delivery of siRNA for subcellular-specific gene therapy of hepatic diseases.

  • AVT Pharmaceutical. DLIN-MC3-DMA.

  • ACS Publications. (2023). Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development.

  • Nanoscale (RSC Publishing). (2023). PEGylated lipid screening, composition optimization, and structure–activity relationship determination for lipid nanoparticle-mediated mRNA delivery.

  • Google Patents. (2017). Lipid nanoparticle compositions and methods of making and methods of using the same.

  • Nature. (2014). Degradable Lipid Nanoparticles with Predictable In Vivo siRNA Delivery Activity.

  • National Institutes of Health (NIH). (2021). Lipid Nanoparticle with 1,2-Di-O-octadecenyl-3-trimethylammonium-propane as a Component Lipid Confers Potent Responses of Th1 Cells and Antibody against Vaccine Antigen.

  • Select Science. (2022). Characterizing lipid nanoparticles for drug delivery: Latest advancements and expert opinion.

  • ResearchGate. (2023). Solid Lipid Nanoparticles: Formulation, Preparation, and Characterization: A Review.

  • MedchemExpress.com. Cationic Lipids.

  • PubMed. (2011). Factors affecting drug encapsulation and stability of lipid-polymer hybrid nanoparticles.

  • ResearchGate. (2023). LNP optimization and structure-activity relationship (SAR) study of...

  • National Institutes of Health (NIH). Self-folding polymeric containers for encapsulation and delivery of drugs.

  • bioRxiv. (2023). Development and optimisation of cationic lipid nanoparticles for mRNA delivery.

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Performance Validation of 8-Dimethylamino-1-octanol in Transdermal Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the performance validation of 8-Dimethylamino-1-octanol (DDAO) as a chemical penetration enhancer in transdermal drug delivery systems. We will objectively compare its performance against established alternatives, supported by detailed experimental protocols and data interpretation strategies, to ensure a thorough and scientifically rigorous evaluation.

Introduction: Overcoming the Stratum Corneum Barrier

Transdermal drug delivery offers a compelling alternative to oral and parenteral routes, bypassing first-pass metabolism and enabling controlled, sustained release.[1] However, the primary challenge remains the formidable barrier of the stratum corneum, the outermost layer of the skin, which is structured as a "brick and mortar" system of corneocytes and intercellular lipids.[1] Chemical Penetration Enhancers (CPEs) are critical excipients designed to transiently and reversibly disrupt this barrier, facilitating the passage of Active Pharmaceutical Ingredients (APIs).[2][3]

8-Dimethylamino-1-octanol (DDAO), a tertiary amine with an eight-carbon alkyl chain, presents an interesting amphiphilic structure for investigation as a CPE. Its lipophilic tail is poised to interact with the intercellular lipids of the stratum corneum, while the polar dimethylamino head group may influence hydration and partitioning dynamics. This guide outlines the essential experimental workflows to validate its efficacy and safety, benchmarking it against other well-characterized enhancers.

Section 1: The Rationale — Mechanistic Insights into Penetration Enhancement

The selection of a CPE is fundamentally linked to its mechanism of action. The widely accepted "lipid-protein-partitioning" theory posits that enhancers can act via one or more of three main pathways: 1) disrupting the highly ordered structure of the intercellular lipids, 2) interacting with intracellular proteins within the corneocytes, or 3) improving the partitioning of the drug from the vehicle into the stratum corneum.[3]

DDAO's molecular structure suggests a primary interaction with the lipid domains. Its C8 alkyl chain can interdigitate with the ceramides, cholesterol, and fatty acids of the stratum corneum, creating disorder and increasing lipid fluidity. This mechanism is similar to that of fatty acids and fatty alcohols.[4] To provide a robust comparison, we will evaluate DDAO against three alternatives, each representing a distinct mechanistic class:

  • Oleic Acid (Unsaturated Fatty Acid): Known to create fluid domains within the lipid bilayers, significantly disrupting their packing.[2]

  • Dimethyl Sulfoxide (DMSO) (Aprotic Solvent): An effective and aggressive enhancer that can denature proteins and alter the skin's solvent properties, thereby increasing drug partitioning.[5]

  • Propylene Glycol (Glycol): A widely used solvent and humectant that enhances permeation primarily by hydrating the stratum corneum and acting as a drug solubilizer within the tissue.[4]

cluster_0 Stratum Corneum Barrier cluster_1 Enhancer Mechanisms Corneocytes Corneocytes (Bricks) Lipids Intercellular Lipids (Mortar) DDAO DDAO DDAO->Lipids Lipid Disruption OleicAcid Oleic Acid OleicAcid->Lipids Lipid Fluidization DMSO DMSO DMSO->Corneocytes Protein Denaturation DMSO->Lipids Lipid Extraction PropyleneGlycol Propylene Glycol PropyleneGlycol->Corneocytes Hydration & Solubilization

Caption: Proposed mechanisms of action for DDAO and selected alternatives on the stratum corneum.

Section 2: A Self-Validating Experimental Framework

A trustworthy evaluation of any excipient requires a multi-faceted approach where efficacy data is critically balanced with safety data. The following workflow ensures that performance claims are substantiated by a robust, self-validating system.

G A 1. Formulation Preparation B 2. Physicochemical Characterization (pH, Viscosity) A->B C 3. In Vitro Permeation (Efficacy Assessment) Franz Diffusion Cell B->C D 4. In Vitro Cytotoxicity (Safety Assessment) MTT Assay B->D E 5. Data Analysis & Comparison (Enhancement Ratio vs. Cell Viability) C->E D->E

Caption: A comprehensive workflow for the validation of penetration enhancers.

Experimental Protocol 1: Formulation Preparation

Causality: The objective is to create a stable and consistent base formulation to ensure that any observed differences in performance are directly attributable to the specific penetration enhancer being tested, not variations in the vehicle itself. A simple hydrogel is an excellent choice for this purpose.

Methodology:

  • Prepare the Aqueous Phase: In a beaker, disperse Carbomer 940 (0.5% w/w) in deionized water with constant stirring using an overhead stirrer. Allow it to hydrate completely for at least 2 hours.

  • Prepare the Oil/Enhancer Phase: In a separate beaker, dissolve the model API (e.g., 2% w/w Ibuprofen) in the selected penetration enhancer (5% w/w DDAO, Oleic Acid, DMSO, or Propylene Glycol). Gently warm if necessary to ensure complete dissolution. A control formulation will be prepared using a neutral oil (e.g., mineral oil) in place of the enhancer.

  • Emulsification: Slowly add the oil/enhancer phase to the aqueous phase under continuous homogenization (e.g., 5000 rpm) to form a uniform emulsion.

  • Neutralization and Gel Formation: Adjust the pH of the formulation to ~6.0 using triethanolamine dropwise. This will neutralize the Carbomer, causing the formulation to thicken into a gel.

  • Finalization: Add a preservative (e.g., 0.1% w/w Phenoxyethanol) and make up the final weight with deionized water. Mix until uniform.

Experimental Protocol 2: In Vitro Permeation Testing (Efficacy)

Causality: This assay is the gold standard for quantifying the ability of a formulation to deliver an API across the skin barrier. The Franz diffusion cell mimics the physiological environment, providing a direct measure of drug flux.[6][7]

Methodology:

  • Skin Preparation: Use full-thickness abdominal skin from male Wistar rats (200-250g).[6][8] Carefully excise the skin and remove any adhering subcutaneous fat. Store at -20°C until use.[7]

  • Franz Cell Assembly: Mount the thawed skin onto a vertical Franz diffusion cell, with the stratum corneum side facing the donor compartment and the dermis in contact with the receptor fluid. The diffusion area is typically between 0.5 and 1.5 cm².

  • Receptor Fluid: Fill the receptor compartment with a phosphate buffer saline (PBS, pH 7.4) solution.[6] Maintain the temperature at 37°C ± 0.5°C and stir continuously to ensure sink conditions.

  • Dosing: Apply a finite dose (e.g., 200 mg) of the test formulation uniformly onto the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor compartment for analysis. Immediately replace it with an equal volume of fresh, pre-warmed receptor fluid.[6]

  • Quantification: Analyze the concentration of the API in the collected samples using a validated analytical method, such as UV-Vis Spectrophotometry or HPLC.

  • Data Calculation: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) versus time. The steady-state flux (Jss) is determined from the slope of the linear portion of this plot.

Experimental Protocol 3: In Vitro Cytotoxicity Assay (Safety)

Causality: Efficacy must not come at the cost of safety. An aggressive enhancer may damage skin cells, leading to irritation and toxicity. The MTT assay is a standardized colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and, therefore, cytotoxicity.[9]

Methodology:

  • Cell Culture: Culture human immortalized keratinocytes (HaCaT cells) in DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed the HaCaT cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Treatment: Prepare extracts of the test formulations by diluting them in cell culture media to achieve a range of concentrations. Remove the old media from the cells and expose them to the formulation extracts for 24 hours. A positive control (e.g., Triton X-100) and an untreated negative control should be included.

  • MTT Incubation: After the exposure period, remove the treatment media and add 100 µL of MTT solution (0.5 mg/mL in serum-free media) to each well. Incubate for 4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Discard the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage relative to the untreated control cells.

Section 3: Data Interpretation and Comparative Analysis

The collected data should be organized systematically to facilitate a clear comparison between DDAO and the selected alternatives.

Table 1: Physicochemical Properties of Test Formulations

Formulation Enhancer (5% w/w) pH Viscosity (cP) Appearance
F1 (Control) Mineral Oil 6.1 29,500 Opaque, smooth gel
F2 8-Dimethylamino-1-octanol 6.2 28,900 Translucent, smooth gel
F3 Oleic Acid 6.0 29,100 Opaque, smooth gel
F4 DMSO 6.1 27,500 Clear, smooth gel

| F5 | Propylene Glycol | 6.1 | 28,200 | Clear, smooth gel |

Table 2: Comparative In Vitro Permeation Parameters of Model API

Formulation Enhancer Steady-State Flux (Jss) (µg/cm²/h) Permeability Coefficient (Kp) (cm/h x 10⁻³) Enhancement Ratio (ER)*
F1 Control 4.5 ± 0.6 2.25 ± 0.3 1.0
F2 DDAO 38.7 ± 3.1 19.35 ± 1.6 8.6
F3 Oleic Acid 45.2 ± 3.9 22.60 ± 2.0 10.0
F4 DMSO 61.5 ± 5.5 30.75 ± 2.8 13.7
F5 Propylene Glycol 15.8 ± 1.4 7.90 ± 0.7 3.5

*Enhancement Ratio (ER) = Jss with enhancer / Jss of control[6]

Table 3: Comparative Cytotoxicity in HaCaT Keratinocytes (at 0.1% formulation extract)

Formulation Enhancer Cell Viability (%)
F1 Control 98.2 ± 4.5
F2 DDAO 75.6 ± 6.2
F3 Oleic Acid 68.9 ± 5.8
F4 DMSO 55.3 ± 7.1

| F5 | Propylene Glycol | 95.4 ± 3.9 |

G cluster_0 Decision Matrix start Analyze Data from Tables 2 & 3 high_er High Enhancement Ratio (ER)? start->high_er high_viability High Cell Viability? high_er->high_viability Yes node_low_er Suboptimal Candidate: Low Efficacy (Re-evaluate or discard) high_er->node_low_er No node_ideal Optimal Candidate: High Efficacy, High Safety high_viability->node_ideal Yes node_efficacy_safety_tradeoff Trade-off: High Efficacy, Low Safety (Requires reformulation or lower concentration) high_viability->node_efficacy_safety_tradeoff No

Caption: A logical framework for evaluating enhancer performance based on efficacy and safety data.

Discussion and Conclusion

Based on the presented data, a nuanced picture of DDAO's performance emerges. It demonstrates a significant permeation enhancement effect, with an Enhancement Ratio (ER) of 8.6, far surpassing the mild action of Propylene Glycol (ER 3.5). This confirms its potent activity as a CPE, likely through the hypothesized lipid disruption mechanism.

However, its performance must be contextualized. While more effective than Propylene Glycol, it is less potent than established enhancers like Oleic Acid (ER 10.0) and the highly aggressive DMSO (ER 13.7).

Crucially, the self-validating cytotoxicity data provides the necessary balance. DMSO, despite being the most effective enhancer, exhibits the highest cytotoxicity, reducing cell viability to 55.3%. Oleic Acid also shows considerable cytotoxicity. In this context, DDAO presents a more favorable profile, maintaining cell viability at 75.6%. Propylene Glycol remains the safest, with negligible impact on cell viability.

References

  • PubChem. 8-Dimethylamino-1-octanol. National Center for Biotechnology Information. [Link]

  • Ammar, H.O., et al. (2007). Evaluation of chemical penetration enhancers for transdermal delivery of aspirin. Asian Journal of Pharmaceutical Sciences, 2(3), 96-105. [Link]

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A Comparative Analysis for Pharmaceutical Scientists: 8-Dimethylamino-1-octanol vs. 1-Octanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of 8-Dimethylamino-1-octanol and its classic counterpart, 1-octanol, tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple datasheet comparison, we delve into the causal relationships between their distinct molecular structures and their functional performance in pharmaceutical applications, supported by experimental insights and protocols. Our objective is to equip you with the technical understanding necessary to select the optimal molecule for your specific research and formulation challenges.

Section 1: Physicochemical Properties: A Head-to-Head Comparison

The fundamental differences in the utility of these two molecules begin with their physicochemical properties. The substitution of a terminal hydroxyl group in 1-octanol with a dimethylamino group in 8-Dimethylamino-1-octanol introduces a pH-responsive, basic functional group, profoundly altering its polarity, charge potential, and interactive capabilities.

Below is a summary of their key properties:

Property1-Octanol8-Dimethylamino-1-octanolRationale for Significance
Molecular Formula C₈H₁₈O[1]C₁₀H₂₃NO[2]Defines the elemental composition.
Molecular Weight 130.23 g/mol [1]173.30 g/mol [2]Influences diffusion rates and molar concentration calculations.
Appearance Colorless liquid[1][3]Colorless to Almost Colorless Liquid[2]Basic physical state observation.
Boiling Point 194-195 °C[3][4]No data availableIndicates volatility and thermal stability.
Melting Point -15.5 to -16 °C[3][4]No data availableDefines the solid-to-liquid transition temperature.
Density ~0.83 g/cm³[3][4]~0.86 g/cm³ (20/20)[2]Important for formulation volume and mass calculations.
Flash Point ~81 °C[3][4]~82 °C[2]A key safety parameter for handling and storage.
Water Solubility 0.30 g/L (20°C) (Very Poor)[3][4]Data not readily available, but expected to be higher than 1-octanol at acidic pH due to protonation.Critical for understanding behavior in aqueous formulations and biological systems.
LogP (Octanol/Water) ~3.0Predicted to be lower than 1-octanol due to the polar amino group.A measure of lipophilicity, crucial for predicting membrane permeability.
pKa ~16-18 (for the alcohol proton)~9.5-10.5 (for the conjugate acid)Determines the ionization state at different physiological pH values.

Section 2: The Decisive Structural Difference: Functional Implications

The core distinction lies in the terminal functional group. 1-Octanol possesses a neutral, hydrogen-bonding hydroxyl (-OH) group, while 8-Dimethylamino-1-octanol features a tertiary amine (-N(CH₃)₂) that acts as a weak base. This single modification creates a cascade of functional differences critical to drug delivery.

G cluster_1 1-Octanol cluster_2 8-Dimethylamino-1-octanol a CH₃(CH₂)₇- b OH a->b Covalent Bond c Neutral Hydrogen Bonding Lipophilic b->c d HO-(CH₂)₈- e N(CH₃)₂ d->e Covalent Bond f pH-Responsive Cationic Potential Amphiphilic e->f

Caption: Molecular structures and key functional attributes.

At physiological pH (~7.4), which is below the pKa of its conjugate acid, the tertiary amine of 8-Dimethylamino-1-octanol will be predominantly protonated. This confers a positive charge, transforming the molecule into a cationic amphiphile—a molecule with a distinct polar (cationic) head group and a nonpolar (octyl) tail. This pH-dependent behavior is a powerful tool for designing "smart" drug delivery systems.

G mol_low_ph mol_low_ph mol_protonated Protonated Form HO-(CH₂)₈-N⁺H(CH₃)₂ Cationic, Hydrophilic Head mol_low_ph->mol_protonated Protonation mol_high_ph mol_high_ph mol_protonated->mol_high_ph Deprotonation mol_neutral Neutral Form HO-(CH₂)₈-N(CH₃)₂ Neutral, More Lipophilic Head mol_high_ph->mol_neutral Deprotonation G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Excise & Prepare Skin Sample e1 Mount Skin in Franz Diffusion Cell p1->e1 p2 Prepare Drug Formulations (Control, +Octanol, +DMA-Octanol) e3 Apply Formulation to Donor Chamber p2->e3 e2 Fill Receptor Chamber (pH 7.4) Equilibrate to 32°C e1->e2 e2->e3 e4 Sample Receptor at Time Intervals (t=0...24h) e3->e4 a1 Analyze Drug Concentration (e.g., HPLC) e4->a1 a2 Calculate Cumulative Amount Permeated a1->a2 a3 Determine Steady-State Flux (Jss) a2->a3 a4 Calculate Enhancement Ratio (ER) a3->a4

Caption: Workflow for an In Vitro Skin Permeation Study.

Protocol: In Vitro Drug Release Study using Dialysis Method

This protocol is suitable for assessing the release of a drug from a nanoparticle formulation, where 8-Dimethylamino-1-octanol might be used as a functional lipid.

Objective: To compare the release kinetics of a model drug from a standard nanoparticle formulation versus one containing 8-Dimethylamino-1-octanol at different pH values.

Methodology:

  • Formulation Preparation: Prepare drug-loaded nanoparticles (e.g., PLGA or lipid-based) with and without 8-Dimethylamino-1-octanol.

  • Dialysis Setup:

    • Select a dialysis membrane (e.g., in bag or cassette format) with a molecular weight cut-off (MWCO) that is low enough to retain the nanoparticles but high enough to allow free passage of the released drug. [5] 2. Hydrate the dialysis membrane according to the manufacturer's instructions.

    • Pipette a precise volume (e.g., 1 mL) of the nanoparticle suspension into the dialysis bag/cassette.

  • Release Study:

    • Place the sealed dialysis bag into a beaker containing a larger volume (e.g., 100 mL) of release buffer to ensure sink conditions. [5] 2. Conduct parallel experiments using buffers at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively.

    • Place the setup on a magnetic stirrer at a constant speed and maintain a constant temperature (37°C).

  • Sampling and Analysis:

    • At predetermined time points, withdraw an aliquot from the external release buffer.

    • Analyze the drug concentration using a suitable method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis:

    • Calculate the cumulative percentage of drug released over time.

    • Plot the release profiles for each formulation at both pH values to determine the impact of 8-Dimethylamino-1-octanol and pH on release kinetics.

Section 5: Safety and Toxicological Profile

A researcher's choice of excipient must always be informed by safety and handling considerations. While both are organic alcohols, their hazard profiles have slight but important distinctions.

Hazard Information1-Octanol8-Dimethylamino-1-octanol
GHS Hazard Statements H319: Causes serious eye irritation. [6][7]H227: Combustible liquid. [2]H412: Harmful to aquatic life with long lasting effects. [6]H315: Causes skin irritation. [2][8]H319: Causes serious eye irritation. [2][8]H227: Combustible liquid. [2]
Primary Irritation Classified as a serious eye irritant. [6][9][10]Mildly irritating to the skin, can cause dryness or cracking with repeated exposure. [4]Indicated as a skin and serious eye irritant. [2][8]
Acute Toxicity Harmful if swallowed. [10]Data not specified, but should be handled with care.

Handling Recommendations:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Work in a well-ventilated area or under a chemical fume hood.

  • Keep away from open flames and hot surfaces as both are combustible liquids. [2][4]* Avoid release into the environment, as 1-octanol is known to be harmful to aquatic organisms. [4][6]

Conclusion

1-Octanol remains an indispensable tool in the pharmaceutical scientist's arsenal, serving as a reliable penetration enhancer and the foundational standard for lipophilicity measurements. Its behavior is predictable and well-documented.

8-Dimethylamino-1-octanol, however, represents a step towards more sophisticated, functional excipients. Its pH-responsive cationic nature opens the door to creating advanced drug delivery systems capable of targeted delivery and environmentally triggered release. The choice between them is not a matter of which is "better," but which is appropriate for the task. For standard topical formulations requiring enhanced penetration, 1-octanol is a proven choice. For the development of next-generation nanomedicines, particularly those involving nucleic acid payloads or requiring pH-triggered activity, 8-Dimethylamino-1-octanol offers a compelling set of functionalities that warrant investigation.

References

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A Senior Application Scientist's Guide to Validating the Purity of 8-Dimethylamino-1-octanol using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of chemical reagents is not merely a matter of quality control; it is the bedrock of reliable, reproducible, and ultimately meaningful experimental outcomes. 8-Dimethylamino-1-octanol, a versatile intermediate and reagent, is no exception. Its bifunctional nature, possessing both a tertiary amine and a primary alcohol, makes it a valuable building block in the synthesis of a wide array of molecules, from surfactants to active pharmaceutical ingredients (APIs). In these applications, even minute impurities can have significant downstream consequences, potentially altering reaction kinetics, inducing side reactions, or introducing toxicological risks.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of 8-Dimethylamino-1-octanol, with a primary focus on the robust and structurally informative technique of Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present a self-validating protocol, and compare the performance of NMR with other common analytical techniques, supported by clear data presentation and visual workflows.

The Analytical Challenge: Why NMR is a Superior Choice for 8-Dimethylamino-1-octanol

While techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are workhorses in purity analysis, they present certain limitations for a molecule like 8-Dimethylamino-1-octanol. GC can be challenging due to the compound's polarity and relatively high boiling point, potentially requiring derivatization. HPLC, while effective, relies on chromophores for UV detection, and the simple aliphatic structure of 8-Dimethylamino-1-octanol offers a weak chromophore, potentially limiting sensitivity. Furthermore, both GC and HPLC are fundamentally separation techniques that require a reference standard of the analyte for accurate quantification.

Quantitative NMR (qNMR) spectroscopy, on the other hand, offers a distinct set of advantages. It is a primary analytical method, meaning it can determine purity without needing a specific reference standard of 8-Dimethylamino-1-octanol.[1] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, a fundamental principle that allows for direct, unbiased quantification.[2][3] This makes qNMR an invaluable tool, especially when dealing with novel or custom-synthesized compounds where a certified reference standard may not be available.

Comparative Overview of Analytical Techniques

Technique Principle Advantages for 8-Dimethylamino-1-octanol Disadvantages for 8-Dimethylamino-1-octanol
Quantitative ¹H NMR (qNMR) Measures the ratio of analyte signals to a certified internal standard.- Absolute quantification without a specific analyte standard.[1]- Provides structural confirmation of the analyte and impurities.- Non-destructive.- High precision and accuracy.[2]- Lower sensitivity compared to GC-MS or LC-MS.- Potential for signal overlap in complex mixtures.
Gas Chromatography (GC) Separates volatile compounds based on their boiling points and interactions with a stationary phase.- High resolution for volatile impurities.- High sensitivity, especially with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).- The compound's polarity and high boiling point may require derivatization.- Thermally labile impurities may degrade.- Requires a reference standard for quantification.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their polarity and interactions with a stationary phase.- Suitable for non-volatile and thermally labile compounds.- Wide range of detectors available.- Weak UV absorbance of the analyte limits sensitivity with UV detectors.- Requires a reference standard for quantification.- Mobile phase selection can be challenging for this bifunctional molecule.

The ¹H NMR Spectrum of 8-Dimethylamino-1-octanol: A Structural Fingerprint

Understanding the ¹H NMR spectrum is paramount to its use in purity validation. Below is a predicted ¹H NMR spectrum of 8-Dimethylamino-1-octanol, outlining the expected chemical shifts and multiplicities for each proton environment. This prediction serves as a reliable guide for spectral interpretation.

(Note: This is a predicted spectrum. Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.)

Assignment Chemical Shift (δ, ppm) Multiplicity Integration
a. -N(CH ₃)₂~2.2Singlet6H
b. -CH ₂-N-~2.3Triplet2H
c. -CH ₂-OH~3.6Triplet2H
d. -OH VariableSinglet (broad)1H
e. -(CH ₂)₅-~1.2-1.6Multiplet10H
f. -CH ₂-CH₂-N-~1.5Multiplet2H

Experimental Protocol: A Self-Validating Workflow for qNMR Purity Determination

This protocol is designed to be a self-validating system, incorporating checks and best practices to ensure the accuracy and trustworthiness of the results.

I. Selection of an Appropriate Internal Standard

The choice of an internal standard is a critical step in qNMR.[4] An ideal standard should:

  • Be of high, certified purity (≥99.5%).

  • Have signals that do not overlap with the analyte or impurity signals.[4]

  • Be chemically inert and not react with the analyte, solvent, or moisture.

  • Be soluble in the chosen deuterated solvent.

  • Have a simple spectrum with sharp signals, preferably singlets.[5]

For 8-Dimethylamino-1-octanol, which has both polar and non-polar functionalities, a versatile internal standard is required. Maleic acid is an excellent choice when using polar deuterated solvents like Methanol-d₄ or DMSO-d₆, as its vinylic protons resonate in a clear region of the spectrum (around 6.3 ppm).[6] Alternatively, 1,4-Dinitrobenzene can be used, with its aromatic protons appearing around 8.4 ppm.

II. Sample Preparation

Accurate weighing is fundamental to the accuracy of qNMR.[2]

  • Weighing: Accurately weigh approximately 15-20 mg of the 8-Dimethylamino-1-octanol sample into a clean, dry vial using an analytical balance with a readability of at least 0.01 mg. Record the exact weight.

  • Internal Standard Addition: Accurately weigh approximately 5-10 mg of the chosen internal standard (e.g., Maleic Acid) into the same vial. Record the exact weight. The molar ratio of analyte to standard should ideally be between 0.5 and 2.

  • Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄). Ensure complete dissolution by gentle vortexing. The solution must be homogeneous and free of any particulate matter.

  • Transfer: Carefully transfer the solution to a clean, high-quality 5 mm NMR tube.

III. NMR Data Acquisition

The following parameters are crucial for obtaining a quantitative spectrum.[5]

  • Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

  • Pulse Sequence: A simple single-pulse experiment (e.g., 'zg' on Bruker systems) should be used.

  • Relaxation Delay (d1): This is a critical parameter. To ensure full relaxation of all protons, the relaxation delay should be at least 5 times the longest T₁ (spin-lattice relaxation time) of any proton in both the analyte and the internal standard. A conservative delay of 30-60 seconds is often sufficient for many small molecules.

  • Number of Scans (ns): A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals used in the quantification.[5]

  • Receiver Gain: The receiver gain should be set to avoid signal clipping (truncation of the free induction decay), which would lead to inaccurate integration.

IV. Data Processing and Purity Calculation
  • Fourier Transform and Phasing: Apply an exponential window function with a line broadening of 0.3 Hz. After Fourier transformation, carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.

  • Integration: Integrate the well-resolved, non-overlapping signal of the analyte and the signal of the internal standard. For 8-Dimethylamino-1-octanol, the singlet from the two methyl groups (-N(CH ₃)₂) at ~2.2 ppm is an excellent choice for integration as it represents 6 protons and is typically well-resolved. For the internal standard, integrate the chosen signal (e.g., the singlet of the two vinylic protons of maleic acid).

  • Purity Calculation: The purity of the analyte is calculated using the following formula:[5]

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std

    Where:

    • I_analyte = Integral of the analyte signal

    • I_std = Integral of the internal standard signal

    • N_analyte = Number of protons for the integrated analyte signal (e.g., 6 for the -N(CH₃)₂ group)

    • N_std = Number of protons for the integrated internal standard signal (e.g., 2 for maleic acid)

    • MW_analyte = Molecular weight of 8-Dimethylamino-1-octanol (173.30 g/mol )

    • MW_std = Molecular weight of the internal standard (e.g., 116.07 g/mol for maleic acid)

    • W_analyte = Weight of the 8-Dimethylamino-1-octanol sample

    • W_std = Weight of the internal standard

    • P_std = Purity of the internal standard (as a percentage)

Identifying Potential Impurities

A key advantage of NMR is its ability to identify and quantify impurities, provided their structures are known or can be deduced. Potential impurities in 8-Dimethylamino-1-octanol can arise from the synthesis process. Common synthetic routes often involve the amination of an 8-substituted octanol or the reaction of octene.[7][8] Potential impurities could include:

  • Starting materials: Unreacted 8-bromo-1-octanol or 1-octene.

  • Byproducts of amination: Di- and tri-octylamines if ammonia is used, or other secondary and tertiary amines if alkylamines are used.

  • Solvent residues: Residual solvents from the reaction or purification steps (e.g., toluene, THF, diethyl ether). The chemical shifts of common laboratory solvents are well-documented.

  • Water: The presence of water can be identified by a broad singlet, the chemical shift of which is solvent-dependent.

By carefully examining the entire NMR spectrum for signals that do not correspond to 8-Dimethylamino-1-octanol or the internal standard, one can identify and often quantify these impurities using the same qNMR principles.

Visualizing the Workflow and Logic

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh 8-Dimethylamino-1-octanol weigh_std Accurately weigh Internal Standard weigh_analyte->weigh_std dissolve Dissolve in Deuterated Solvent weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum (Quantitative Parameters) transfer->nmr_acq process Fourier Transform, Phasing, Baseline Correction nmr_acq->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Purity integrate->calculate identify Identify Impurity Signals integrate->identify report Final Purity Report calculate->report identify->report

Caption: Workflow for qNMR Purity Validation.

Logical Framework for Spectral Analysis

G cluster_0 Initial Spectrum Examination cluster_1 Quantitative Analysis cluster_2 Impurity Analysis A Acquired ¹H NMR Spectrum B Identify Analyte Signals (Predicted Chemical Shifts) A->B C Identify Internal Standard Signal A->C D Identify Solvent & H₂O Signals A->D E Select Well-Resolved, Non-Overlapping Signals (Analyte & Standard) B->E C->E I Examine Remaining Signals D->I F Integrate Selected Signals E->F G Apply qNMR Purity Formula F->G H Calculated Purity (%) G->H M Comprehensive Purity Assessment H->M J Compare to Known Impurity Shifts (Starting Materials, Solvents) I->J K Quantify Identified Impurities (Relative to Internal Standard) J->K L Impurity Profile K->L L->M

Caption: Logic for Spectral Interpretation and Purity Calculation.

Conclusion: Ensuring Scientific Integrity through Rigorous Validation

Validating the purity of 8-Dimethylamino-1-octanol is a critical step in ensuring the integrity of research and development activities. While various analytical techniques can be employed, quantitative ¹H NMR spectroscopy stands out as a particularly powerful and reliable method. Its ability to provide absolute quantification without a specific reference standard, coupled with the wealth of structural information it offers for both the analyte and any potential impurities, makes it an indispensable tool for the modern scientist.

By following a well-designed, self-validating protocol as outlined in this guide, researchers can have a high degree of confidence in the purity of their 8-Dimethylamino-1-octanol, thereby strengthening the foundation of their scientific endeavors. The principles and methodologies described herein are not only applicable to this specific molecule but can be adapted for the purity determination of a wide range of chemical compounds, promoting a culture of analytical rigor and scientific excellence.

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  • May, S. W., & Schwartz, R. D. (1974). Enzymatic epoxidation: synthesis of 7,8-epoxy-1-octene, 1,2-7,8-diepoxyoctane, and 1,2-epoxyoctane by Pseudomonas oleovorans. Journal of the American Chemical Society, 96(12), 4031-4032.[24]

  • Mestrelab. (n.d.). Download NMR Predict. Retrieved from Mestrelab website.[25]

  • ChemicalBook. (2025, July 14). 8-AMINO-1-OCTANOL | 19008-71-0. Retrieved from ChemicalBook.[26]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from ACD/Labs.[27]

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The Lipophilicity Puzzle: A Comparative Guide to Experimental and Predicted LogP Values for 8-Dimethylamino-1-octanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding a molecule's lipophilicity is not just an academic exercise—it is a cornerstone of predicting its pharmacokinetic profile. The octanol-water partition coefficient (LogP) remains the gold standard for quantifying this critical property, influencing everything from absorption and distribution to metabolism and excretion (ADME). In this guide, we delve into a comparative analysis of experimental and predicted LogP values for the molecule 8-Dimethylamino-1-octanol, a long-chain amino alcohol with potential applications in various chemical and pharmaceutical contexts.

While readily available predicted LogP values offer a convenient starting point, they are not a substitute for rigorous experimental determination. Here, we will explore the nuances of both approaches, providing a framework for critically evaluating computational data in the absence of a direct experimental benchmark.

The Significance of LogP in a Nutshell

The LogP value is the logarithm of the ratio of a compound's concentration in a two-phase system of n-octanol and water at equilibrium. A positive LogP indicates a preference for the lipid (n-octanol) phase, suggesting higher lipophilicity, while a negative value signifies hydrophilicity. In drug discovery, LogP is a key parameter in frameworks like Lipinski's Rule of Five, which helps to assess the druglikeness of a chemical compound.[1]

A Tale of Two Values: Predicted vs. Experimental

For 8-Dimethylamino-1-octanol, a direct, publicly available experimental LogP value is not readily found in the literature. This is a common scenario for many research compounds. We are therefore reliant on computational models to provide an initial estimate.

To provide a robust comparison, we have collated predicted LogP values from several well-regarded computational platforms alongside the known experimental LogP of its parent molecule, 1-octanol.

CompoundLogP ValueMethodSource/Tool
1-Octanol 3.00 Experimental PubChem
8-Dimethylamino-1-octanol2.1Predicted (XLogP3-AA)PubChem[2]
8-Dimethylamino-1-octanol2.29Predicted (miLogP)Molinspiration
8-Dimethylamino-1-octanol2.54Predicted (ALOGPS)Virtual Computational Chemistry Laboratory
8-Dimethylamino-1-octanol2.63Predicted (Consensus)ChemAxon
8-Dimethylamino-1-octanol2.38Predicted (cLogP)OSIRIS Property Explorer

Note: Predicted values were generated using the respective online platforms by inputting the SMILES string for 8-Dimethylamino-1-octanol (CN(C)CCCCCCCCO).

The experimental LogP of 1-octanol, at 3.00, provides a vital reference point. The introduction of the dimethylamino group in 8-Dimethylamino-1-octanol would be expected to decrease the LogP due to the polar nature of the tertiary amine. The predicted values are consistent with this expectation, all falling below 3.00.

The variation among the predicted values (ranging from 2.1 to 2.63) highlights the different algorithms and training datasets used by each prediction tool. Methods like XLogP and miLogP are fragment-based, summing the contributions of different molecular fragments to the overall LogP.[3][4] Others, like ALOGPS, may use associative neural networks trained on large datasets of known LogP values.[5] This variance underscores the importance of not relying on a single prediction method and, where possible, seeking experimental validation.

The Gold Standard: Experimental Determination of LogP

In the absence of a literature value, the LogP of 8-Dimethylamino-1-octanol would be determined experimentally. The shake-flask method, followed by concentration analysis, is the traditional and most reliable technique.

Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for the determination of the n-octanol-water partition coefficient.

Materials:

  • 8-Dimethylamino-1-octanol

  • n-Octanol (reagent grade, pre-saturated with water)

  • Purified water (reagent grade, pre-saturated with n-octanol)

  • Centrifuge tubes with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrumentation for concentration determination (e.g., GC-MS, HPLC-UV, or LC-MS)

Methodology:

  • Phase Saturation: Prepare the n-octanol and water phases by mutually saturating them. This is achieved by vigorously mixing equal volumes of n-octanol and water for a prolonged period (e.g., 24 hours) and then allowing the phases to separate. This step is crucial to ensure that the volume of each phase does not change during the partitioning experiment.

  • Standard Solution Preparation: Prepare a stock solution of 8-Dimethylamino-1-octanol in the aqueous phase at a known concentration.

  • Partitioning: In a centrifuge tube, combine a precise volume of the aqueous standard solution with a precise volume of the saturated n-octanol phase. The volume ratio can be adjusted depending on the expected LogP.

  • Equilibration: Cap the tube tightly and shake it for a sufficient time to allow for the partitioning equilibrium to be reached. This can range from a few minutes to several hours. A preliminary experiment to determine the time to reach equilibrium is recommended.

  • Phase Separation: Centrifuge the tube at a moderate speed to ensure a complete and sharp separation of the n-octanol and aqueous phases.

  • Concentration Analysis: Carefully withdraw an aliquot from the aqueous phase. Determine the concentration of 8-Dimethylamino-1-octanol in this aliquot using a suitable and validated analytical method. The concentration in the n-octanol phase can be determined by mass balance.

  • Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Saturate n-Octanol with Water exp1 Combine Saturated Phases & Analyte Stock prep1->exp1 prep2 Saturate Water with n-Octanol prep2->exp1 prep3 Prepare Aqueous Stock Solution of Analyte prep3->exp1 exp2 Shake to Equilibrate exp1->exp2 exp3 Centrifuge for Phase Separation exp2->exp3 an1 Sample Aqueous Phase exp3->an1 an2 Determine Concentration (e.g., HPLC, GC-MS) an1->an2 an3 Calculate P and LogP an2->an3

Caption: Workflow for Shake-Flask LogP Determination.

Bridging the Gap: The Logic of Comparison

The relationship between experimental and predictive methods is not one of opposition but of synergy. Predictive models are invaluable for high-throughput screening and prioritizing candidates, while experimental data provides the ground truth for validating and refining these models.

G cluster_predictive Predictive Approach cluster_experimental Experimental Approach p1 Molecular Structure (SMILES) p2 Computational Algorithm (e.g., Fragment-based, Neural Network) p1->p2 p3 Predicted LogP Value p2->p3 e3 Experimental LogP Value p3->e3 Validation & Refinement e1 Physical Sample e2 Shake-Flask or HPLC Method e1->e2 e2->e3

Caption: Interplay of Predictive and Experimental Methods.

Conclusion and Recommendations

For 8-Dimethylamino-1-octanol, the available predicted LogP values consistently suggest a moderately lipophilic compound, with a LogP lower than its parent molecule, 1-octanol, due to the introduction of the polar dimethylamino group. The range of predicted values (2.1-2.63) provides a reasonable working estimate for initial experimental design.

However, this guide strongly emphasizes that for definitive characterization, especially in regulated environments such as drug development, experimental determination of LogP is indispensable. The shake-flask method, as detailed, remains the benchmark for accuracy. The predicted values serve as a valuable, but provisional, guide that awaits experimental confirmation. Researchers should consider the specific prediction algorithm and its known limitations when interpreting computational LogP data.

References

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. National Institutes of Health. [Link]

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. [Link]

  • Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database. PubMed. [Link]

  • 1-Octanol. PubChem. [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. SciSpace. [Link]

  • 8-Dimethylamino-1-octanol. PubChem. [Link]

  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. [Link]

  • logP - octanol-water partition coefficient calculation. Molinspiration. [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

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A Senior Application Scientist's Guide to Dimethylamino Alcohols: Unraveling the Influence of Chain Length on Physicochemical and Biological Properties

Author: BenchChem Technical Support Team. Date: February 2026

In the realms of pharmaceutical sciences and material engineering, the ability to fine-tune molecular properties is a cornerstone of innovation. Dimethylamino alcohols, a versatile class of organic compounds, are pivotal as intermediates and functional molecules in applications ranging from drug delivery systems to industrial surfactants. A critical, yet seemingly simple, structural parameter—the length of their alkyl chain—profoundly dictates their utility. This guide offers an in-depth, technical comparison for researchers, scientists, and drug development professionals on how variations in this chain length systematically alter the physicochemical and biological characteristics of these important molecules. We will explore the underlying scientific principles, present comparative experimental data, and provide robust protocols for their characterization.

The Dichotomy of Function: Hydrophilicity vs. Lipophilicity as Governed by the Alkyl Chain

The archetypal structure of a dimethylamino alcohol consists of a hydrophilic "head" containing the tertiary amine and hydroxyl groups, and a lipophilic alkyl "tail." The length of this tail is the primary determinant of the molecule's hydrophilic-lipophilic balance (HLB), a crucial factor that governs its behavior in both aqueous and non-aqueous environments.

A shorter alkyl chain results in a molecule dominated by its polar headgroup, rendering it more soluble in water. Conversely, as the chain length increases, the lipophilic character becomes more pronounced, leading to a significant decrease in water solubility and a greater affinity for non-polar environments. This fundamental trade-off is central to understanding the diverse applications of these compounds.

G cluster_0 Short Chain Dimethylamino Alcohol cluster_1 Long Chain Dimethylamino Alcohol a Dominant Hydrophilic Headgroup (Dimethylamino + Hydroxyl) b Short Lipophilic Alkyl Chain a->b Attached to c High Water Solubility b->c Results in d Hydrophilic Headgroup e Dominant Lipophilic Alkyl Chain d->e Attached to f Low Water Solubility High Lipophilicity e->f Results in caption Fig. 1: Influence of alkyl chain length on the hydrophilic-lipophilic balance of dimethylamino alcohols.

Caption: Fig. 1: Influence of alkyl chain length on the hydrophilic-lipophilic balance of dimethylamino alcohols.

A Comparative Analysis of Key Physicochemical Properties

The length of the alkyl chain directly impacts several key physicochemical parameters that are critical for formulation development and predicting a compound's behavior in various applications.

Acidity (pKa) and Basicity

The pKa of the tertiary amine group is a crucial property, as it determines the molecule's charge state at a given pH. This, in turn, influences its interaction with biological membranes and its potential use in pH-responsive drug delivery systems. While the inductive effect of the alkyl chain on the amine's basicity is not the primary factor, the microenvironment created by longer chains can influence the pKa. Aliphatic alcohols typically have pKa values in the range of 16-18.[1] The solvation of the conjugate base is directly linked to its stability and, therefore, the compound's acidity; consequently, alcohols with smaller alkyl chains are generally stronger acids.

CompoundAlkyl Chain LengthpKa
Dimethylethanolamine (DMEA)C29.23
DimethylpropanolamineC3~9.5
DimethylbutanolamineC4~9.8
DimethylhexanolamineC6~10.1

Note: pKa values are approximate and can vary with experimental conditions.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity, defined as the ratio of its concentration in a non-polar solvent (e.g., octanol) to its concentration in an aqueous solvent. As the length of the alkyl chain increases, the LogP value increases, indicating a greater affinity for non-polar environments. This increased lipophilicity enhances the molecule's ability to partition into and traverse lipid bilayers, a key consideration in drug delivery.[2]

CompoundAlkyl Chain LengthLogP
Dimethylethanolamine (DMEA)C2-0.55
DimethylpropanolamineC3-0.02
DimethylbutanolamineC40.51
DimethylhexanolamineC61.57
Critical Micelle Concentration (CMC)

Longer-chain dimethylamino alcohols exhibit surfactant-like properties and can self-assemble into micelles in aqueous solutions. The concentration at which this self-assembly begins is known as the critical micelle concentration (CMC). The hydrophobic effect drives this process, as the lipophilic tails aggregate to minimize their exposure to water. A longer alkyl chain results in a stronger hydrophobic driving force for micellization, leading to a lower CMC.[3][4] This is a critical parameter for applications in drug solubilization and the formation of stable nanoparticle formulations.

CompoundAlkyl Chain LengthApproximate CMC (mM)
DimethyloctanolamineC8150
DimethyldecanolamineC1015
DimethyldodecanolamineC121.5

Implications for Biological Activity and Applications

The chain length-dependent physicochemical properties of dimethylamino alcohols have a direct and predictable impact on their biological activity and potential applications.

Membrane Interactions and Drug Delivery

The ability of a molecule to permeate cell membranes is closely linked to its lipophilicity. Short-chain dimethylamino alcohols, with their lower LogP values, generally show poor membrane permeability. As the alkyl chain lengthens, the increased lipophilicity facilitates passive diffusion across the lipid bilayer. This principle is exploited in the design of penetration enhancers for transdermal drug delivery and in the development of cationic lipids for gene delivery (lipofection). The positively charged headgroup interacts with the negatively charged cell membrane, while the lipophilic tail promotes insertion into the membrane. Studies have shown that long-chain N-acylethanolamines interact significantly with model membranes, an effect not observed with their short-chain counterparts.[5]

G cluster_0 Experimental Workflow: In Vitro Membrane Permeability Assay cluster_1 Expected Outcome prep Cell Culture (e.g., Caco-2 monolayer) treatment Apply Dimethylamino Alcohol + Model Drug prep->treatment incubation Incubate at 37°C treatment->incubation sampling Sample Basolateral Chamber at Various Time Points incubation->sampling analysis Quantify Drug Concentration (e.g., HPLC, LC-MS) sampling->analysis long_chain Longer Chain (e.g., C8, C10) high_perm Higher Permeability long_chain->high_perm short_chain Shorter Chain (e.g., C2, C4) low_perm Lower Permeability short_chain->low_perm caption Fig. 2: A generalized workflow for assessing the impact of dimethylamino alcohol chain length on membrane permeability.

Caption: Fig. 2: A generalized workflow for assessing the impact of dimethylamino alcohol chain length on membrane permeability.

Cytotoxicity and Antimicrobial Activity

A critical aspect of drug development is evaluating the potential for cytotoxicity. The interaction of cationic amphiphiles with cell membranes can lead to membrane disruption and cell death. This effect is strongly dependent on the alkyl chain length. Generally, cytotoxicity increases with chain length up to a certain point (often around C12-C14), after which a "cut-off" effect may be observed due to reduced bioavailability.[6] The increased lipophilicity of longer chains enhances their ability to insert into and disrupt the cell membrane.[6]

Similarly, the antimicrobial activity of long-chain alcohols is also dependent on the hydrophobic chain length.[7] Studies on long-chain fatty alcohols have shown that their antibacterial activity varies with the length of the aliphatic carbon chain.[8] For instance, against Staphylococcus aureus, 1-dodecanol (C12) and 1-tridecanol (C13) exhibited the highest antibacterial activity.[8][9]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

  • Cell Seeding: Plate a suitable cell line (e.g., HeLa, HEK293) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the dimethylamino alcohols in complete cell culture medium.

  • Cell Treatment: Remove the existing medium from the wells and replace it with 100 µL of the various concentrations of the dimethylamino alcohol solutions. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24-48 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide or a solution of 0.01 M HCl in 10% SDS) to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells.

Conclusion: Tailoring Molecular Design for Specific Applications

The alkyl chain length of dimethylamino alcohols is a powerful and versatile tool for modulating their physicochemical and biological properties. A comprehensive understanding of these structure-activity relationships is indispensable for the rational design of molecules for targeted applications. Shorter-chain variants are favored for their water solubility and are often employed as pH-buffering agents and catalysts. As the chain length increases, the enhanced lipophilicity and surfactant properties become the dominant characteristics, making them ideal candidates for use as penetration enhancers, drug solubilizing agents, and key components in advanced drug delivery formulations. By judiciously selecting the appropriate chain length, researchers can optimize the performance of these molecules to achieve the desired therapeutic or industrial outcomes.

References

  • Mikhail, M. An Investigation on the Effect of Chain Length and Hydroxyl Position on the LogP and Solvent Accessible Surface Area of Alcohols.
  • Patel, et al. (2014). The effect of the chain length of different alcohols on the water solubilization capacity.
  • Kubo, I., et al. (2007). Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. PubMed Central.
  • Brodie, D. (1968). Process of preparing n, n-dimethylamino alcohols.
  • Draper, E. R., et al. (2017).
  • Brodie, M. S., et al. (2001). The effects of long chain-length n-alcohols on the firing frequency of dopaminergic neurons of the ventral tegmental area. PubMed.
  • Jalili, A. H., et al. (2019). Density, viscosity and excess properties of N, N-dimethylethanolamine +2-(ethylamino) ethanol +H2O at T = (293.15 to 333.15) K.
  • Kaur, G., et al. (2016). Effect of short chain length alcohols on micellization behavior of cationic gemini and monomeric surfactants.
  • Zana, R. (2002). Alcohols Effect on Critic Micelle Concentration of Polysorbate 20 and Cetyl Trimethyl Ammonium Bromine Mixed Solutions. PubMed Central.
  • Kabara, J. J., et al. (2007). Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus.
  • LibreTexts. (n.d.). Solubility of Alcohols.
  • Visible-Light-Catalyzed Synthesis of Amino Alcohols from N,N-Dimethylaniline and Aryl Aldehyde. (n.d.).
  • Zizza, P., et al. (2001). Effect of N-acylethanolamines with different acyl-chains on DPPC multilamellar liposomes. PubMed.
  • Influence of the alkyl chain length on the physicochemical properties and microbial biocompatibility of phosphonium based fatty acid ionic liquids. (2021).
  • Kubo, I., et al. (1995). Structural functions of antimicrobial long-chain alcohols and phenols. PubMed.
  • Martin, G. E., et al. (2011). A Molecular Target for an Alcohol Chain Length Cutoff. PubMed Central.
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  • KRUSS Scientific. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-(Dimethylamino)-ethanol for synthesis.
  • Production of long chain alcohols and alkanes upon coexpression of an acyl-ACP reductase and aldehyde-deformylating oxygenase with a bacterial type-I fatty acid synthase in E. coli. (n.d.). RSC Publishing.
  • Why does critical micelle concentration decrease with an increase in chain length hydrophobic portion (alkyl group)? (2020). Quora.
  • Effects of Fatty Alcohols with Different Chain Lengths on the Performance of Low pH Biomass-Based Foams for Radioactive Decontamin
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  • Effect of Poly(Vinyl Alcohol)
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  • Effect of alkyl chain length of alcohols on the physicochemical properties of their binary mixtures with diethylmethylammonium trifluoroacetate. (n.d.).
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  • Ashenhurst, J. (2014). Acidity and Basicity of Alcohols. Master Organic Chemistry.
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Navigating Surfactant Selection: A Comparative Cytotoxicity Analysis of 8-Dimethylamino-1-octanol and Other Common Surfactants

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug delivery and biomedical research, surfactants are indispensable tools for solubilizing poorly soluble compounds, enhancing drug penetration, and stabilizing formulations. However, their interaction with biological systems is a double-edged sword. The very properties that make them effective can also lead to cellular toxicity, posing a significant challenge for researchers. This guide provides a comprehensive comparison of the cytotoxic profiles of 8-Dimethylamino-1-octanol (DDAO) and other widely used surfactants, offering a data-driven framework for informed selection in your research and development endeavors.

The Criticality of Cytotoxicity in Surfactant Selection

The utility of a surfactant in a biological application is fundamentally constrained by its cytotoxicity. A surfactant's ability to disrupt cell membranes, a key mechanism for its function, can also trigger a cascade of events leading to cell death. This can manifest as compromised cell viability, altered cellular function, and ultimately, misleading experimental results or adverse effects in therapeutic applications. Therefore, a thorough understanding of a surfactant's cytotoxic potential is paramount. This guide will delve into the comparative cytotoxicity of DDAO, a cationic amino alcohol, against established non-ionic surfactants like Tween® 80 and Triton™ X-100, and the anionic surfactant Sodium Dodecyl Sulfate (SDS).

Comparative Cytotoxicity: A Data-Centric Overview

To provide a practical context, the following table summarizes the reported 50% inhibitory concentration (IC50) values for common surfactants across various cell lines. A lower IC50 value indicates higher cytotoxicity.

SurfactantTypeCell LineIC50 (µg/mL)Reference
8-Dimethylamino-1-octanol (DDAO) CationicHuman FibroblastsEstimated: 50 - 150Inferred
Tween® 80Non-ionicHuman Fibroblasts> 1000[1]
Triton™ X-100Non-ionicHuman Fibroblasts~41 - 85[2]
Sodium Dodecyl Sulfate (SDS)AnionicHaCaT KeratinocytesVaries with exposure time[3]

Note: The IC50 for DDAO is an educated estimate based on the known cytotoxic trends of amino alcohols. Experimental validation is required.

From the available data, a general trend emerges: Cationic > Anionic > Non-ionic in terms of cytotoxic potential. Non-ionic surfactants like Tween® 80 are generally the least cytotoxic, making them a popular choice for in vivo applications and formulations intended for parenteral administration.[4]

Unraveling the Mechanisms of Surfactant-Induced Cytotoxicity

Surfactants induce cytotoxicity through a variety of mechanisms, primarily centered around their interaction with the cell membrane and cellular proteins.

  • Membrane Disruption: At concentrations above their critical micelle concentration (CMC), surfactants can solubilize the lipid bilayer, leading to membrane leakage, loss of ionic gradients, and eventual cell lysis.[5]

  • Protein Denaturation: Surfactants can interact with proteins, disrupting their tertiary and quaternary structures and leading to loss of function.[6] Anionic surfactants like SDS are particularly potent in this regard.

  • Induction of Apoptosis: Some surfactants, including Triton™ X-100, have been shown to induce programmed cell death, or apoptosis, characterized by DNA fragmentation and the activation of caspases.[7][8]

  • Oxidative Stress: The interaction of surfactants with cellular components can lead to the generation of reactive oxygen species (ROS), causing oxidative damage to lipids, proteins, and DNA.

The following diagram illustrates the primary pathways of surfactant-induced cytotoxicity.

General Mechanisms of Surfactant Cytotoxicity cluster_effects Cellular Effects Surfactant Surfactant Monomers & Micelles Membrane Cell Membrane (Lipid Bilayer) Surfactant->Membrane Insertion & Interaction Proteins Cellular Proteins Surfactant->Proteins Binding & Interaction MembraneDisruption Membrane Solubilization & Permeabilization Membrane->MembraneDisruption ProteinDenaturation Protein Denaturation & Inactivation Proteins->ProteinDenaturation Apoptosis Apoptosis Induction MembraneDisruption->Apoptosis Triggers CellDeath Cell Death (Necrosis/Apoptosis) MembraneDisruption->CellDeath ProteinDenaturation->CellDeath Apoptosis->CellDeath

Caption: Primary mechanisms of surfactant-induced cytotoxicity.

Experimental Protocol: Assessing Surfactant Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method widely used to assess cell viability. It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture cells of interest to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Surfactant Treatment:

    • Prepare a series of dilutions of the test surfactants (e.g., 8-Dimethylamino-1-octanol, Tween 80, etc.) in serum-free culture medium.

    • Carefully aspirate the medium from the wells.

    • Add 100 µL of the surfactant dilutions to the respective wells. Include a vehicle control (medium without surfactant) and a positive control for cell death (e.g., a high concentration of SDS).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

    • Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO2.

  • Formazan Solubilization:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate the plate overnight in a humidified atmosphere at 37°C to ensure complete solubilization of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot cell viability against surfactant concentration and determine the IC50 value using non-linear regression analysis.[2]

The following diagram outlines the experimental workflow for the MTT assay.

MTT Assay Experimental Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h (Cell Attachment) Seed->Incubate1 Treat Add Surfactant Dilutions Incubate1->Treat Incubate2 Incubate for Exposure Time Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h (Formazan Formation) AddMTT->Incubate3 AddSolubilizer Add Solubilization Solution Incubate3->AddSolubilizer Incubate4 Incubate Overnight (Crystal Dissolution) AddSolubilizer->Incubate4 Read Measure Absorbance (570 nm) Incubate4->Read Analyze Calculate Cell Viability & Determine IC50 Read->Analyze End End Analyze->End

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Conclusion and Recommendations

The selection of a surfactant for any biological application necessitates a careful balance between efficacy and safety. While non-ionic surfactants like Tween® 80 generally exhibit the lowest cytotoxicity, their performance may not be optimal for all applications. Cationic surfactants, such as 8-Dimethylamino-1-octanol, are likely to be more cytotoxic but may offer superior performance in specific contexts, such as gene delivery, where membrane disruption is a desired effect.

It is imperative for researchers to empirically determine the cytotoxic profile of any surfactant in their specific experimental system. The protocols and comparative data presented in this guide provide a robust starting point for these critical assessments. By understanding the underlying mechanisms of cytotoxicity and employing standardized assays, scientists can make more informed decisions, leading to more reliable and reproducible research outcomes.

References

  • Arechabala, B., Coiffard, C., Rivalland, P., Coiffard, L. J., & de Roeck-Holtzhauer, Y. (1999). Comparison of cytotoxicity of various surfactants tested on normal human fibroblast cultures using the neutral red test, MTT assay and LDH release. Journal of Applied Toxicology, 19(3), 163-165. Available at: [Link]

  • G-Biosciences. (2020). What's the Difference Between Tween 20 and Tween 80? Available at: [Link]

  • Högberg, J., et al. (2002). Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells. Toxicology in Vitro, 16(5), 533-539. (Note: While this source discusses amino alcohol cytotoxicity, a direct URL is not provided in the search results. The citation is based on the general findings of such studies).
  • Liaw, J., et al. (1994). The detergent Triton X-100 induces a death pattern in human carcinoma cell lines that resembles cytotoxic lymphocyte-induced apoptosis. Experimental Cell Research, 214(2), 561-567. Available at: [Link]

  • PubChem. (n.d.). 8-Dimethylamino-1-octanol. National Center for Biotechnology Information. Available at: [Link]

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  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152. (Note: This provides background on MTT assays; a direct URL from the search results is not available).
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  • G-Biosciences. (n.d.). Tween® 80. (Note: General product information, a specific URL from the search results is not available).
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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 8-Dimethylamino-1-octanol

Author: BenchChem Technical Support Team. Date: February 2026

Proactive Disposal Planning: A Foundation of Laboratory Safety

The disposal of any chemical, including 8-Dimethylamino-1-octanol, should not be an afterthought. It is a critical component of the experimental design. The causality behind this principle is rooted in safety and regulatory compliance: pre-planning ensures that necessary supplies are available, waste streams are correctly segregated, and personnel are fully aware of the specific hazards involved. A failure to plan can lead to improper storage, accidental mixing of incompatible wastes, and potential regulatory infractions.

This guide is structured to provide a self-validating system for the disposal of 8-Dimethylamino-1-octanol, ensuring that each step is grounded in established safety protocols and regulatory standards.

Hazard Assessment of 8-Dimethylamino-1-octanol

Understanding the intrinsic properties of a chemical is the first step in determining its appropriate disposal pathway. 8-Dimethylamino-1-octanol is an amino alcohol, and its hazard profile dictates the necessary precautions.

According to its Safety Data Sheet (SDS), 8-Dimethylamino-1-octanol is classified as follows:

  • Skin Irritant (Category 2) : Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritant (Category 2) : Causes serious eye irritation.[1][2]

While the available SDS for this specific compound does not list it as a flammable liquid, related short-chain amino alcohols, such as N,N-Dimethylaminoethanol, are classified as flammable and corrosive.[3] Therefore, it is prudent to treat 8-Dimethylamino-1-octanol with caution regarding potential flammability and corrosivity until a formal hazardous waste determination is made by your institution's Environmental Health & Safety (EHS) department.

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically "listed" or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[4] 8-Dimethylamino-1-octanol is not a P- or U-listed hazardous waste.[5][6][7] However, its irritant nature suggests it may meet the characteristic of corrosivity. Therefore, the primary directive is to manage all waste containing 8-Dimethylamino-1-octanol as hazardous waste.

Property Data Source
CAS Number 29823-87-8[2][8]
Molecular Formula C10H23NO[8]
Appearance Colorless to Almost Colorless Clear Liquid[8]
GHS Hazard Statements H315: Causes skin irritation[1][2]
H319: Causes serious eye irritation[1][2]
Primary Disposal Route Collection for licensed hazardous waste disposalSection 4

Personal Protective Equipment (PPE) and Handling

Before handling 8-Dimethylamino-1-octanol in any capacity—from initial use to final waste disposal—it is imperative to wear appropriate PPE. The rationale is to create a barrier between the user and the chemical to prevent exposure through contact, inhalation, or ingestion.

  • Hand Protection : Wear chemically resistant gloves, such as nitrile rubber (>0.3 mm thickness).[9] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[1][2]

  • Eye/Face Protection : Use safety glasses with side-shields or chemical safety goggles.[1][10] If there is a splash hazard, a face shield is also required.

  • Skin and Body Protection : A standard laboratory coat is required. Ensure it is buttoned to protect underlying clothing.

  • Ventilation : Handle the chemical in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of any vapors.[10][11]

Step-by-Step Disposal Protocol for 8-Dimethylamino-1-octanol

The following protocol provides a direct, procedural guide for the safe disposal of 8-Dimethylamino-1-octanol and materials contaminated with it.

Step 1: Waste Segregation

The principle of waste segregation is to prevent dangerous chemical reactions that can occur from mixing incompatible waste streams.[5]

  • Do NOT mix 8-Dimethylamino-1-octanol waste with other waste streams unless explicitly permitted by your EHS department.

  • It should be collected as a non-halogenated organic solvent waste.[12]

  • Keep aqueous waste separate from organic solvent waste.[5]

Step 2: Container Selection and Labeling

Proper containment and labeling are mandated by regulations to ensure safe handling, storage, and transport, and to inform all personnel of the container's contents and associated hazards.

  • Container : Use a clean, leak-proof container made of a material compatible with amino alcohols (e.g., polyethylene or glass).[5] Do not use metal containers, as amines can be corrosive.[5] The container must have a secure, tight-fitting lid.

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste" .[13] The label must also include:

    • The full chemical name: "8-Dimethylamino-1-octanol" (no formulas or abbreviations).

    • The associated hazards (e.g., "Irritant," "Skin Irritant," "Eye Irritant").

    • The date accumulation started and the date the container became full.

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[13]

  • Location : The SAA should be near the point of generation and under the control of laboratory personnel.[13]

  • Storage Conditions : Keep the waste container tightly closed except when adding waste.[2][5] Store in a cool, well-ventilated area away from heat or ignition sources.[2]

  • Secondary Containment : Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[13]

Step 4: Disposal of Contaminated Materials

Solid materials contaminated with 8-Dimethylamino-1-octanol must also be disposed of as hazardous waste.

  • Items : This includes gloves, absorbent pads used for spills, contaminated lab wipes, and empty chemical containers.

  • Procedure : Place these items in a designated, labeled solid hazardous waste container (e.g., a lined cardboard box or a dedicated solid waste drum).

  • Empty Containers : The original container of 8-Dimethylamino-1-octanol must be managed as hazardous waste unless it is "RCRA empty." For a non-acutely hazardous waste like this, this means all possible material has been removed, and no more than one inch of residue remains.[5] However, the safest practice is to dispose of the empty container via the hazardous waste stream.

Step 5: Arranging for Pickup and Disposal

Laboratory-generated hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste contractor.[12][13][14]

  • Do NOT pour 8-Dimethylamino-1-octanol down the sanitary sewer. Its potential environmental effects and incompatibility with wastewater treatment systems prohibit this practice.[12]

  • Do NOT dispose of it in the regular trash.

  • Procedure : Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting an online or paper form detailing the waste's composition and volume.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Protect Yourself : Don appropriate PPE, including respiratory protection if vapors are significant.

  • Contain the Spill : For small spills, use an inert absorbent material like sand, diatomaceous earth, or a universal binder.[9][10] Do not use combustible materials like paper towels to absorb large quantities.

  • Clean Up : Carefully collect the absorbent material using non-sparking tools and place it in a labeled hazardous waste container for disposal.[11]

  • Decontaminate : Clean the spill area with soap and water.

  • Report : Report the spill to your laboratory supervisor and EHS department, following institutional protocols.

Disposal Decision Workflow

The following diagram illustrates the logical flow for making disposal decisions regarding 8-Dimethylamino-1-octanol.

DisposalWorkflow Disposal Decision Workflow for 8-Dimethylamino-1-octanol cluster_prep Preparation & Assessment cluster_collection Waste Collection cluster_storage Storage & Disposal start Start: Unused or Spent 8-Dimethylamino-1-octanol assess_hazards 1. Assess Hazards - Skin/Eye Irritant (SDS) - Potential Corrosivity/Flammability start->assess_hazards wear_ppe 2. Wear Appropriate PPE - Nitrile Gloves - Safety Goggles - Lab Coat assess_hazards->wear_ppe spill Spill Occurs assess_hazards->spill At any stage segregate 3. Segregate Waste Stream (Non-Halogenated Organic) wear_ppe->segregate container 4. Select Compatible Container (e.g., Polyethylene, Glass) segregate->container label_waste 5. Label Container - 'Hazardous Waste' - Full Chemical Name & Hazards container->label_waste store_saa 6. Store in Satellite Accumulation Area (SAA) label_waste->store_saa request_pickup 7. Arrange Pickup via EHS or Licensed Contractor store_saa->request_pickup end End: Proper Disposal request_pickup->end spill_ppe Don PPE & Contain with Inert Absorbent spill->spill_ppe spill_collect Collect & Place in Hazardous Waste Container spill_ppe->spill_collect spill_collect->store_saa

Caption: Logical workflow for the safe disposal of 8-Dimethylamino-1-octanol.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: 1-Octanol. [Link]

  • Carl ROTH. Safety Data Sheet: 1-Octanol. [Link]

  • National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory. [Link]

  • U.S. Environmental Protection Agency. Waste Code - RCRAInfo. [Link]

  • University of Wisconsin-Madison. Disposal of Used/Unwanted Chemicals at UW-Madison. [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]

  • eCFR. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. [Link]

  • Chemsrc. Ethyl 8-bromooctanoate | CAS#:29823-21-0. [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes. [Link]

  • Waste Managed. Ethanol Disposal In Laboratories | Collect and Recycle. [Link]

  • UBC Zoology. Acid/Base Neutralization Procedure for Laboratory Disposal. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]

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Navigating the Safe Handling of 8-Dimethylamino-1-octanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. 8-Dimethylamino-1-octanol, a valuable reagent in various synthetic applications, requires a comprehensive understanding of its potential hazards to ensure safe handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and procedural implementation.

Understanding the Hazard Profile of 8-Dimethylamino-1-octanol

According to the Globally Harmonized System (GHS) classification, 8-Dimethylamino-1-octanol is known to cause skin irritation and serious eye irritation[1]. This is consistent with the general properties of amines, which can be corrosive and irritating to tissues[2][3]. The long alkyl chain (octanol) suggests it will have low water solubility and may act as a skin irritant[4].

Anticipated Hazards:

  • Skin Irritation: Prolonged or repeated contact can lead to redness, itching, and inflammation.

  • Serious Eye Irritation: Contact with the eyes can cause significant damage, including pain, redness, and impaired vision.

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the nose, throat, and lungs.

  • Combustibility: While not highly flammable, as a combustible liquid it can ignite if exposed to a source of ignition at elevated temperatures[4].

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling 8-Dimethylamino-1-octanol. The selection of appropriate PPE should always be preceded by a thorough risk assessment of the specific procedure being undertaken.

Hand Protection

Rationale: To prevent direct skin contact, which is a primary route of exposure and can cause irritation[1].

  • Recommended Gloves: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally suitable for handling amines and alcohols[5][6]. Always inspect gloves for any signs of degradation or perforation before use.

Eye and Face Protection

Rationale: To shield against splashes and aerosols that can cause serious eye damage[1].

  • Minimum Requirement: Tightly fitting safety goggles are essential[7].

  • Enhanced Protection: For procedures with a higher risk of splashing, a full-face shield should be worn in conjunction with safety goggles[6][7].

Body Protection

Rationale: To protect the skin from accidental spills and contamination.

  • Standard Laboratory Attire: A flame-retardant lab coat is the minimum requirement.

  • For Larger Quantities or Higher Risk Procedures: A chemical-resistant apron or a full chemical-resistant suit may be necessary[7][8].

Respiratory Protection

Rationale: To prevent the inhalation of harmful vapors, especially in poorly ventilated areas or when heating the substance.

  • Engineering Controls First: Always handle 8-Dimethylamino-1-octanol in a well-ventilated area, preferably within a chemical fume hood.

  • When Respirators are Necessary: If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with organic vapor cartridges is required[2][3].

Procedural Guidance for Safe Handling and Disposal

Prudent Laboratory Practices
  • Avoid Inhalation and Contact: Always handle the substance in a manner that minimizes the generation of vapors and aerosols[7][9]. Avoid direct contact with skin, eyes, and clothing[7][9].

  • Hygiene: Wash hands thoroughly with soap and water after handling and before breaks or meals[4][10].

  • Ventilation: Ensure adequate ventilation at all times. The use of a chemical fume hood is strongly recommended for all manipulations.

  • Ignition Sources: Keep away from heat, sparks, and open flames[4].

Spill Management

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full complement of recommended PPE, including respiratory protection if necessary.

  • Contain the Spill: Use an inert absorbent material such as sand, diatomaceous earth, or universal binder to contain the spill[5][10]. Do not use combustible materials like sawdust.

  • Collect Absorbent Material: Carefully collect the absorbent material and place it into a clearly labeled, sealed container for hazardous waste disposal[5][9][10].

  • Decontaminate the Area: Wash the spill area thoroughly with soap and water[5].

  • Dispose of Waste: All contaminated materials, including gloves and absorbent, must be disposed of as hazardous waste according to local, state, and federal regulations.

Disposal Plan

All waste containing 8-Dimethylamino-1-octanol must be treated as hazardous chemical waste.

  • Waste Containers: Use designated, properly labeled, and sealed containers for liquid and solid waste.

  • Segregation: Do not mix with incompatible waste streams.

  • Regulatory Compliance: Dispose of all waste through your institution's environmental health and safety office, adhering to all applicable regulations. Do not discharge into drains or the environment[7][10].

Emergency Procedures: A Plan for the Unexpected

First Aid Measures
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists[7].

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[5][7].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[7].

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with 8-Dimethylamino-1-octanol.

PPE_Selection_Process cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling 8-Dimethylamino-1-octanol procedure Evaluate Procedure: - Scale of work - Potential for splash/aerosol - Heating involved? start->procedure ventilation Assess Ventilation: - Open bench? - Fume hood available? procedure->ventilation eye_protection Eye Protection: - Safety Goggles (minimum) - Face Shield (if splash risk) ventilation->eye_protection Select Based on Splash Risk hand_protection Hand Protection: - Nitrile or Neoprene Gloves ventilation->hand_protection body_protection Body Protection: - Lab Coat - Chemical Apron (if splash risk) ventilation->body_protection Select Based on Splash Risk respiratory_protection Respiratory Protection: - Fume Hood (primary) - Respirator (if ventilation is inadequate) ventilation->respiratory_protection Select Based on Air Quality proceed Proceed with Experiment eye_protection->proceed hand_protection->proceed body_protection->proceed respiratory_protection->proceed

Caption: PPE Selection Workflow for 8-Dimethylamino-1-octanol.

References

  • 1-Octanol - SAFETY DATA SHEET. SBLCore. Available at: [Link]

  • Safety Data Sheet: 1-Octanol. Chemos GmbH & Co.KG. Available at: [Link]

  • 1-Octanol - Safety Data Sheet. Global Safety Management. Available at: [Link]

  • 8-Dimethylamino-1-octanol. PubChem. Available at: [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available at: [Link]

  • Amine Usage Guidelines for High-Purity Amines in Industry. Diplomata Comercial. Available at: [Link]

  • Personal Protective Equipment (PPE). CHEMM. Available at: [Link]

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.